6-Epidoxycycline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10-,14-,15+,17+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-IPJAVASBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316717 | |
| Record name | 6-Epidoxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3219-99-6 | |
| Record name | 6-Epidoxycycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Epidoxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-EPIDOXYCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK3J80P304 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Epidoxycycline: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Epidoxycycline, a significant stereoisomer and impurity of the broad-spectrum antibiotic Doxycycline. This document details its chemical structure, physicochemical properties, and relevant experimental methodologies.
Chemical Identity and Structure
This compound is the C6 epimer of Doxycycline, a semisynthetic tetracycline antibiotic.[1] Its stereochemical configuration at the 6th carbon atom differs from the active alpha-epimer, Doxycycline. While often considered an impurity in Doxycycline preparations, its characterization is crucial for quality control and understanding the degradation pathways of the parent drug.[2][3]
The chemical structure and identifiers of this compound are presented below:
-
IUPAC Name : (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[4]
-
Chemical Formula : C₂₂H₂₄N₂O₈[4]
-
CAS Number : 3219-99-6[4]
Below is a 2D chemical structure diagram of this compound.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Weight | 444.4 g/mol | [4] |
| Monoisotopic Mass | 444.15326573 Da | [4] |
| Melting Point | >200°C (decomposition) | [5] |
| Boiling Point | 762.6±60.0 °C (Predicted) | [5] |
| Density | 1.63±0.1 g/cm³ (Predicted) | [5] |
| pKa | 4.50±1.00 (Predicted) | [5] |
| XLogP3 | -0.7 | [4] |
| Hydrogen Bond Donor Count | 6 | [4] |
| Hydrogen Bond Acceptor Count | 9 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 182 Ų | [4] |
| Solubility | Slightly soluble in Methanol | [5][6] |
| Appearance | Yellow to Dark Orange Solid | [5][7] |
| Stability | Hygroscopic, Light Sensitive, Temperature Sensitive | [5][7] |
Mechanism of Action and Biological Relevance
As an epimer of Doxycycline, this compound is expected to share a similar primary mechanism of action, which involves the inhibition of bacterial protein synthesis.[][9] This is achieved by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[][9]
While the antibacterial efficacy of this compound is generally considered to be lower than that of Doxycycline, its presence is a critical quality attribute in pharmaceutical formulations.[2][10] Beyond its antibacterial role, Doxycycline has been shown to possess anti-inflammatory and neuroprotective properties.[11][12] Studies have indicated that Doxycycline can modulate cellular signaling pathways, including:
-
MAPK/ERK and NF-κB Pathways : Doxycycline has been found to up-regulate the expression of Interleukin-6 (IL-6) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in mouse thymic epithelial cells through the activation of the MAPK/ERK and NF-κB signaling pathways.[11]
-
NGF Signaling Mimicry : Doxycycline can mimic Nerve Growth Factor (NGF) signaling in PC12 cells. It induces neurite outgrowth by activating the trkA receptor and its downstream signaling cascades, PI3K/Akt and MAPK/ERK.[12]
The following diagram illustrates the signaling pathways modulated by Doxycycline, which may have relevance for this compound.
Caption: Doxycycline-modulated signaling pathways.
Experimental Protocols
Synthesis and Purification
Purification of this compound from a mixture with Doxycycline can be achieved using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).
Extraction and Analysis from Biological Matrices
The following protocol is adapted from a method for the determination of Doxycycline and its epimers in aquatic animal muscle tissue.[13]
Objective: To extract and quantify this compound from muscle tissue using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by Ultra-Performance Liquid Chromatography with Ultraviolet (UPLC-UV) detection.
Materials:
-
McIlvaine buffer (pH 4.0)
-
Acetonitrile (acidified)
-
Sodium sulfate (anhydrous)
-
Sodium chloride
-
C18-silica adsorbent
-
Homogenizer
-
Centrifuge
-
UPLC system with UV detector
-
BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)
Procedure:
-
Sample Preparation:
-
Weigh 2 g of homogenized muscle tissue into a 50 mL centrifuge tube.
-
Add 5 mL of McIlvaine buffer (pH 4.0) and vortex for 30 seconds.
-
-
Liquid-Liquid Partitioning:
-
Add 4 g of sodium sulfate and 2 g of sodium chloride to the sample tube.
-
Immediately add 10 mL of acidified acetonitrile.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and extraction.
-
-
Centrifugation:
-
Centrifuge the sample at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a new centrifuge tube containing 200 mg of C18-silica adsorbent.
-
Vortex for 30 seconds to facilitate the removal of interfering substances.
-
Centrifuge again under the same conditions as step 3.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant (the purified extract).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for UPLC analysis.
-
-
UPLC-UV Analysis:
-
Inject the prepared sample into the UPLC system.
-
Perform chromatographic separation on a BEH C18 column.
-
Detect and quantify this compound using a UV detector at an appropriate wavelength.
-
Analytical Performance:
-
Limits of Detection (LOD): < 25 µg/kg[13]
-
Limits of Quantitation (LOQ): < 50 µg/kg[13]
-
Recoveries: 62.3% to 89.0%[13]
The following diagram outlines the experimental workflow for the extraction and analysis of this compound.
Caption: Workflow for this compound analysis.
Conclusion
This compound is a chemically significant epimer of Doxycycline. A thorough understanding of its chemical structure, properties, and analytical methods is imperative for professionals in drug development and quality control to ensure the safety and efficacy of Doxycycline-based pharmaceuticals. The methodologies and data presented in this guide provide a foundational resource for researchers working with this compound. Further investigation into the specific biological activities of purified this compound may reveal additional insights into its pharmacological profile.
References
- 1. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]
- 3. Doxycycline EP Impurity A | 3219-99-6 | SynZeal [synzeal.com]
- 4. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epi-Doxycycline | 3219-99-6 [chemicalbook.com]
- 6. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. 6-Epi Doxycycline | CymitQuimica [cymitquimica.com]
- 9. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Doxycycline up-regulates the expression of IL-6 and GM-CSF via MAPK/ERK and NF-κB pathways in mouse thymic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antibiotic doxycycline mimics the NGF signaling in PC12 cells: A relevant mechanism for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-Epidoxycycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epidoxycycline is the C-6 epimer of the broad-spectrum tetracycline antibiotic, doxycycline.[1] It is commonly encountered as a degradation impurity in doxycycline preparations, formed under conditions such as elevated temperature, changes in pH, or high humidity.[1][2] While considered an impurity with low antibiotic activity, the synthesis and isolation of this compound are crucial for its use as a reference standard in analytical testing to ensure the quality, stability, and safety of doxycycline-based pharmaceutical products.[1][3] This technical guide provides a comprehensive overview of the synthesis pathway—primarily through the controlled epimerization of doxycycline—its precursors, and detailed experimental protocols.
Synthesis Pathway and Precursors
The synthesis of this compound is not a de novo process but rather a stereochemical conversion from its precursor, doxycycline. Doxycycline itself is a semi-synthetic antibiotic derived from oxytetracycline, with methacycline serving as a key intermediate in some synthetic routes.[2][4] Therefore, the ultimate precursors to this compound are the same as those for doxycycline.
The primary pathway to this compound is the epimerization of doxycycline at the C-6 position. This reaction is reversible and can be influenced by various environmental factors.[2][5]
Precursors of Doxycycline (and thus this compound):
-
Oxytetracycline: A naturally occurring tetracycline produced by Streptomyces species.[3]
-
Methacycline: A semi-synthetic tetracycline that serves as an intermediate in the synthesis of doxycycline from oxytetracycline.[2]
The conversion of doxycycline to this compound is a critical aspect of stability studies in the pharmaceutical industry. The following diagram illustrates the relationship between doxycycline and its C-6 epimer.
Caption: Epimerization of Doxycycline to this compound.
Quantitative Data on this compound Formation
The formation of this compound from doxycycline is often quantified as part of stability testing. The following tables summarize data from various studies on the degradation of doxycycline and the concurrent formation of its epimer.
Table 1: Degradation of Doxycycline and Formation of this compound under Thermal Stress
| Temperature (°C) | Time (days) | Doxycycline Remaining (%) | This compound Formed (%) | Metacycline Formed (%) | Formulation |
| 70 | 90 | Dramatically Reduced | 27.8 ± 0.3 | ~27.8 | Bulk Drug |
| 70 | 90 | Reduced | 18.8 ± 0.2 | ~18.8 | Capsules |
| 70 | 90 | Reduced | 13.7 ± 0.1 | ~13.7 | Tablets |
| 40 | 5.5 | 94.7 | Data not specified | Data not specified | Solution |
Data synthesized from a study on the thermostability of doxycycline.[2]
Table 2: Stability of Doxycycline in Solution Exposed to Light and Heat
| Condition | Time (days) | Doxycycline Reduction (%) | Observations |
| Daylight at 40°C | 5.5 | 5.3 | Additional impurities occurred |
Data from an analysis of doxycycline degradation products in solution.[6]
Experimental Protocols
The following protocols are designed for the controlled synthesis (epimerization) of this compound from doxycycline and its subsequent analysis.
Protocol 1: Controlled Thermal Conversion of Doxycycline to this compound
This protocol is based on the conditions known to induce the epimerization of doxycycline.
Materials:
-
Doxycycline hyclate
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1.0 M)
-
Thermostatically controlled oven or water bath
-
HPLC system with a UV detector
-
C8 reverse-phase HPLC column (e.g., µ-Bondapak C8, 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of doxycycline hyclate in deionized water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Transfer aliquots of the doxycycline solution into sealed amber vials.
-
Place the vials in a thermostatically controlled oven or water bath set to 70°C.
-
Maintain the temperature for a period of up to 90 days. Samples can be taken at intermediate time points (e.g., 7, 15, 30, 60, 90 days) to monitor the progress of the epimerization.
-
-
Sample Analysis by HPLC:
-
At each time point, withdraw a sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Inject the sample into the HPLC system.
-
Identify the peaks corresponding to doxycycline and this compound based on their retention times (a reference standard for this compound would be required for confirmation).
-
Quantify the amount of each compound by integrating the peak areas.
-
Protocol 2: Analytical Method for the Determination of this compound
This protocol outlines a rapid HPLC method for the simultaneous determination of tetracyclines, including this compound.
Materials:
-
Potassium phosphate buffer (0.05 M, pH 2.0)
-
Acetonitrile (HPLC grade)
-
Porous graphitic carbon (PGC) column
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 0.05 M potassium phosphate buffer (pH 2.0) and acetonitrile in a 40:60 ratio.[7]
-
HPLC Conditions:
-
Sample Preparation and Analysis:
-
Dissolve the sample containing doxycycline and its impurities in the mobile phase.
-
Inject the sample into the HPLC system.
-
The method allows for the separation and quantification of doxycycline and this compound.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the controlled synthesis and analysis of this compound.
Caption: Workflow for this compound Synthesis and Analysis.
Conclusion
The synthesis of this compound is achieved through the controlled epimerization of doxycycline under specific stress conditions, primarily elevated temperature. While often viewed as an undesirable degradation product, the ability to synthesize and isolate this compound is essential for its role as a reference standard in the quality control of doxycycline pharmaceuticals. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to produce and analyze this compound for analytical and research purposes. Careful control of reaction conditions and the use of appropriate analytical techniques are paramount to successfully obtaining and quantifying this important epimer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010033800A2 - Tetracycline stabilizing formulations - Google Patents [patents.google.com]
- 6. agilent.com [agilent.com]
- 7. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 6-Epidoxycycline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 6-Epidoxycycline is a stereoisomer and a common impurity of the well-characterized antibiotic, doxycycline. Due to the high structural similarity, it is presumed to have a virtually identical mechanism of action. This guide will, therefore, leverage the extensive research available for doxycycline to describe the molecular interactions and functional consequences of this compound's antibacterial activity.
Executive Summary
This compound, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This is achieved through a specific, high-affinity interaction with the bacterial 70S ribosome, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By binding to the 30S small ribosomal subunit, this compound effectively blocks the binding of aminoacyl-transfer RNA (aminoacyl-tRNA) to the acceptor site (A-site) on the ribosome-mRNA complex. This steric hindrance prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein elongation and, consequently, bacterial growth and replication.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mode of action for this compound is the disruption of the translation process at the ribosomal level. This process can be broken down into the following key steps:
-
Entry into the Bacterial Cell: As a lipophilic molecule, this compound can traverse the bacterial cell membrane to reach its intracellular target, the ribosome.
-
Binding to the 30S Ribosomal Subunit: The molecule binds to a specific pocket on the 16S ribosomal RNA (rRNA) of the 30S subunit. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.
-
Steric Hindrance at the A-Site: The binding of this compound to the 30S subunit induces a conformational change that obstructs the A-site. This is the site where the incoming aminoacyl-tRNA, carrying the next amino acid to be added to the polypeptide chain, would normally bind.
-
Prevention of Aminoacyl-tRNA Binding: With the A-site blocked, the aminoacyl-tRNA cannot associate with the ribosome-mRNA complex.
-
Halting of Polypeptide Elongation: The inability of the aminoacyl-tRNA to bind to the A-site prevents the formation of a peptide bond and the subsequent translocation of the ribosome along the mRNA. This effectively arrests the elongation of the polypeptide chain.
-
Bacteriostatic Effect: By inhibiting protein synthesis, this compound does not directly kill the bacteria but rather prevents their growth and multiplication. This gives the host's immune system the opportunity to eliminate the infection.[1][2][3][4][5][6][7]
Signaling Pathway: Inhibition of Protein Synthesis
Quantitative Data
While specific quantitative data for this compound is scarce due to its status as an impurity, the activity of its parent compound, doxycycline, has been extensively studied. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for doxycycline against various bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Bacterial Strain | Type | Doxycycline MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.12 - 2 | JMI Laboratories |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.25 - 4 | JMI Laboratories |
| Streptococcus pneumoniae | Gram-positive | ≤0.25 - ≥4 | [8] |
| Escherichia coli | Gram-negative | 2 - 16 | ResearchGate |
| Pseudomonas aeruginosa | Gram-negative | 4 - 128 | ResearchGate |
Note: The antibacterial spectrum and potency of this compound are expected to be comparable to doxycycline.
Key Experimental Protocols
The mechanism of action of tetracycline antibiotics is elucidated through a series of key in vitro experiments. The following are detailed protocols for these fundamental assays.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid growth medium.
Materials:
-
Test bacterium (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells (typically a 1:100 dilution).
-
-
Serial Dilution of this compound:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at a starting concentration, e.g., 64 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should show distinct turbidity.
-
The sterility control (well 12) should remain clear.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Minimum inhibitory concentration (MIC) [bio-protocol.org]
- 7. Fluorescent toeprinting to study the dynamics of ribosomal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Epidoxycycline: Discovery, History, and Characterization
Abstract
6-Epidoxycycline is a prominent stereoisomer and degradation product of the broad-spectrum antibiotic, doxycycline. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound, with a focus on its significance in the pharmaceutical industry. Detailed experimental protocols for its identification and quantification are presented, alongside a summary of its formation under various stress conditions. This document is intended for researchers, scientists, and drug development professionals engaged in the study of tetracycline antibiotics and their related impurities.
Introduction
Doxycycline, a semi-synthetic tetracycline antibiotic, is widely prescribed for its efficacy against a range of bacterial infections.[1] As with many pharmaceutical compounds, doxycycline is susceptible to degradation, leading to the formation of related substances that may impact its safety and efficacy. Among these, this compound has been identified as a significant impurity formed through the epimerization of the parent drug.[2] The control of this compound levels in doxycycline formulations is a critical aspect of quality control in the pharmaceutical industry. This guide delves into the technical details surrounding this particular impurity.
Discovery and History
The history of this compound is intrinsically linked to the development and stability testing of doxycycline itself. Following the commercialization of doxycycline in 1967, early analytical investigations into its stability and potential degradation pathways would have led to the identification of its epimers.[3] The epimerization of tetracyclines at the C4 and C6 positions was a known phenomenon, and it is highly probable that this compound was first characterized during forced degradation studies of doxycycline.[4]
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its presence as a known impurity is well-documented in pharmacopeial monographs and analytical studies focusing on tetracycline purity.[5] The British Pharmacopoeia of 1980, for instance, already stipulated a limit of 2% for the β-epimer (this compound) in doxycycline preparations, underscoring its early recognition as a critical quality attribute.[5] The synthesis of this compound as a reference standard has been crucial for the development of accurate analytical methods to monitor its presence in doxycycline products.[6]
Physicochemical Properties
This compound is a stereoisomer of doxycycline, differing in the configuration at the 6th carbon position. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (4S,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | [7] |
| Molecular Formula | C22H24N2O8 | [7] |
| Molecular Weight | 444.43 g/mol | [7] |
| CAS Number | 3219-99-6 | [7] |
| Appearance | Yellow to Dark Orange Solid | [8] |
| Solubility | Slightly soluble in Methanol | [8] |
Formation and Degradation Pathways
This compound is primarily formed from doxycycline through a process of epimerization, which is influenced by various environmental factors.
Mechanism of Epimerization
The epimerization at the C6 position of doxycycline is a reversible reaction that is catalyzed by acidic or basic conditions. The mechanism involves the enolization of the C6 carbonyl group, which allows for the temporary loss of stereochemistry at this center. Subsequent re-protonation can occur from either face of the molecule, leading to the formation of either doxycycline or this compound.
References
- 1. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. wjbphs.com [wjbphs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]
- 6. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epi-Doxycycline | 3219-99-6 [chemicalbook.com]
Physical and chemical properties of 6-Epidoxycycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epidoxycycline is a tetracycline antibiotic and a significant stereoisomeric impurity and degradation product of Doxycycline.[1][2] As the C-6 epimer of Doxycycline, its formation is often prompted by environmental stressors such as elevated temperatures, changes in pH, and humidity.[3][4] While Doxycycline is a widely utilized broad-spectrum antibiotic, this compound is generally considered to be devoid of clinical interest.[5] However, its presence in pharmaceutical formulations is a critical quality attribute that requires careful monitoring to ensure the safety and efficacy of Doxycycline products. This technical guide provides an in-depth overview of the physical and chemical properties, formation, and analytical characterization of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for the development of analytical methods, formulation studies, and stability assessments.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄N₂O₈ | [2][6][7][8] |
| Molecular Weight | 444.43 g/mol | [6][9] |
| CAS Number | 3219-99-6 | [2][6][8] |
| Appearance | Yellow to Dark Orange Solid | [9] |
| Melting Point | >200°C (with decomposition) | [9] |
| Solubility | Slightly soluble in Methanol | [9] |
| pKa (Predicted) | 4.50 ± 1.00 | [9] |
| LogP (XLogP3) | -0.7 | [6] |
| Hydrogen Bond Donor Count | 6 | [6] |
| Hydrogen Bond Acceptor Count | 9 | [6] |
| Topological Polar Surface Area | 182 Ų | [6] |
Hydrochloride Salt Properties:
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄N₂O₈ · HCl | [10] |
| Molecular Weight | 480.90 g/mol | [10][11] |
| Appearance | White Powder | [10] |
Stability and Degradation
This compound is a primary degradation product of Doxycycline. The epimerization at the C-6 position is a key transformation that occurs under various stress conditions, particularly thermal stress. Studies have shown that at elevated temperatures, Doxycycline degrades to form both this compound and Metacycline.[3][4][12]
A study on the thermostability of Doxycycline revealed the following degradation after 90 days at 70°C:[3][4]
-
Doxycycline Bulk Drug: Degraded to approximately 27.8% of this compound and Metacycline.[3][4]
-
Doxycycline Capsules: Degraded to approximately 18.8% of this compound and Metacycline.[3][4]
-
Doxycycline Tablets: Degraded to approximately 13.7% of this compound and Metacycline.[3][4]
This highlights the importance of controlled storage conditions for Doxycycline-containing products to minimize the formation of this compound. The stability of this compound itself is also a consideration, as it is known to be sensitive to light and temperature.[9]
Doxycycline Degradation Pathway
The formation of this compound is a critical aspect of Doxycycline's stability profile. The following diagram illustrates the degradation pathway of Doxycycline to its major impurities, this compound and Metacycline.
Experimental Protocols
The accurate quantification of this compound in Doxycycline samples is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method for the Separation of Doxycycline and its Degradation Products
This protocol is based on established methods for the separation of Doxycycline, this compound, and Metacycline.[3][12]
1. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: µ-Bondapak C8 (4.6 x 150 mm, 5 µm particle size)[3][4]
-
Mobile Phase: Acetonitrile:Water:Tetrahydrofuran (29.5:70:0.5, v/v/v), adjusted to pH 2.5 with 1.0 M HCl[3][4]
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound hydrochloride in 0.01 M hydrochloric acid.
-
Sample Solution: Accurately weigh and dissolve the Doxycycline sample in 0.01 M hydrochloric acid to achieve a suitable concentration.
-
System Suitability Solution: A mixture containing Doxycycline, this compound, and Metacycline is used to ensure adequate separation and resolution.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard, sample, and system suitability solutions.
-
Identify the peaks based on their retention times compared to the standard.
-
Quantify the amount of this compound in the sample using the peak area and the standard curve.
Biological Activity and Signaling Pathways
Current scientific literature indicates that this compound has significantly lower antibiotic activity compared to Doxycycline and is considered clinically uninteresting.[3][5] While there is some indication of general antibacterial activity against Gram-positive and some Gram-negative bacteria, it is less potent than other tetracyclines.[10] Due to its characterization primarily as a process impurity and degradation product, dedicated studies on its mechanism of action and specific signaling pathways are not available. The primary focus in a pharmaceutical context remains on its detection and control as an impurity in Doxycycline.
Conclusion
This compound is a critical impurity of Doxycycline that warrants careful control and monitoring in pharmaceutical manufacturing and formulation. Its physical and chemical properties, particularly its formation under stress conditions, are well-documented. The analytical methods, such as the HPLC protocol detailed in this guide, are essential for ensuring the quality and safety of Doxycycline products. While this compound itself does not appear to have significant therapeutic activity, understanding its characteristics is paramount for the development and lifecycle management of Doxycycline-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Doxycycline EP Impurity A | 3219-99-6 | SynZeal [synzeal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. 6-Epi Doxycycline - Acanthus Research [acanthusresearch.com]
- 9. epi-Doxycycline | 3219-99-6 [chemicalbook.com]
- 10. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 11. 6-epi-Doxycycline HCl CAS 41411-66-9 Sigma-Aldrich [sigmaaldrich.com]
- 12. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Epidoxycycline: An In-depth Technical Guide to a Key Doxycycline Degradation Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxycycline, a widely used broad-spectrum tetracycline antibiotic, is susceptible to degradation under various conditions, leading to the formation of several degradation products.[1] Among these, 6-epidoxycycline is a significant impurity that can arise during synthesis, storage, and under stress conditions such as heat, acidic or basic environments, and light.[1][2][3] The formation of this compound and other degradation products can impact the safety, efficacy, and stability of doxycycline-containing pharmaceutical products.[4] Therefore, a thorough understanding of its formation, properties, and analytical detection is crucial for drug development and quality control. The European Pharmacopoeia (Ph Eur) and United States Pharmacopeia (USP) have set a limit of 2% for this compound.[2] This technical guide provides a comprehensive overview of this compound, including quantitative data on its formation, detailed experimental protocols for its analysis, and visual representations of its formation pathway and analytical workflows.
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | [5] |
| Molecular Formula | C22H24N2O8 | [5] |
| Molecular Weight | 444.4 g/mol | [5] |
| CAS Number | 3219-99-6 | [5] |
| Synonyms | 6-Epi Doxycycline, Doxycycline impurity A | [5] |
Formation and Degradation Pathways
Doxycycline can undergo epimerization at the C6 position to form this compound. This transformation is a key degradation pathway, often occurring alongside the formation of other related substances like metacycline and 4-epidoxycycline.[2][6] The degradation of doxycycline is influenced by factors such as temperature, pH, and light exposure.[2][7]
Doxycycline Degradation Pathway
Caption: Doxycycline degradation pathways leading to the formation of key impurities.
Quantitative Data on Doxycycline Degradation
Forced degradation studies are essential for understanding the stability of doxycycline and the formation of its degradation products under various stress conditions.[7][8] The following tables summarize quantitative data from such studies.
Table 1: Doxycycline Degradation under Different Stress Conditions
| Stress Condition | Concentration/Duration | % Degradation of Doxycycline | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Greater degradation compared to standard | [7][9] |
| Alkaline Hydrolysis | 0.1 M NaOH | Produces more degradation than acidic or oxidative conditions | [7][9] |
| Oxidative Degradation | 3% H2O2 | Significant degradation | [7][9] |
| Thermal Degradation | 70°C for 30 days | 10-15% decrease in doxycycline content | [2] |
| Thermal Degradation | 70°C for 90 days | 27-55% decrease in doxycycline content | [2] |
| Photodegradation | Exposed to daylight at 40°C for 5.5 days | 5.3% reduction in doxycycline | [10] |
Table 2: Formation of this compound and Metacycline at 70°C after 90 Days
| Sample | % Metacycline | % this compound | Reference |
| Standard Bulk Form | 27.8 ± 0.3 | ~27.8 (almost equal to Metacycline) | [2] |
| Tablets | 13.7 ± 0.1 | ~13.7 (almost equal to Metacycline) | [2] |
| Capsules | 18.8 ± 0.2 | ~18.8 (almost equal to Metacycline) | [2] |
Experimental Protocols
Accurate detection and quantification of this compound are predominantly achieved using High-Performance Liquid Chromatography (HPLC).[2][11][12]
Protocol 1: HPLC Method for Doxycycline and its Degradation Products
This method was developed for the separation of doxycycline, this compound, and metacycline.[12]
-
Chromatographic System:
-
Column: Phenomenex Luna 5 µm C(8) 250 x 4.6 mm with a Phenomenex® C(8) 4 x 10 mm I.D. guard column.[12]
-
Mobile Phase: A mixture of acetonitrile, water, and perchloric acid (26:74:0.25) adjusted to pH 2.5 with 5 M sodium hydroxide.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 350 nm.[12]
-
Column Temperature: Ambient.[13]
-
-
Sample Preparation:
-
A 20 mg sample of doxycycline is dissolved in 1.5 mL of a water/acetonitrile (1:2) mixture.[10]
-
-
System Suitability:
-
The resolution between metacycline and this compound should be at least 1.2, and between this compound and doxycycline, at least 1.9.[12]
-
Protocol 2: Alternative HPLC Method using a Porous Graphitic Carbon Column
This method allows for the simultaneous determination of several tetracyclines, including doxycycline and this compound.[11]
-
Chromatographic System:
-
Performance:
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Conclusion
This compound is a critical degradation product of doxycycline that requires careful monitoring to ensure the quality and stability of pharmaceutical formulations. The formation of this impurity is influenced by various environmental factors, and its presence can be accurately determined using validated HPLC methods. The information presented in this guide, including quantitative degradation data and detailed analytical protocols, serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of doxycycline-based products. Adherence to pharmacopeial limits for this compound is essential for maintaining the safety and therapeutic efficacy of this important antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bioinfopublication.org [bioinfopublication.org]
- 4. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. wjbphs.com [wjbphs.com]
- 10. agilent.com [agilent.com]
- 11. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Biological Activity of 6-Epidoxycycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Epidoxycycline is a stereoisomer and a significant degradation impurity of the broad-spectrum antibiotic doxycycline. While doxycycline's antibacterial and anti-inflammatory properties are well-documented, the biological activity of this compound is less understood and is primarily characterized by reduced efficacy and potential for increased toxicity. This technical guide provides a comprehensive overview of the known biological activities of this compound, drawing comparisons with its parent compound. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to support research and drug development efforts. The evidence suggests that this compound is a toxic and less effective impurity that requires careful monitoring in doxycycline formulations.[1]
Introduction
Doxycycline, a semisynthetic tetracycline, is widely used for its bacteriostatic and anti-inflammatory effects. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2] Additionally, doxycycline exhibits anti-inflammatory properties, partly through the inhibition of matrix metalloproteinases (MMPs).[3]
This compound is formed from doxycycline through epimerization, a process that can occur under conditions of pH changes, high temperature, or humidity.[4] As an impurity in pharmaceutical preparations, understanding the distinct biological profile of this compound is critical for ensuring the safety and efficacy of doxycycline-based therapies.
Antibacterial Activity
The antibacterial efficacy of this compound is significantly lower than that of doxycycline. This is consistent with findings for other tetracycline epimers, which generally exhibit reduced antimicrobial action compared to their parent compounds.[5][6]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound | Antibacterial Activity Ranking | Specific MIC Values |
| Doxycycline | High | Data available for various strains (not in direct comparison study) |
| Metacycline | High | Stronger than Doxycycline in the comparative study[1] |
| This compound (as "Impurity C") | Low | Weaker than Doxycycline and Metacycline [1] |
| β-doxycycline | Very Low | Weaker than this compound[1] |
Table 1: Comparative Antibacterial Activity.
Mechanism of Action
The presumed mechanism of action for any residual antibacterial activity of this compound would likely mirror that of doxycycline, involving the inhibition of bacterial protein synthesis. However, the structural change at the C6 position is believed to impair its ability to effectively bind to the bacterial 30S ribosomal subunit, leading to its diminished bacteriostatic effect.
Experimental Protocol: Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the MIC of tetracycline compounds, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in CAMHB directly in the 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Anti-Inflammatory and MMP Inhibitory Activity
Doxycycline is known to possess anti-inflammatory properties independent of its antimicrobial activity, notably through the inhibition of matrix metalloproteinases (MMPs).[10] There is currently no direct evidence to suggest that this compound retains these properties.
Quantitative Data: MMP Inhibition (IC50)
There is no specific data available in the reviewed literature regarding the IC50 values of this compound against any MMPs. For comparison, doxycycline has been shown to inhibit various MMPs, with IC50 values varying depending on the enzyme and substrate. For instance, doxycycline inhibits MMP-8 and MMP-13 at concentrations achievable with oral dosing.[10]
| Compound | Target MMP | IC50 Value |
| Doxycycline | MMP-1, -8, -9, -13 | Varies (e.g., Ki of 36 µM for MMP-8)[10] |
| This compound | Not Reported | Data not available |
Table 2: Comparative MMP Inhibition.
Signaling Pathways
Doxycycline has been shown to modulate inflammatory signaling pathways, including the NF-κB pathway.[6][11] It can inhibit the activation of NF-κB, a key regulator of pro-inflammatory cytokine production. There is no available research to indicate whether this compound has any effect on the NF-κB or other inflammatory signaling pathways.
Doxycycline's effect on the NF-κB pathway and the unknown role of this compound.
Toxicological Profile
Emerging evidence suggests that this compound may contribute to toxicity. A comparative study found that "impurity C," which is an epimer of doxycycline, exhibited greater teratogenicity and lethality in zebrafish embryos compared to the parent drug.[1]
Quantitative Data: Cytotoxicity and Genotoxicity
The same study reported that doxycycline and its impurities, including "impurity C," were somewhat toxic to Chinese hamster lung cells.[1] No obvious genotoxicity was observed for any of the tested substances.[1] The toxicity ranking from the -S9 mix test was Doxycycline > "Impurity C" > β-doxycycline > Metacycline.[1]
| Compound | Cytotoxicity in Hamster Lung Cells | Teratogenicity/Lethality in Zebrafish Embryos |
| Doxycycline | Toxic | Less than "Impurity C"[1] |
| This compound (as "Impurity C") | Toxic | Strongest among tested compounds [1] |
| Metacycline | Less toxic than Doxycycline and "Impurity C"[1] | Data not specified[1] |
| β-doxycycline | Less toxic than Doxycycline and "Impurity C"[1] | Data not specified[1] |
Table 3: Comparative Toxicological Data.
Experimental Protocol: Zebrafish Embryo Toxicity Assay
The following is a generalized protocol for assessing developmental toxicity.
Objective: To evaluate the teratogenic and lethal effects of a compound on developing zebrafish embryos.
Materials:
-
Test compound (e.g., this compound)
-
Fertilized zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
Multi-well plates
-
Stereomicroscope
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized embryos and select those at the blastula stage.
-
Exposure: Place a specific number of healthy embryos into each well of a multi-well plate containing embryo medium with varying concentrations of the test compound. Include a vehicle control group.
-
Incubation: Incubate the plates at 28.5°C.
-
Observation: Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, 96 hours post-fertilization).
-
Endpoint Assessment: Record lethal endpoints (coagulation of embryos, lack of heartbeat) and teratogenic endpoints (malformations of the head, tail, spine; edema of the pericardium or yolk sac).
Logical workflow for a zebrafish embryo toxicity study.
Conclusion and Future Directions
The available data, though limited, consistently indicate that this compound is a biologically less active, and potentially more toxic, analogue of doxycycline. Its reduced antibacterial efficacy makes it an undesirable component in antimicrobial therapies. Furthermore, the preliminary findings of increased toxicity warrant further investigation and underscore the importance of controlling its levels in pharmaceutical formulations.
Future research should focus on:
-
Quantitative antimicrobial susceptibility testing of purified this compound against a broad panel of clinically relevant bacteria to obtain specific MIC values.
-
In vitro assays to determine the IC50 values of this compound against key matrix metalloproteinases to ascertain if it retains any anti-inflammatory activity.
-
Mechanistic studies to explore the interaction of this compound with inflammatory signaling pathways such as NF-κB.
-
Comprehensive toxicological studies to fully characterize its safety profile.
A thorough understanding of the biological activity of this compound is essential for the development of stable and safe doxycycline products and for setting appropriate regulatory limits for this impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid detection of tetracyclines and their 4-epimer derivatives from poultry meat with bioluminescent biosensor bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chainnetwork.org [chainnetwork.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
6-Epidoxycycline: A Technical Overview of its Physicochemical Properties and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Epidoxycycline, a significant impurity and epimer of the broad-spectrum antibiotic, doxycycline. This document details its core molecular attributes, analytical methodologies for its detection and quantification, and discusses its potential biological relevance in the context of its parent compound.
Core Molecular and Physicochemical Data
This compound is a stereoisomer of doxycycline, differing in the configuration at the 6th carbon position. This subtle structural change can impact its biological activity and is a critical parameter in the quality control of doxycycline-based pharmaceuticals. The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₄N₂O₈ | [1][2][3] |
| Molecular Weight | 444.4 g/mol | [1] |
| Exact Mass | 444.15326573 Da | [1] |
| CAS Number | 3219-99-6 | [1][4] |
| Appearance | Yellow to Dark Orange Solid | |
| Melting Point | >200°C (decomposes) | |
| Solubility | Slightly soluble in Methanol |
Analytical Methodologies for this compound
Accurate detection and quantification of this compound are paramount in ensuring the safety and efficacy of doxycycline products. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. Several methods have been developed to achieve efficient separation of this compound from doxycycline and other related impurities.
High-Performance Liquid Chromatography (HPLC) Protocols
The following table summarizes key experimental conditions from various published HPLC methods for the analysis of this compound.
| Column | Mobile Phase | Detection Wavelength | Flow Rate | Retention Time of this compound | Reference |
| Phenomenex Luna 5 µm C8 (250 x 4.6 mm) | Acetonitrile:Water:Perchloric Acid (26:74:0.25), pH 2.5 | 350 nm | 1.0 mL/min | Not Specified | [5] |
| Porous Graphitic Carbon (PGC) | 0.05 M Potassium Phosphate Buffer (pH 2.0):Acetonitrile (40:60) | 268 nm | Not Specified | Not Specified | [6][7] |
| Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | Deionized water with 0.1% formic acid and 1:1 acetonitrile:methanol with 0.1% formic acid (85:15) | 350 nm | Not Specified | 9.4 min | [8] |
| CN Luna (250 x 4.6 mm, 5.0 µm) | Water + 0.1% TFA:Acetonitrile + 0.1% TFA (60:40) | 360 nm | 1.0 mL/min | Not Specified | [9] |
Biological Activity and Signaling Pathways
While this compound is primarily considered a process-related impurity of doxycycline, understanding its potential biological activity is crucial for a complete safety and efficacy profile. As an epimer, it may exhibit similar, reduced, or altered biological effects compared to doxycycline.
Doxycycline has been shown to exert effects beyond its antimicrobial activity, including anti-inflammatory and anti-cancer properties. These effects are mediated through the modulation of specific signaling pathways. Given the structural similarity, it is plausible that this compound could interact with the same or similar cellular targets, albeit with potentially different affinities.
Inhibition of the PAR1 Signaling Pathway by Doxycycline
Recent studies have demonstrated that doxycycline can directly inhibit the Protease-Activated Receptor 1 (PAR1) signaling pathway.[10][11][12] This pathway is implicated in cancer progression, and its inhibition by doxycycline may contribute to its anti-tumor effects. The binding of doxycycline to PAR1 is thought to prevent the conformational changes required for receptor activation, thereby blocking downstream signaling cascades.[10][13]
Modulation of the NF-κB Signaling Pathway
Doxycycline has also been identified as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] This pathway plays a critical role in inflammation and cell survival. By inhibiting NF-κB, doxycycline can induce apoptosis in certain cell types.[14]
Conclusion
This compound is a critical quality attribute in the production of doxycycline. Its effective monitoring through robust analytical methods is essential. While its own biological activity is not extensively characterized, the known mechanisms of its parent compound, doxycycline, particularly the inhibition of PAR1 and NF-κB signaling pathways, provide a framework for understanding its potential biological implications. Further research into the specific interactions of this compound with these and other cellular targets will provide a more complete picture of its pharmacological profile.
References
- 1. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. 6-Epi Doxycycline - Acanthus Research [acanthusresearch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 3219-99-6 (6-epi-Doxycycline)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of CAS number 3219-99-6, identified as 6-epi-Doxycycline. As a prominent impurity and degradation product of the broad-spectrum antibiotic Doxycycline, understanding its characteristics is crucial for quality control, stability studies, and formulation development in the pharmaceutical industry. This document collates available data on its physicochemical properties, synthesis as a degradation product, analytical methodologies for its detection, and its known biological activities, including its diminished antibacterial efficacy compared to its parent compound. Experimental protocols for its analysis and relevant signaling pathways associated with Doxycycline are also detailed.
Chemical and Physical Properties
6-epi-Doxycycline is a stereoisomer of Doxycycline, a semi-synthetic tetracycline antibiotic. The epimerization at the C-6 position significantly impacts its biological activity.
| Property | Value | Source(s) |
| CAS Number | 3219-99-6 | [1] |
| Chemical Name | (4S,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | [1] |
| Synonyms | 6-Epidoxycycline, Doxycycline EP Impurity A | [1][2] |
| Molecular Formula | C₂₂H₂₄N₂O₈ | [1] |
| Molecular Weight | 444.43 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | >200°C (decomposes) | |
| Storage Temperature | -20°C to 8°C, protect from light and moisture | [3] |
| Solubility | Soluble in DMSO and DMF. | MCE MedChemExpress Data |
Formation and Synthesis
6-epi-Doxycycline is not typically synthesized as a primary therapeutic agent but is rather formed as a degradation product of Doxycycline. The epimerization at the C-6 position is influenced by factors such as pH, temperature, and humidity. Understanding the kinetics and pathways of this degradation is essential for ensuring the stability and quality of Doxycycline formulations.
The formation of 6-epi-Doxycycline from Doxycycline is a reversible epimerization reaction. This process, along with other degradation pathways, can be visualized as follows:
References
The Pharmacokinetics of Tetracycline and its Epimers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyclines are a class of broad-spectrum antibiotics widely used in both human and veterinary medicine. A key aspect of their chemistry and pharmacology is the propensity to undergo epimerization at the C4 position, particularly in acidic environments, to form 4-epitetracycline. This epimer is of significant interest as it exhibits considerably lower antibacterial activity than the parent compound and has been associated with different toxicological profiles.[1][2] Understanding the pharmacokinetic behavior of both tetracycline and its 4-epimer is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the pharmacokinetics of tetracycline and its epimers, with a focus on quantitative data, experimental methodologies, and the underlying chemical transformations.
Chemical Transformation: Epimerization of Tetracycline
Tetracycline can undergo a reversible epimerization at the C4 carbon of its dimethylamino group, leading to the formation of 4-epitetracycline.[3] This reaction is a first-order reversible process and is significantly influenced by pH, occurring most rapidly in weakly acidic conditions (pH 3-5).[4] The equilibrium between tetracycline and 4-epitetracycline can also be influenced by the presence of certain ions.[4]
Figure 1: Reversible Epimerization of Tetracycline.
Pharmacokinetic Parameters
While comprehensive pharmacokinetic data for 4-epitetracycline administered as a standalone compound is limited due to its nature as a degradation product, studies analyzing tetracycline administration have detected and quantified the in vivo formation of its epimer. The following tables summarize key pharmacokinetic parameters for tetracycline and highlight findings related to the in vivo presence of 4-epitetracycline.
Table 1: Pharmacokinetic Parameters of Tetracycline in Various Species
| Species | Dose and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Volume of Distribution (L/kg) | Bioavailability (%) | Reference |
| Rats | 75 mg/kg (oral) | 3.6 | 2 | - | - | - | - | [4] |
| Pigs | 10 mg/kg (IV) | - | - | - | - | 1.2 | - | [5] |
| Pigs | 45 mg/kg (oral, fasted) | - | - | - | - | - | 18 | [5] |
| Pigs | 45 mg/kg (oral, fed) | - | - | - | - | - | 5 | [5] |
| Rabbits | 50 mg/kg (IV) | - | - | 74.8 ± 2.9 | - | 0.71 ± 0.10 | - | [3] |
| Rabbits | 50 mg/kg (oral) | - | 0.397 ± 0.033 | 11.1 ± 0.6 | - | - | 13.9 ± 0.8 | [3] |
Table 2: In Vivo Detection of 4-Epitetracycline Following Tetracycline Administration
| Species | Matrix | Notes on 4-Epitetracycline Detection | Reference |
| Hens | Egg Yolk and Plasma | 4-epitetracycline was detected as a metabolite of tetracycline. | [6] |
| Calves | Edible Tissues | A method was developed to determine residues of oxytetracycline and its 4-epimer, indicating the presence of epimers in tissues. | [7] |
| Various | - | In vivo formation of 4-epimers is a recognized phenomenon. | [8] |
Experimental Protocols
The accurate quantification of tetracycline and its epimers from biological matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors is the most common approach.
Sample Preparation from Animal Tissue
This protocol is a composite based on methodologies described for the extraction of tetracyclines and their epimers from animal tissues.[7][9][10]
Materials:
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
-
Vortex mixer
-
Extraction buffer (e.g., 0.02 M Oxalic acid, pH 4.0 or EDTA-McIlvaine buffer)
-
Protein precipitation agent (e.g., Trichloroacetic acid)
-
SPE conditioning solvents (e.g., Methanol, deionized water)
-
SPE elution solvent (e.g., Methanol)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Homogenization: Weigh 1-5 g of tissue and homogenize with an appropriate volume of extraction buffer.
-
Protein Precipitation (Optional but Recommended): Add a protein precipitation agent, vortex, and centrifuge to pellet proteins.
-
Supernatant Collection: Collect the supernatant for SPE clean-up.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes from the cartridge using an appropriate volume of elution solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Figure 2: Experimental Workflow for Tetracycline Analysis in Tissue.
HPLC Method for Separation of Tetracycline and 4-Epitetracycline
The following is a representative HPLC method for the separation of tetracycline and its epimer.[2][11]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of 0.01 M oxalic acid, acetonitrile, and methanol.
-
Flow Rate: 0.8 - 1.2 mL/min
-
Column Temperature: 25-35 °C
-
Detection: UV at 355 nm or MS/MS detection.
-
Injection Volume: 20-100 µL
Biological Significance of Tetracycline Epimers
The formation of 4-epitetracycline is of significant clinical and toxicological relevance.
-
Reduced Antibacterial Activity: 4-Epitetracycline exhibits significantly lower antibacterial activity compared to tetracycline.[1] Its formation, therefore, represents a degradation of the active pharmaceutical ingredient, potentially leading to reduced therapeutic efficacy.
-
Potential for Increased Toxicity: Some studies suggest that while the epimers are less effective as antibiotics, they may have stronger toxic effects in animals.[1][2] For instance, anhydro-4-epitetracycline, a degradation product of 4-epitetracycline, has been linked to nephrotoxicity (Fanconi syndrome).[12]
-
Mitochondrial Effects: Tetracyclines, in general, have been shown to impair mitochondrial function by inhibiting mitochondrial protein synthesis.[13][14] While specific studies on the differential effects of 4-epitetracycline on mitochondria are limited, it is plausible that they also contribute to mitochondrial dysfunction.
Conclusion
The pharmacokinetics of tetracycline are complicated by its propensity to form the less active 4-epimer. This in-depth technical guide has provided a comprehensive overview of the formation, pharmacokinetic considerations, and analytical methodologies for both tetracycline and its epimer. For researchers and professionals in drug development, a thorough understanding of this epimerization process is essential for designing stable formulations, conducting accurate bioanalytical studies, and ensuring the safety and efficacy of tetracycline-based therapies. Future research should focus on more detailed in vivo pharmacokinetic profiling of 4-epitetracycline to better understand its absorption, distribution, metabolism, and excretion, and to further elucidate its toxicological profile.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 4. fao.org [fao.org]
- 5. Bioavailability of oxytetracycline, tetracycline and chlortetracycline after oral administration to fed and fasted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. affinisep.com [affinisep.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 12. Doxycycline - Wikipedia [en.wikipedia.org]
- 13. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Critical Role of Epimerization in the Degradation of Doxycycline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxycycline, a broad-spectrum tetracycline antibiotic, is widely utilized in clinical practice. However, its efficacy and safety are intrinsically linked to its chemical stability. A key factor in the degradation of doxycycline is epimerization, a stereochemical alteration at chiral centers within the molecule. This technical guide provides a comprehensive overview of the role of epimerization in doxycycline degradation, detailing the chemical mechanisms, influencing factors, and analytical methodologies for its assessment. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to aid researchers in their stability-indicating studies.
Introduction
Doxycycline's molecular structure contains multiple chiral centers, making it susceptible to stereoisomeric changes. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a significant degradation pathway for tetracyclines. In doxycycline, epimerization primarily occurs at the C4 and C6 positions, leading to the formation of 4-epidoxycycline and 6-epidoxycycline, respectively.[1] These epimers exhibit significantly reduced antibacterial activity and can be considered impurities.[2] Therefore, understanding and controlling epimerization is crucial for ensuring the quality, efficacy, and safety of doxycycline formulations.
The stability of doxycycline is influenced by several factors, including pH, temperature, and light.[3][4] Under acidic conditions, for instance, doxycycline is known to undergo epimerization at the C4 position.[1] The formation of these degradation products necessitates the development of robust, stability-indicating analytical methods capable of separating and quantifying the parent drug from its epimers and other degradation products.
This guide will delve into the core aspects of doxycycline degradation with a focus on epimerization, providing a valuable resource for professionals involved in the development, manufacturing, and quality control of doxycycline-containing pharmaceuticals.
The Chemistry of Doxycycline Epimerization
Doxycycline possesses a complex stereochemistry with multiple chiral centers. The key epimerization reactions occur at the C4 (dimethylamino group) and C6 (methyl group) positions.
Mechanism of Epimerization
Epimerization at the C4 position is a reversible reaction that is particularly favored in acidic to neutral pH conditions. The generally accepted mechanism involves the enolization of the A ring of the tetracycline structure. This process is acid-catalyzed and leads to a temporary loss of chirality at the C4 carbon, allowing for the inversion of the stereochemistry of the dimethylamino group upon re-ketonization.
dot
References
Unraveling the Nuances: A Technical Guide to the Fundamental Differences Between Doxycycline and Its Epimers
For Immediate Release
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental differences between the broad-spectrum antibiotic doxycycline and its primary epimers, 4-epidoxycycline and 6-epidoxycycline. Understanding these distinctions is critical for drug development, formulation, and clinical application, as epimerization can significantly impact the therapeutic efficacy and safety profile of doxycycline-based products. This document summarizes key chemical, biological, and pharmacological disparities, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Structural and Physicochemical Disparities
Doxycycline and its epimers share the same molecular formula and sequence of bonded atoms but differ in the stereochemical configuration at specific chiral centers. These subtle structural variations lead to distinct physicochemical properties that influence their stability, biological activity, and pharmacokinetic profiles.
1.1. Chemical Structures
Doxycycline is a semisynthetic tetracycline antibiotic. Its epimers, 4-epidoxycycline and this compound, are stereoisomers formed through the inversion of the dimethylamino group at the C4 position and the methyl group at the C6 position, respectively. This epimerization process is primarily catalyzed by acidic conditions.
1.2. Physicochemical Properties
The epimerization of doxycycline leads to alterations in its three-dimensional structure, which in turn affects its physicochemical properties. While comprehensive comparative data is not extensively available in a single source, the following table summarizes known properties of doxycycline. It is generally understood that epimers may exhibit differences in solubility and pKa, which can influence their absorption and distribution.
| Property | Doxycycline | 4-Epidoxycycline | This compound |
| Molecular Formula | C₂₂H₂₄N₂O₈ | C₂₂H₂₄N₂O₈ | C₂₂H₂₄N₂O₈ |
| Molecular Weight | 444.4 g/mol | 444.4 g/mol | 444.4 g/mol |
| pKa | ~3.4, 7.7, 9.7 | Data not available | Data not available |
| Aqueous Solubility | Highly soluble in water and acidic solutions[1] | Data not available | Data not available |
| Melting Point | ~201 °C | >176 °C (decomposes)[2] | Data not available |
Table 1: Physicochemical Properties of Doxycycline and its Epimers
Biological and Pharmacological Divergence
The most significant consequence of doxycycline epimerization is the dramatic reduction in its biological activity. This has profound implications for the therapeutic efficacy of doxycycline formulations.
2.1. Antibacterial Activity
Doxycycline exerts its bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. The stereochemistry at the C4 position is crucial for this interaction. The epimerization at this position in 4-epidoxycycline leads to a significant loss of antibacterial activity. While specific Minimum Inhibitory Concentration (MIC) data for the epimers is scarce, it is widely reported that they are substantially less active than the parent compound.
| Organism | Doxycycline MIC (µg/mL) | 4-Epidoxycycline MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | 0.125 - 2 | Data not available | Data not available |
| Escherichia coli | 2 - 16 | Data not available | Data not available |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) [3][4][5]
2.2. Inhibition of Matrix Metalloproteinases (MMPs)
Beyond its antibiotic properties, doxycycline is a known inhibitor of MMPs, a family of enzymes involved in extracellular matrix degradation. This activity is relevant to its use in treating conditions like periodontitis and some inflammatory skin diseases. Doxycycline's inhibitory effect on MMPs, particularly MMP-8 and MMP-9, is well-documented.[6][7][8] There is a lack of direct comparative studies on the MMP inhibitory activity of 4-epidoxycycline and this compound. However, given the structural changes, it is plausible that their inhibitory potential is also altered.
2.3. Pharmacokinetics
The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion. While the pharmacokinetics of doxycycline are well-characterized, data on its epimers is limited. It is known that 4-epidoxycycline can be formed in vivo. The different physicochemical properties of the epimers likely lead to altered pharmacokinetic parameters, potentially affecting their tissue distribution and elimination. Studies in rats have shown that doxycycline is widely distributed in various tissues.[9][10][11]
| Parameter | Doxycycline (in rats) | 4-Epidoxycycline | This compound |
| Bioavailability | ~30-40% (oral) | Data not available | Data not available |
| Half-life (t½) | ~2-5 hours | Data not available | Data not available |
| Volume of Distribution (Vd) | High | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available |
Table 3: Comparative Pharmacokinetic Parameters [1][9][10]
2.4. Toxicology
The toxicological profiles of the epimers are not as well-defined as that of doxycycline. The available data for doxycycline indicates it is of low acute toxicity. Safety data sheets for 4-epi-6-epidoxycycline indicate a lack of comprehensive toxicity data.[12][13] One safety data sheet for this compound hydrochloride provides a rat oral LD50 of 1700 mg/kg, suggesting a different toxicological profile compared to doxycycline.
| Compound | LD50 (Oral, Rat) |
| Doxycycline Hyclate | >2000 mg/kg |
| This compound Hydrochloride | 1700 mg/kg |
Table 4: Acute Oral Toxicity Data [14]
Experimental Protocols
Accurate differentiation and quantification of doxycycline and its epimers are crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
3.1. Stability-Indicating HPLC Method for Doxycycline and its Epimers
This protocol is a representative example of a stability-indicating HPLC method for the separation of doxycycline from its degradation products, including its epimers.
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: A mixture of acetonitrile, water, and an acidic modifier (e.g., trifluoroacetic acid or perchloric acid) at a specific ratio and pH (typically around 2.5).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 350 nm
-
Sample Preparation: Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Forced Degradation: To demonstrate the stability-indicating nature of the method, doxycycline samples are subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products, including epimers. The method should be able to resolve doxycycline from all resulting degradants.
Signaling Pathways and Experimental Workflows
4.1. Doxycycline's Impact on the NF-κB Signaling Pathway
Doxycycline has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5][15][16] This inhibition is thought to contribute to its anti-inflammatory effects. The precise mechanism of inhibition by doxycycline and whether its epimers share this activity is an area of ongoing research.
References
- 1. Pharmacology and toxicology of doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Deoxy-4-epioxytetracycline | 6543-77-7 [amp.chemicalbook.com]
- 3. Large variations in clinical antibiotic activity against Staphylococcus aureus biofilms of periprosthetic joint infection isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitization of Staphylococcus aureus and Escherichia coli to Antibiotics by the Sesquiterpenoids Nerolidol, Farnesol, Bisabolol, and Apritone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MMP synthesis by doxycycline and chemically modified tetracyclines (CMTs) in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tissue localization of doxycycline polyphosphate and doxycycline hydrochloride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of doxycycline and tissue concentrations of an experimental long-acting parenteral formulation of doxycycline in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and widespread distribution of doxycycline in rat brain: a mass spectrometric imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. 4-Epi-6-epi Doxycycline - Safety Data Sheet [chemicalbook.com]
- 14. vippetcare.com [vippetcare.com]
- 15. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Epidoxycycline | 6543-77-7 | Benchchem [benchchem.com]
Methodological & Application
Protocol for dissolving 6-Epidoxycycline for in vitro assays
Protocol for Dissolving 6-Epidoxycycline for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is the C-6 epimer of Doxycycline, a well-known tetracycline antibiotic. It is often considered a degradation impurity in Doxycycline preparations.[1] While primarily used as a reference standard in the analysis of pharmaceutical formulations, its availability as a research chemical necessitates a standardized protocol for its dissolution and use in in vitro assays.[1][2] This document provides a detailed protocol for the preparation of this compound solutions for use in cell-based assays and other in vitro experimental systems.
Materials and Equipment
Materials:
-
This compound (free base or hydrochloride salt)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
0.01 M Hydrochloric acid (HCl) (for hydrochloride salt, if needed)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Sterile pipettes and tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Laminar flow hood
-
-20°C and -80°C freezers
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its related compound, Doxycycline. Due to limited specific data for this compound's use in in vitro assays, information from its parent compound is included for reference.
| Parameter | This compound | Doxycycline (for reference) | Source |
| Molecular Weight | 444.43 g/mol (free base) | 444.44 g/mol (monohydrate) | [3][4] |
| 480.90 g/mol (HCl salt) | 512.94 g/mol (hyclate salt) | ||
| Solubility | Slightly soluble in Methanol. | Soluble in water (50 mg/mL, as hyclate), sparingly in ethanol. | [3] |
| Soluble in 0.01 M HCl (as HCl salt). | Soluble in dilute mineral acids and alkali hydroxides. | [4][5] | |
| --- | ≤ 1.0 mM in DMSO; ≤ 2.9 mM in PBS (pH 7.2). | [6] | |
| Typical In Vitro Concentration | Not well-established. | 0.1 - 12 µg/mL in cell culture. | |
| Stock Solution Storage | -20°C: 1 month | Frozen stock solutions may be stable for months. | [1][7] |
| -80°C: 6 months | --- | [1] | |
| Working Solution Stability | Prepare fresh for use. | Half-life in culture medium is ~24 hours. | [1][8] |
Experimental Protocols
This protocol is based on standard practices for tetracycline-class compounds. It is strongly recommended to perform a small-scale solubility test before preparing a large stock solution.
Preparation of a 10 mM Stock Solution in DMSO
DMSO is the recommended solvent for preparing a high-concentration stock solution due to its broad solvating power and compatibility with most cell culture media at low final concentrations (<0.5%).
-
Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of this compound hydrochloride (MW: 480.90 g/mol ), weigh 4.81 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber) cryovials. This prevents degradation from repeated freeze-thaw cycles and light exposure.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions
Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.[1]
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Example: To prepare a working solution with a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution to the 10 mL of medium (a 1:1000 dilution).
-
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
-
Application: Add the final working solution to your in vitro assay system. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Visualization
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
Safety Precautions
-
This compound is harmful if swallowed and is suspected of damaging the unborn child.[9]
-
Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for complete hazard information and safe handling practices.
-
All dissolution and dilution steps involving sterile reagents should be performed in a laminar flow hood to maintain sterility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation of doxycycline, this compound and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epi-Doxycycline | 3219-99-6 [chemicalbook.com]
- 4. uspbpep.com [uspbpep.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of 6-Epidoxycycline
These application notes provide detailed methodologies for the quantitative analysis of 6-Epidoxycycline, a critical impurity and degradation product of the antibiotic Doxycycline. The following protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Doxycycline.
Introduction
This compound is a stereoisomer of Doxycycline that can form during synthesis and storage. As its presence can impact the efficacy and safety of the final drug product, regulatory bodies like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have set limits for its presence, typically not exceeding 2.0% of the Doxycycline content.[1] High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the separation and quantification of this compound from Doxycycline and other related substances.
This document outlines several validated HPLC methods, offering a range of chromatographic conditions to suit different laboratory setups and analytical requirements.
Experimental Protocols
This section details various HPLC methods for the analysis of this compound. Each method specifies the chromatographic conditions required for the successful separation and quantification of this compound from Doxycycline and other related impurities.
Method 1: Reversed-Phase HPLC with C8 Column
This method is a simple and robust approach for the separation of Doxycycline and its degradation products, including this compound and Metacycline.[2][3]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the Doxycycline sample (bulk drug or from a pharmaceutical formulation) in the mobile phase to obtain a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
Method 2: Reversed-Phase HPLC with C18 Column
This isocratic method allows for the separation of Doxycycline and its related substances, including 4-epidoxycycline and this compound, in a single run.[4]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare the sample by dissolving it in the mobile phase to a suitable concentration.
-
Ensure the solution is clear and free of particulate matter before injection.
-
Method 3: Porous Graphitic Carbon (PGC) Column Method
This method offers a rapid and selective separation of several tetracyclines, including the separation of this compound from Doxycycline.[5][6]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample solution prior to injection.
-
Data Presentation
The following tables summarize the quantitative data from the described HPLC methods, providing a clear comparison of their performance characteristics.
Table 1: Chromatographic Parameters
| Parameter | Method 1 (C8) | Method 2 (C18) | Method 3 (PGC) |
| Column Type | Phenomenex Luna C8 (5 µm, 250x4.6 mm)[2][3] | Phenomenex Luna C18 (3 µm, 50x4.6 mm)[4] | Porous Graphitic Carbon[5][6] |
| Mobile Phase | Acetonitrile:Water:Perchloric Acid (26:74:0.25), pH 2.5[2][3] | Water:Acetonitrile:Perchloric Acid (75:25:0.2)[4] | 0.05 M KH2PO4 (pH 2.0):Acetonitrile (40:60)[5][6] |
| Flow Rate | 1.0 mL/min[2][3] | 0.7 mL/min[4] | Not Specified |
| Detection (UV) | 350 nm[2][3] | 269 nm[4] | 268 nm[5][6] |
| Temperature | Ambient | 30°C[4] | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 (C8) | Method 2 (C18) | Method 3 (PGC) |
| Linearity (Correlation Coefficient, r²) | Doxycycline: 0.9990, this compound: 1.000[2] | Not Specified | > 0.999 for all tetracyclines[5][6] |
| Linearity Range | Doxycycline: 3-60 µg/mL, this compound: 0.5-7 µg/mL[2] | Not Specified | 5-50 µg/mL[5][6] |
| Resolution | Metacycline/6-Epidoxycycline: 1.2, this compound/Doxycycline: 1.9[2][3] | Not Specified | Not Specified |
| Detection Limits | Not Specified | Not Specified | 0.5-2 µg/mL[5][6] |
| Recovery | Not Specified | Not Specified | 98.9-100.5%[5][6] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of method validation for the HPLC analysis of this compound.
Caption: HPLC Experimental Workflow for this compound Analysis.
Caption: Logical Flow of HPLC Method Validation.
References
- 1. ovid.com [ovid.com]
- 2. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 6-Epidoxycycline as a Reference Standard in Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxycycline is a widely used broad-spectrum tetracycline antibiotic.[1][2] During its synthesis and storage, doxycycline can degrade to form various impurities, which can affect its safety and efficacy.[3] One of the critical degradation products is 6-Epidoxycycline, the C-6 epimer of doxycycline.[4] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate the monitoring and control of this compound levels in doxycycline drug substances and products.[1][5] Therefore, the use of a well-characterized this compound reference standard is essential for accurate and reliable chromatographic analysis in quality control and stability studies.
This compound is formed through the epimerization of doxycycline, a reaction that can be influenced by factors such as pH, temperature, and humidity.[4][6] As a known impurity, it is crucial to separate and quantify this compound from the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.[][8][9][10] These methods allow for the simultaneous determination of doxycycline and its related substances, ensuring the quality and stability of the pharmaceutical product.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in the chromatographic analysis of doxycycline.
Physicochemical Properties and Storage of Reference Standard
It is imperative to handle and store the this compound reference standard correctly to maintain its purity and stability.
| Property | Information |
| Chemical Name | (4S,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide[11][12] |
| Synonyms | Doxycycline EP Impurity A, Doxycycline USP Related Compound A[11][13] |
| CAS Number | 3219-99-6[11][13][14] |
| Molecular Formula | C22H24N2O8[13][14] |
| Molecular Weight | 444.43 g/mol [13] |
| Storage Conditions | -10 to -25°C or 2-8°C, protected from light.[15] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] |
Experimental Protocols
Protocol 1: HPLC Method for Separation of Doxycycline and this compound
This protocol is based on a method developed for the separation of doxycycline and its degradation products.[8]
Objective: To separate and quantify doxycycline and this compound in a sample using a reversed-phase HPLC method with UV detection.
Materials:
-
This compound Reference Standard
-
Doxycycline Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid
-
Sodium hydroxide
-
Sample containing doxycycline
Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Phenomenex Luna 5 µm C8 column (250 x 4.6 mm)[8]
-
Guard column (C8, 4 x 10 mm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound and Doxycycline reference standards.
-
Dissolve and dilute in the mobile phase to achieve a known concentration (e.g., within the range of 0.5-7 µg/mL for this compound and 3-60 µg/mL for doxycycline).[8]
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing doxycycline and dissolve it in the mobile phase to obtain a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to establish the calibration curve and system suitability.
-
Inject the sample solution.
-
Identify the peaks of this compound and doxycycline based on their retention times from the standard chromatograms.
-
Quantify the amount of this compound and doxycycline in the sample using the calibration curve.
-
System Suitability: The resolution between this compound and doxycycline should be at least 1.5. The European Pharmacopoeia requirement is a resolution of at least 1.2 between metacycline and this compound and 1.9 between this compound and doxycycline.[8]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range (Doxycycline) | 3 - 60 µg/mL | [8] |
| Correlation Coefficient (Doxycycline) | 0.9990 | [8] |
| Linearity Range (this compound) | 0.5 - 7 µg/mL | [8] |
| Correlation Coefficient (this compound) | 1.000 | [8] |
| Resolution (Metacycline/6-Epidoxycycline) | 1.2 | [8] |
| Resolution (this compound/Doxycycline) | 1.9 | [8] |
Protocol 2: UPLC Method for Simultaneous Determination of Doxycycline and its Impurities
This protocol is based on a stability-indicating UPLC method for doxycycline hyclate and its impurities.[9]
Objective: To achieve a rapid and efficient separation and quantification of doxycycline and its impurities, including this compound, using an Ultra-Performance Liquid Chromatography method.
Materials:
-
This compound Reference Standard
-
Doxycycline Hyclate Reference Standard
-
Ammonium acetate
-
EDTA
-
Acetonitrile (UPLC grade)
-
Water (UPLC grade)
-
Sample containing doxycycline hyclate
Equipment:
-
Ultra-Performance Liquid Chromatograph (UPLC) with UV detector
-
Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm)[9]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Syringe filters (0.22 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of 75 mM ammonium acetate and 4 mM EDTA in water, adjusted to pH 8.8, and acetonitrile in a ratio of 97:3 (v/v).[9]
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and Doxycycline Hyclate reference standards in the mobile phase.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
-
-
Sample Solution Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Analysis:
Quantitative Data Summary:
| Parameter | Method | Value | Reference |
| Column | UPLC | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | [9] |
| Mobile Phase | UPLC | 75 mM Ammonium Acetate, 4 mM EDTA (pH 8.8) and Acetonitrile (97:3) | [9] |
| Flow Rate | UPLC | 1.2 mL/min | [9] |
| Detection | UPLC | 270 nm | [9] |
| Run Time | UPLC | 6 min | [9] |
| Column | HPLC | Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm) | [10] |
| Mobile Phase A | HPLC | Phosphate buffer (pH 8.5, 25 mM potassium phosphate, 2 mM EDTA, 0.5 ml TEA) | [10] |
| Mobile Phase B | HPLC | Methanol | [10] |
| Flow Rate | HPLC | 1.7 mL/min | [10] |
| Detection | HPLC | 270 nm | [10] |
| Retention Time (this compound) | HPLC | ~6.4 min | [10] |
| Retention Time (Doxycycline) | HPLC | ~9.8 min | [10] |
Visualizations
Caption: HPLC Experimental Workflow for this compound Analysis.
Caption: UPLC Experimental Workflow for Doxycycline Impurity Profiling.
References
- 1. ovid.com [ovid.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uspnf.com [uspnf.com]
- 6. agilent.com [agilent.com]
- 8. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxycycline EP Impurity A | 3219-99-6 | SynZeal [synzeal.com]
- 12. Doxycycline EP Impurity A | CAS No- 3219-99-6 | Simson Pharma Limited [simsonpharma.com]
- 13. 多西环素相关化合物A United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. clearsynth.com [clearsynth.com]
Application Notes and Protocols for 6-Epidoxycycline in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epidoxycycline is the C-6 epimer of doxycycline, a widely used tetracycline antibiotic. It is primarily recognized as a degradation product and a common impurity found in doxycycline preparations, which can form under conditions of heat, humidity, or non-neutral pH.[1][2] While not typically used as a primary agent in cell culture, understanding its properties is critical for researchers using doxycycline, especially in highly sensitive applications like inducible gene expression systems. The presence of this compound can introduce variability and potentially confounding effects in experiments. These notes provide an overview of its relevance and protocols related to the use of its parent compound, doxycycline, in key cell culture applications.
Core Applications and Considerations
The primary relevance of this compound in cell culture is in the context of its parent compound, doxycycline.
Regulation of Gene Expression in Tetracycline-Inducible Systems
Doxycycline is the most common effector molecule for tetracycline-inducible (Tet-On/Tet-Off) gene expression systems due to its high affinity for the tetracycline repressor protein (TetR) and its variants, low toxicity at typical working concentrations, and favorable pharmacokinetics.[3] These systems allow for precise temporal and dose-dependent control over the expression of a gene of interest (GOI).[4][5]
-
Tet-On System: A reverse tetracycline-controlled transactivator (rtTA) protein is constitutively expressed. In the presence of doxycycline, rtTA binds to the Tetracycline Response Element (TRE) in the promoter of the GOI, initiating transcription.[4][6]
-
Tet-Off System: A tetracycline-controlled transactivator (tTA) is constitutively expressed and binds the TRE to activate gene expression. When doxycycline is added, it binds to tTA, preventing it from binding to the TRE and thus shutting down expression.[3][6]
Consideration for this compound: The presence of this compound in a doxycycline stock is a critical concern. While literature specifies that degradation products of tetracyclines generally have low antibiotic activity, their ability to interact with the rtTA or tTA proteins is not well-characterized.[1] If this compound fails to act as an inducer, its presence effectively lowers the concentration of active doxycycline, potentially leading to suboptimal gene induction and reduced experimental reproducibility. Conversely, if it acts as a partial agonist or antagonist, it could lead to unpredictable expression levels. Therefore, using high-purity, properly stored doxycycline is paramount for reliable results in inducible systems.
Antimicrobial Agent in Cell Culture
Doxycycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[7][8] It is effective against a wide range of gram-positive and gram-negative bacteria and is sometimes used to prevent or treat microbial contamination in cell cultures.[][10][11]
Consideration for this compound: Studies have noted that degradation products of tetracyclines, including epimers, exhibit very low antibiotic activity.[1] Therefore, doxycycline preparations that have significantly degraded to this compound will be less effective at controlling bacterial contamination.
Quantitative Data Summary
The following tables summarize key quantitative parameters for doxycycline, the parent compound of this compound. Data on the specific activity of this compound is limited, but it is generally considered to have significantly lower biological activity.
Table 1: Doxycycline Parameters for Inducible Gene Expression
| Parameter | Value | Cell Line / System | Notes |
|---|---|---|---|
| Working Concentration | 50 - 2,000 ng/mL | Mammalian Cells (general) | Optimal concentration is cell-type and protein-specific; must be determined empirically.[12] |
| Induction Time | 4 - 24 hours | Mammalian Cells (general) | Detectable expression can occur in as little as 4 hours, with robust expression by 24 hours.[13] |
| Half-life in Media | ~24 hours | Standard Cell Culture Media | To maintain stable induction, media may need to be replenished with fresh doxycycline every 24-48 hours.[13][14][15] |
| Binding Affinity | High | TetR and its variants (rtTA, tTA) | Doxycycline is preferred over tetracycline for its higher affinity and stability.[3][16] |
Table 2: Doxycycline Cytotoxicity and Antimicrobial Activity
| Parameter | Value | Organism / Cell Line | Notes |
|---|---|---|---|
| Cytotoxicity (IC50) | 80 µM | C6 Rat Glioma Cells | Demonstrates anti-proliferative effects at higher concentrations.[17] |
| Cytotoxic Effect | 2 - 6 µg/mL | Human Peripheral Blood Lymphocytes | Significant decrease in mitotic activity observed at these concentrations after 48 hours.[18] |
| Antimicrobial MIC | 1.56 µg/mL | E. coli | Minimum Inhibitory Concentration (MIC) for a common bacterial strain.[19] |
| MMP Inhibition (Ki) | 36 µM | Matrix Metalloproteinase-8 (MMP-8) | Doxycycline also has off-target effects, such as inhibiting certain MMPs.[20] |
Experimental Protocols
Protocol 1: Preparation of Doxycycline Stock Solution
This protocol describes the preparation of a stable, high-concentration stock solution of doxycycline, minimizing degradation to this compound.
Materials:
-
Doxycycline Hyclate powder (high purity, ≥98%)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-protecting (amber) microcentrifuge tubes
-
Sterile water or PBS (pH 7.2)
Procedure:
-
Solvent Choice: For long-term storage, DMSO is the preferred solvent.[21] For immediate use or applications where DMSO is not tolerated, sterile water or PBS can be used, but stability is reduced.[20][21]
-
Preparation (DMSO Stock):
-
In a sterile environment, weigh out the desired amount of doxycycline hyclate powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 1-10 mg/mL.
-
Ensure complete dissolution by gentle vortexing.
-
-
Aliquoting and Storage:
-
Dispense small working aliquots into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.[20]
-
Store the aliquots at -20°C. DMSO stocks are stable for up to one year under these conditions.[21] Aqueous solutions should be made fresh or stored at 4°C for no more than 48 hours.[21]
-
Protocol 2: Determining Optimal Doxycycline Concentration for Gene Induction (Dose-Response)
This protocol provides a method to determine the minimum doxycycline concentration required for maximal induction of the GOI with minimal cytotoxicity.
Materials:
-
Stable cell line expressing the Tet-On/Off system and your GOI
-
Complete cell culture medium (use tetracycline-free serum to avoid basal induction)[3]
-
Doxycycline stock solution (from Protocol 1)
-
Multi-well plates (e.g., 6-well or 12-well)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, reagents for qPCR or fluorescence microscopy)
Procedure:
-
Cell Seeding: Seed the stable cells in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Doxycycline Dilution Series: Prepare a series of dilutions of doxycycline in complete, tet-free medium. A typical range to test is 0, 50, 100, 250, 500, 1000, and 2000 ng/mL.[12]
-
Induction: After allowing the cells to adhere (typically 12-24 hours), aspirate the old medium and replace it with the medium containing the different doxycycline concentrations.
-
Incubation: Incubate the cells for a fixed period, typically 24-48 hours, at 37°C and 5% CO₂.
-
Analysis: Harvest the cells and analyze the expression level of your GOI using a suitable method (e.g., Western blot, qPCR, flow cytometry, or fluorescence microscopy).
-
Determination: The optimal concentration is the lowest dose that gives the maximum level of induction without observable cytotoxic effects.
Diagrams of Pathways and Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. addgene.org [addgene.org]
- 4. benchchem.com [benchchem.com]
- 5. Tet-inducible systems [takarabio.com]
- 6. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxycycline - Wikipedia [en.wikipedia.org]
- 8. mpbio.com [mpbio.com]
- 10. Antibiotics for Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. capricorn-scientific.com [capricorn-scientific.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. takarabio.com [takarabio.com]
- 16. invivogen.com [invivogen.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Genotoxic and cytotoxic effects of doxycycline in cultured human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of Doxycycline Effluent Generated by the Fenton Process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.stemcell.com [cdn.stemcell.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Epidoxycycline In Vivo Experimental Design
Disclaimer: Limited in vivo experimental data is currently available for 6-Epidoxycycline. The following application notes and protocols are primarily based on established experimental designs for its parent compound, Doxycycline, and a related epimer, 4-Epidoxycycline. Researchers should use this information as a guide and optimize protocols for their specific experimental needs and animal models.
Introduction
This compound is a stereoisomer of the broad-spectrum tetracycline antibiotic, Doxycycline. While traditionally considered an impurity or degradation product, there is growing interest in the biological activities of Doxycycline epimers. Notably, the related compound 4-Epidoxycycline has been shown to be as effective as Doxycycline in regulating gene expression in mouse models but without the associated antibiotic effects.[1][2] This suggests that this compound could be a valuable tool for in vivo research, potentially offering non-antimicrobial therapeutic effects or serving as a control in studies investigating the non-antibiotic properties of tetracyclines.
These application notes provide a framework for designing and conducting in vivo experiments to investigate the pharmacokinetics, safety, and efficacy of this compound in various animal models.
Mechanism of Action (Hypothesized)
Like other tetracyclines, the primary mechanism of action of Doxycycline involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome. Beyond its antimicrobial properties, Doxycycline exhibits anti-inflammatory, immunomodulatory, and anti-angiogenic effects. These are thought to be mediated through the inhibition of matrix metalloproteinases (MMPs) and modulation of key signaling pathways such as MAPK/ERK and NF-κB.[3] It is hypothesized that this compound may share some of these non-antimicrobial mechanisms of action.
Figure 1: Hypothesized mechanism of antibacterial action of this compound.
Data Presentation: Quantitative In Vivo Data (Adapted from Doxycycline Studies)
The following tables summarize quantitative data from in vivo studies using Doxycycline, which can serve as a starting point for designing experiments with this compound.
Table 1: Pharmacokinetic Parameters of Doxycycline in Various Species
| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Humans | 200 mg | Oral | 1.5 - 7.0 | < 3 | 73 - 95 | [4] |
| Rats | 10 mg/kg | IV | - | - | - | [5] |
| Rats | 10 mg/kg | IM | 3.00 | - | 106 (82 corrected) | [5] |
| Rats | 10 mg/kg | Oral | - | - | - | [5] |
| Ewes | 5 mg/kg | IV | - | - | - | [6] |
| Ewes | 20 mg/kg | IM | ~2.5 | ~2 | Low | [6] |
| Ewes | 20 mg/kg | SC | ~2.0 | ~4 | Low | [6] |
| Ostriches | 15 mg/kg | IM | 1.35 ± 0.33 | 0.75 ± 0.18 | 17.52 | [7] |
| Ostriches | 15 mg/kg | Oral | 0.30 ± 0.04 | 3.03 ± 0.48 | 5.03 | [7] |
Table 2: In Vivo Efficacy of Doxycycline in Animal Models
| Animal Model | Species | Doxycycline Dose | Administration Route | Efficacy Metric | Reference |
| Huntington's Disease (R6/2) | Mouse | 20 mg/kg/day | - | Increased survival, reduced neurological dysfunction | [8] |
| Carrageenan-induced Paw Edema | Rat | 10, 25, 50 mg/kg | i.p. | Significant reduction in paw edema | |
| Formalin Test | Mouse | 1, 5, 10, 25 mg/kg | i.p. | Inhibition of licking time (~80% in 2nd phase) | |
| Carrageenan-induced Peritonitis | Mouse | 1, 5 mg/kg | i.p. | Reduced leukocyte migration | |
| Vibrio vulnificus Infection | Mouse | - | i.p. (with Ceftriaxone) | 50% survival rate |
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Mice
This protocol outlines a basic pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Animals: Use 8-10 week old male C57BL/6 mice. House animals in standard conditions with ad libitum access to food and water.
-
Drug Formulation: Prepare this compound in a suitable vehicle. For oral administration, a solution in water or a suspension in 0.5% methylcellulose can be used. For intravenous injection, dissolve in sterile saline, adjusting the pH if necessary.
-
Experimental Groups:
-
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg) via tail vein injection.
-
Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 50 µL) via saphenous or submandibular vein at pre-dose (0 h) and at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and half-life using non-compartmental analysis software.
Figure 2: Experimental workflow for a pharmacokinetic study of this compound.
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This protocol is a standard model to evaluate the anti-inflammatory potential of a test compound.
-
Animals: Use male Wistar rats (180-200 g).
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., saline with 1% Tween 80).
-
Experimental Groups:
-
Group 1: Vehicle control (i.p.).
-
Group 2: this compound (e.g., 10 mg/kg, i.p.).
-
Group 3: this compound (e.g., 25 mg/kg, i.p.).
-
Group 4: this compound (e.g., 50 mg/kg, i.p.).
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.).
-
-
Procedure: a. Administer the vehicle, this compound, or positive control intraperitoneally 1 hour before inducing inflammation. b. Measure the initial volume of the right hind paw using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Signaling Pathway Analysis
Doxycycline has been shown to modulate inflammatory responses by affecting signaling pathways such as MAPK/ERK and NF-κB.[3] Experiments can be designed to investigate if this compound has similar effects.
Figure 3: Potential anti-inflammatory signaling pathway of this compound.
Conclusion
While further research is needed to fully characterize the in vivo profile of this compound, the established methodologies for Doxycycline provide a robust foundation for future studies. The lack of antibiotic activity, as suggested by studies on a similar epimer, makes this compound a particularly interesting candidate for investigating the non-antimicrobial therapeutic potential of tetracyclines in various disease models. Researchers are encouraged to perform initial dose-ranging and toxicity studies to establish a safe and effective dose range for their specific applications.
References
- 1. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of doxycycline and tissue concentrations of an experimental long-acting parenteral formulation of doxycycline in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitum.um.es [digitum.um.es]
- 5. scispace.com [scispace.com]
- 6. Neuroprotective Effects of Doxycycline in the R6/2 Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory properties of doxycycline and minocycline in experimental models: an in vivo and in vitro comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative PCR and in vivo efficacy of antibiotics in the treatment of Vibrio vulnificus infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying 6-Epidoxycycline in Pharmaceutical Formulations: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed methodologies for the quantification of 6-Epidoxycycline, a critical degradation product of Doxycycline, in pharmaceutical formulations. Adherence to these protocols is essential for ensuring the quality, safety, and efficacy of Doxycycline products. The methods described are based on established high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) techniques.
Introduction
Doxycycline is a broad-spectrum tetracycline antibiotic. During its synthesis and storage, Doxycycline can undergo epimerization to form this compound.[1][2] This impurity is of significant concern as it possesses reduced antimicrobial activity and can be toxic.[1][3] Therefore, robust and validated analytical methods are required to accurately quantify this compound in both bulk drug substances and finished pharmaceutical products to ensure they meet the stringent requirements of regulatory bodies such as those outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
The following sections detail validated analytical methods, including sample preparation, chromatographic conditions, and data analysis, to provide a comprehensive guide for the quantification of this compound.
Logical Relationship of Doxycycline and this compound
Doxycycline and this compound are epimers, differing in the stereochemical configuration at the 6th carbon position. This structural relationship is a key consideration in the development of selective analytical methods.
Caption: Epimerization of Doxycycline to this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a robust method for the simultaneous determination of Doxycycline and its related impurities, including this compound.
3.1.1. Materials and Reagents
-
Doxycycline Hyclate Reference Standard (RS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Triethylamine
-
Ethylenediaminetetraacetic acid (EDTA)
-
Water (HPLC grade)
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Porous Graphitic Carbon (PGC) or C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 25 mM Potassium phosphate buffer with 2 mM EDTA and 0.5 ml of triethylamine, pH adjusted to 8.5.[8] |
| Mobile Phase B | Methanol.[8] |
| Gradient | A gradient may be required for optimal separation. A common starting point is a high percentage of Mobile Phase A, gradually increasing Mobile Phase B. |
| Flow Rate | 1.0 - 1.7 mL/min.[8][9] |
| Column Temperature | 55°C.[8] |
| Detection Wavelength | 268 nm or 270 nm.[8][10] |
| Injection Volume | 20 - 25 µL.[8] |
| Run Time | Sufficient to allow for the elution of all components, typically around 15-20 minutes. |
3.1.3. Standard Solution Preparation
-
Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of Doxycycline Hyclate RS and this compound RS in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range of this compound in the samples.
3.1.4. Sample Preparation (Tablets/Capsules)
-
Sample Composite: For tablets, accurately weigh and finely powder not fewer than 20 tablets. For capsules, combine the contents of at least 20 capsules.[11][12]
-
Extraction: Accurately weigh a portion of the powdered composite, equivalent to a specific amount of Doxycycline (e.g., 25 mg or 100 mg), into a volumetric flask.[11][12]
-
Dissolution: Add a suitable diluent (e.g., acetonitrile or a mixture of mobile phase) to the flask.[11][12]
-
Sonication/Shaking: Sonicate for approximately 5 minutes and/or shake for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).[11][12]
-
Dilution: Dilute to the final volume with the diluent and mix well.
-
Filtration/Centrifugation: Centrifuge a portion of the solution or filter it through a 0.45 µm syringe filter to remove any undissolved excipients.[12][13] The filtrate is then ready for injection.
Ultra-High-Performance Liquid Chromatography (UPLC) Method
UPLC offers a faster and more efficient separation compared to traditional HPLC.
3.2.1. Materials and Reagents
-
Same as for the HPLC method.
-
Ammonium acetate
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).[14] |
| Mobile Phase | Isocratic elution with 75 mM ammonium acetate, 4 mM EDTA (pH 8.8) and acetonitrile (97:3 v/v).[14] |
| Flow Rate | 1.2 mL/min.[14] |
| Column Temperature | 55°C.[14] |
| Detection Wavelength | 270 nm.[14] |
| Injection Volume | 1-5 µL (typical for UPLC) |
| Run Time | Approximately 6 minutes.[14] |
3.2.3. Standard and Sample Preparation
Follow the same procedures as outlined for the HPLC method, adjusting concentrations as necessary for the sensitivity of the UPLC system.
Experimental Workflow
The general workflow for the quantification of this compound is outlined below.
Caption: General workflow for this compound quantification.
Data Presentation and System Suitability
Quantitative data should be presented in a clear and organized manner. System suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.
5.1. System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 for the Doxycycline and this compound peaks. |
| Relative Standard Deviation (RSD) | For replicate injections of the standard solution, the RSD for peak area should be not more than 2.0%. |
| Resolution | The resolution between the Doxycycline and this compound peaks should be greater than 1.5. |
5.2. Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % of Labeled Amount |
| Standard 1 | ||||
| Standard 2 | ||||
| ... | ||||
| Sample 1 | ||||
| Sample 2 |
Method Validation
The analytical methods for quantifying this compound must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are performed to demonstrate selectivity.[15][16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.[10][16]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[10][17]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Validation Data Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.999.[10] |
| Range | Typically from the LOQ to 120% of the specification limit for this compound. |
| Accuracy (% Recovery) | 98.0% to 102.0%.[3] |
| Precision (% RSD) | Repeatability: < 2.0%; Intermediate Precision: < 2.0%. |
| LOD | Determined based on signal-to-noise ratio (typically 3:1). For one HPLC method, the LOD was 0.02 µg/mL.[9] |
| LOQ | Determined based on signal-to-noise ratio (typically 10:1). For one HPLC method, the LOQ was 0.1 µg/mL.[9] For a stability-indicating method, the LOQ was 25 µg/mL.[15] |
Conclusion
The accurate quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and patient safety. The HPLC and UPLC methods detailed in this application note provide robust and reliable approaches for the separation and quantification of this critical impurity. Proper method validation in accordance with ICH guidelines is mandatory to ensure the integrity of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. bioinfopublication.org [bioinfopublication.org]
- 3. researchgate.net [researchgate.net]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 10. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uspnf.com [uspnf.com]
- 12. uspnf.com [uspnf.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Preparation of 6-Epidoxycycline for Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-epidoxycycline is a stereoisomer and a significant impurity of the broad-spectrum antibiotic doxycycline.[1] Its presence in pharmaceutical formulations is closely monitored as it is considered to be less biologically active and can be indicative of degradation.[2] Accurate and sensitive quantification of this compound is crucial for quality control in drug manufacturing and for pharmacokinetic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly selective and sensitive method for the analysis of this compound.[1][3] This document provides detailed application notes and protocols for the preparation of this compound from various matrices for subsequent mass spectrometric analysis.
Chemical Properties and Considerations
Doxycycline can undergo epimerization at the C6 position, leading to the formation of this compound.[1] This process can be influenced by factors such as pH, temperature, and light exposure, making sample handling and storage critical for accurate quantification.[4][5] It is essential to control these conditions throughout the sample preparation process to prevent the artificial formation of the epimer.
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data from validated LC-MS/MS methods for the analysis of doxycycline and its epimers. This data can serve as a reference for method development and validation.
| Parameter | Matrix | Method | Linear Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Reference |
| Doxycycline | Human Plasma | LC-MS/MS | 0.055 - 7.612 | 0.055 | 95.55 | [3][6][7] |
| Doxycycline | Pig Muscle | HPLC-FLD | 0 - 0.5 | 0.01 | - | [8] |
| 4-epidoxycycline | Pig Muscle | HPLC-FLD | - | 0.05 | - | [8] |
| Doxycycline | Turkey Liver | HPLC-FLD | 0 - 1.5 | - | 63 | [9] |
| Doxycycline | Turkey Muscle | HPLC-FLD | 0 - 0.5 | - | 66 | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Biological Matrices (e.g., Plasma, Tissue Homogenates)
This protocol is adapted from methodologies developed for the extraction of doxycycline and its epimers from complex biological samples.[3][10]
Materials:
-
SPE Cartridges (e.g., PLEXUS 30 mg/1cc or equivalent polymeric reversed-phase)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Internal Standard (IS) solution (e.g., Demeclocycline)[3]
-
Centrifuge
-
Sample vortexer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Aqueous Samples
This protocol is a general approach for the extraction of tetracyclines from aqueous matrices.
Materials:
-
Ethyl acetate or other suitable organic solvent
-
Sodium chloride
-
pH adjustment solutions (e.g., HCl, NaOH)
-
Centrifuge
-
Sample vortexer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To 1 mL of the aqueous sample, add the internal standard.
-
Adjust the pH of the sample to approximately 8.0 to ensure the analytes are in a neutral form for efficient extraction.[11]
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Solvent Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Mass Spectrometry Conditions
The following are typical mass spectrometry parameters for the analysis of doxycycline, which can be adapted for this compound.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[5]
-
Product Ions (m/z): For doxycycline, characteristic product ions are observed at m/z 428.2, 322.0, 282.8, and 242.9.[3] The transition 444.8 → 428.2 is often used for quantification.[3][6]
-
Internal Standard (Demeclocycline): Precursor ion (m/z) 464.7, Product ion (m/z) 448.1[3][6]
It is crucial to optimize the collision energy and other MS parameters for this compound to ensure maximum sensitivity and specificity.
Visualizations
Caption: Experimental workflow for this compound preparation and analysis.
Caption: Relationship between doxycycline and its 6-epimer.
References
- 1. ovid.com [ovid.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. affinisep.com [affinisep.com]
- 11. ijmrhs.com [ijmrhs.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of 6-Epidoxycycline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxycycline is a widely used broad-spectrum tetracycline antibiotic.[1] During its synthesis and storage, doxycycline can degrade to form various impurities, with 6-epidoxycycline being a significant related substance.[1][2] The presence of this epimer can impact the efficacy and safety of the final drug product. Therefore, a robust and sensitive analytical method for the detection and quantification of this compound is crucial for quality control in pharmaceutical formulations and for detailed pharmacokinetic studies in biological matrices.
This application note presents a detailed and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the selective and sensitive determination of this compound. The protocol is applicable to both pharmaceutical preparations and biological matrices, such as plasma and animal tissues.
Chemical Structures:
-
Doxycycline: C₂₂H₂₄N₂O₈, Molar Mass: 444.43 g/mol
-
This compound: C₂₂H₂₄N₂O₈, Molar Mass: 444.43 g/mol [3]
Experimental Protocols
This section details the necessary reagents, sample preparation procedures, and the LC-MS/MS instrument conditions for the analysis of this compound.
Reagents and Materials
-
Doxycycline and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Oxalic acid
-
Ammonium acetate
-
EDTA (Ethylenediaminetetraacetic acid)
-
Trifluoroacetic acid (TFA)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for pharmaceutical formulations, plasma, and tissue samples.
2.2.1. Pharmaceutical Formulations (Tablets/Bulk Powder)
-
Accurately weigh and transfer a portion of the ground tablet or bulk powder equivalent to 10 mg of doxycycline to a 100 mL volumetric flask.
-
Add approximately 70 mL of a diluent (e.g., 0.01 N HCl or methanol) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Further dilute an aliquot of this solution to a final concentration within the calibration range of the LC-MS/MS method.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
2.2.2. Human Plasma using Solid Phase Extraction (SPE)
-
To 150 µL of human plasma, add 50 µL of an internal standard working solution (e.g., a deuterated doxycycline analog).[4]
-
Pre-treat the sample by adding 600 µL of potassium dihydrogen phosphate and vortex for 2 minutes.[4]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
Load the pre-treated plasma sample onto the SPE cartridge.[4]
-
Wash the cartridge with 2 x 1 mL of 5% methanol to remove interferences.[4]
-
Elute the analyte and internal standard with 0.5 mL of the mobile phase.[4]
-
Inject a 2 µL aliquot of the eluate into the LC-MS/MS system.[4]
2.2.3. Animal Tissue using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Homogenize 2 g of the tissue sample.
-
Add 5 mL of Mcllvaine buffer (pH 4), 4 g of sodium sulfate, and 2 g of sodium chloride.[5]
-
Vortex the mixture for 30 seconds.[5]
-
Add 10 mL of acidified acetonitrile and vortex again.
-
Centrifuge the sample.
-
Purify the supernatant using a C18-silica adsorbent.[5]
-
Evaporate the purified extract to dryness and reconstitute in the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
LC-MS/MS Conditions
2.3.1. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 2-10 µL
-
Column Temperature: 30 °C[6]
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
2.3.2. Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 445.2 → 428.1 (Quantifier), m/z 445.2 → 321.1 (Qualifier)
-
Doxycycline: m/z 445.2 → 428.1 (Quantifier), m/z 445.2 → 321.1 (Qualifier) (Note: As epimers, this compound and doxycycline are expected to have identical precursor and product ions due to the same elemental composition and core structure. The primary fragmentation observed is the loss of a water molecule.)[7]
-
-
Ion Spray Voltage: 5000 V[6]
-
Capillary Temperature: 350 °C[6]
-
Sheath Gas Pressure: 45 psi[6]
-
Auxiliary Gas Pressure: 15 psi[6]
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS method for this compound and doxycycline.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ | LOD |
| Doxycycline | Human Plasma | 0.055 - 7.612 µg/mL[8] | >0.996[8] | 0.055 µg/mL[8] | N/A |
| Doxycycline | Animal Tissue | 5 - 500 µg/kg | >0.99 | 50 µg/kg[5] | 25 µg/kg[5] |
| This compound | Animal Tissue | 5 - 500 µg/kg | >0.99 | 50 µg/kg[5] | 25 µg/kg[5] |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Doxycycline | Human Plasma | Low | <16.8%[6] | <14.8%[6] | 87.8 - 115.3%[6] |
| Medium | <15% | <15% | 90 - 110% | ||
| High | <15% | <15% | 90 - 110% |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) |
| Doxycycline | Human Plasma | SPE | 95.55%[8] |
| This compound | Animal Tissue | QuEChERS | 62.3 - 89.0%[5] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound detection.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound in various matrices. The detailed protocols for sample preparation and instrument parameters ensure reliable and reproducible results, making this method highly suitable for quality control in the pharmaceutical industry and for advanced research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. journalppw.com [journalppw.com]
- 3. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Ensuring the Stability of 6-Epidoxycycline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the appropriate storage conditions and stability testing protocols for 6-Epidoxycycline, a significant degradation product and epimer of the broad-spectrum antibiotic, Doxycycline. Adherence to these guidelines is critical for maintaining the integrity of this compound as a reference standard and for accurate analytical measurements in research and pharmaceutical quality control.
Introduction
This compound is a key impurity and epimer of Doxycycline, formed through epimerization under various conditions such as elevated temperature, changes in pH, and high humidity.[1] As a critical reference standard in the analysis of Doxycycline purity, the stability of this compound itself is paramount for accurate quantification and quality control of Doxycycline drug substances and products. These notes outline the recommended storage conditions and provide detailed protocols for stability assessment.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is essential to store it under controlled conditions. The following table summarizes the recommended storage for both solid and solution forms.
| Form | Storage Temperature | Light Conditions | Humidity Conditions | Container |
| Solid (Powder) | Refrigerator (2°C to 8°C) for long-term storage.[2][3] For shorter periods, -10°C to -25°C is also cited for certified reference materials. | Protect from light. Store in a light-resistant container. | Store in a tightly sealed container to protect from moisture. | Tightly closed, light-resistant container. |
| Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month.[1] It is advisable to aliquot the solution to prevent repeated freeze-thaw cycles.[1] | Protect from light. Use amber vials or wrap in aluminum foil. | N/A (for frozen solutions) | Tightly sealed vials. |
| Working Solution | Prepare fresh daily for in-vivo experiments.[1] For analytical purposes, stability in methanol and acetonitrile-methanol solutions has been demonstrated for up to 72 hours at room temperature and at 4°C.[4] | Protect from light. | N/A | Tightly sealed vials. |
Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is crucial for accurately determining the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.
Principle
A reversed-phase HPLC method can effectively separate this compound from Doxycycline and other related impurities. By monitoring the peak area of this compound over time under various stress conditions, its stability can be quantitatively assessed.
Example HPLC Method
The following is an example of an HPLC method adapted from literature for the analysis of Doxycycline and its impurities, which is suitable for monitoring this compound stability.[4][5]
| Parameter | Condition |
| Column | µ-Bondapak C8 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile–water–THF (29.5:70:0.5, v/v/v), adjusted to pH 2.5 with 1.0M HCl[4][5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 27°C[4] |
| Detection | UV at 350 nm[4][5] |
| Injection Volume | 10 µL |
| Run Time | Sufficient to allow for the elution of all relevant peaks. |
Experimental Protocols
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of drug substances.[6]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to ensure the analytical method is stability-indicating.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1M hydrochloric acid. Store at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1M sodium hydroxide, and dilute to the working concentration with the mobile phase.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1M sodium hydroxide. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1M hydrochloric acid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute to the working concentration.
-
Thermal Degradation: Transfer an aliquot of the stock solution into a vial and place it in a temperature-controlled oven (e.g., 60°C or 70°C).[4] Sample at various time points and dilute to the working concentration. For solid-state thermal stability, place the powdered this compound in the oven and sample at intervals, dissolving it in a suitable solvent for analysis.
-
Photostability: Expose an aliquot of the stock solution and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze the samples after exposure.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage of this compound remaining and identify and quantify any degradation products.
Long-Term and Accelerated Stability Studies
These studies are performed to establish a re-test period for this compound as a reference standard.
-
Sample Preparation: Use at least three primary batches of this compound. Package the solid material in the proposed container closure system (e.g., amber glass vials with inert caps).
-
Storage Conditions:
-
Long-Term: Store samples at the recommended storage condition of 2°C - 8°C.
-
Accelerated: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay and Impurities: Analyze by the validated stability-indicating HPLC method to determine the percentage of this compound and the levels of any degradation products.
-
Water Content: Determine the water content by Karl Fischer titration, if applicable.
-
Data Presentation
The quantitative data from stability studies should be summarized in tables for easy comparison and trend analysis.
Forced Degradation Data
| Stress Condition | Duration (hours) | This compound Remaining (%) | Degradation Products Formed (%) | Observations |
| 0.1M HCl (60°C) | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1M NaOH (RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| Thermal (70°C) | 24 | |||
| 72 | ||||
| 168 | ||||
| Photolytic | 1.2 million lux hrs |
Long-Term and Accelerated Stability Data
Product: this compound Reference Standard Batch No.: XXX Container: Amber Glass Vial
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 2-8°C | 0 | White Powder | 99.8 | 0.2 |
| 3 | Conforms | |||
| 6 | Conforms | |||
| 12 | Conforms | |||
| 24 | Conforms | |||
| 25°C / 60% RH | 0 | White Powder | 99.8 | 0.2 |
| 3 | Conforms | |||
| 6 | Conforms |
Degradation Pathway
Understanding the degradation pathway of Doxycycline provides insight into the formation and potential subsequent degradation of this compound. The primary pathway is the epimerization at C6.
Conclusion
The stability of this compound is crucial for its use as a reference standard in the pharmaceutical industry. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light and moisture, and by implementing robust stability testing protocols as outlined in these notes, researchers and scientists can ensure the integrity and accuracy of their analytical results. Forced degradation studies and long-term stability trials are essential components of a comprehensive stability program for this compound.
References
Application Notes and Protocols for the Use of 4-Epidoxycycline in Tet-Inducible Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetracycline-inducible (Tet) system is a cornerstone of modern biological research, enabling precise temporal and quantitative control over gene expression. This system, in its "Tet-On" and "Tet-Off" variants, relies on the administration of tetracycline or its derivatives to regulate the activity of a transcriptional activator, which in turn controls the expression of a gene of interest. Doxycycline, a tetracycline analog, is the most commonly used inducer due to its high stability and affinity for the Tet transactivator proteins.[1][2]
This document focuses on 4-epidoxycycline (4-ED) , a stereoisomer and hepatic metabolite of doxycycline, as a potent and advantageous alternative for inducing gene expression in Tet-inducible systems.[3] A significant benefit of 4-ED is its lack of antibiotic activity, which mitigates concerns about disrupting the gut microbiome in animal studies and other off-target effects associated with the antibiotic properties of doxycycline.[3]
Mechanism of Action: The Tet-On System
The Tet-On system is the more widely used configuration and operates through a mechanism of induced gene activation. The core components of the system are:
-
Reverse Tetracycline-Controlled Transactivator (rtTA): A fusion protein consisting of the reverse Tet repressor (rTetR) and a viral activation domain (e.g., VP16). In the absence of an inducer, rtTA is inactive and does not bind to the promoter of the target gene.
-
Tetracycline Response Element (TRE): A specific DNA sequence, composed of multiple Tet operator (tetO) sites, placed upstream of a minimal promoter that drives the expression of the gene of interest (GOI).
Induction with 4-Epidoxycycline:
-
Binding: When 4-epidoxycycline (or doxycycline) is introduced, it binds to the rtTA protein.
-
Conformational Change: This binding induces a conformational change in the rtTA, enabling it to recognize and bind with high affinity to the tetO sequences within the TRE.
-
Transcriptional Activation: The VP16 activation domain of the bound rtTA recruits the host cell's transcriptional machinery to the promoter, initiating the expression of the GOI.
-
Reversibility: The system is reversible; removal of 4-epidoxycycline leads to the dissociation of rtTA from the TRE, thereby shutting down gene expression.
Advantages of 4-Epidoxycycline over Doxycycline
While doxycycline is a highly effective inducer, 4-epidoxycycline offers several key advantages:
-
Lack of Antibiotic Activity: 4-ED does not function as an antibiotic, which is particularly beneficial for in vivo studies where doxycycline can alter the intestinal flora, potentially leading to side effects and confounding experimental results.[3]
-
Reduced Off-Target Effects: Studies in yeast have shown that doxycycline can elicit a greater number of off-target changes in gene expression compared to 4-epidoxycycline.[4] This suggests that 4-ED may provide a "cleaner" induction with fewer confounding variables.
-
Similar Efficacy: In both in vitro and in vivo models, 4-epidoxycycline has been shown to be similarly efficient as doxycycline in regulating gene expression in both Tet-On and Tet-Off systems.[3]
Data Presentation: Comparison of Doxycycline and 4-Epidoxycycline
While direct, side-by-side quantitative comparisons of dose-response curves and EC50 values in peer-reviewed literature are limited, the available data indicates a high degree of similarity in their efficacy as inducers.
| Parameter | Doxycycline | 4-Epidoxycycline | Reference(s) |
| Mechanism of Action | Binds to rtTA to induce a conformational change, enabling TRE binding and gene activation. | Binds to rtTA to induce a conformational change, enabling TRE binding and gene activation. | [1],[3] |
| In Vitro Efficacy | Potent inducer of gene expression in a variety of cell lines. | Reported to be "similarly efficient" to doxycycline in switching gene expression on and off. | [3] |
| In Vivo Efficacy | Effective in inducing gene expression in transgenic animals through various administration routes. | Reported to be "similarly efficient" to doxycycline in transgenic mouse models. | [3] |
| Antibiotic Activity | Yes | No | [3] |
| Off-Target Gene Expression | Can cause dozens of gene expression changes in yeast. | Induces fewer off-target gene expression changes in yeast compared to doxycycline. | [4] |
| Potential Side Effects | Can disrupt intestinal flora in vivo due to antibiotic activity. | Avoids side effects related to antibiotic activity. | [3] |
Typical Working Concentrations (based on available literature for Doxycycline, with 4-ED expected to be similar):
| Application | Inducer | Typical Concentration Range | Reference(s) |
| In Vitro (Cell Culture) | Doxycycline / 4-Epidoxycycline | 10 - 1000 ng/mL | [5] |
| In Vivo (Mouse Models) | Doxycycline / 4-Epidoxycycline | 10 mg/kg body weight (s.c.) or 7.5 mg/mL in drinking water | [3] |
Experimental Protocols
Protocol 1: Transient Transfection and Induction of Gene Expression in Mammalian Cells
This protocol describes the transient co-transfection of a regulator plasmid (expressing rtTA) and a response plasmid (containing the GOI under a TRE promoter) into mammalian cells, followed by induction with 4-epidoxycycline.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Regulator plasmid (e.g., pcDNA6/TR)
-
Response plasmid (e.g., pTRE-GOI)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
4-Epidoxycycline (stock solution, e.g., 1 mg/mL in sterile water or ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: a. Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A typical ratio of regulator to response plasmid is 1:5 to 1:10 (e.g., 250 ng of regulator and 2250 ng of response plasmid). b. Add the transfection complexes to the cells and incubate for 4-6 hours. c. Replace the transfection medium with fresh, complete cell culture medium.
-
Induction: a. 24 hours post-transfection, add 4-epidoxycycline to the desired final concentration (a good starting point is 100 ng/mL). Include a non-induced control well (add vehicle only). b. Incubate the cells for 24-48 hours. The optimal induction time will depend on the stability of the expressed protein.
-
Analysis: a. Harvest the cells for analysis (e.g., Western blot, qPCR, fluorescence microscopy) to quantify the expression of the gene of interest. b. Compare the expression levels in the induced versus non-induced samples.
Protocol 2: Generation of a Stable Tet-On Inducible Cell Line
This protocol outlines the two-step process for creating a stable cell line with inducible expression of a gene of interest.
Step A: Generation of a Stable Cell Line Expressing the rtTA Transactivator
-
Transfection: Transfect the target cell line with a plasmid that constitutively expresses the rtTA transactivator and a selection marker (e.g., pcDNA6/TR, which confers blasticidin resistance).
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., blasticidin) to the culture medium. The optimal concentration should be determined beforehand by a kill curve.
-
Colony Picking: Maintain the cells under selection, changing the medium every 3-4 days, until distinct colonies form (typically 2-3 weeks).
-
Expansion and Screening: Pick several individual colonies and expand them. Screen the clones for rtTA expression by Western blot or by transiently transfecting a TRE-reporter plasmid (e.g., TRE-Luciferase) and inducing with 4-epidoxycycline to identify the clone with the highest induction and lowest basal expression.
Step B: Generation of the Double-Stable Inducible Cell Line
-
Transfection: Transfect the validated stable rtTA-expressing cell line with a response plasmid containing the GOI under the control of a TRE promoter and a different selection marker (e.g., pTRE-GOI-Puro, conferring puromycin resistance).
-
Second Selection: 48 hours post-transfection, begin selection with the second antibiotic (e.g., puromycin) while maintaining the first antibiotic (e.g., blasticidin).
-
Colony Picking and Expansion: As in Step A, pick and expand individual double-resistant colonies.
-
Screening and Validation: Screen the expanded clones for inducible expression of the GOI. a. Seed each clone in duplicate wells. b. Induce one well with 4-epidoxycycline (e.g., 100 ng/mL) and leave the other as a non-induced control. c. After 24-48 hours, analyze the expression of the GOI by Western blot, qPCR, or a functional assay. d. Select the clone with the highest induction ratio (induced vs. non-induced) and the lowest basal expression.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of the Tet-On inducible system with 4-Epidoxycycline.
Caption: Workflow for generating a stable Tet-On inducible cell line.
References
- 1. Genome-wide effect of tetracycline, doxycycline and 4-epidoxycycline on gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Generation of Stable Human Cell Lines with Tetracycline-inducible Tet-on shRNA or cDNA Expression [jove.com]
- 3. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome‐wide effect of tetracycline, doxycycline and 4‐epidoxycycline on gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: The Role of 6-Epidoxycycline in Antibiotic Resistance Studies
Introduction
6-Epidoxycycline is a stereoisomer and a primary degradation product of doxycycline, a widely used broad-spectrum tetracycline antibiotic. The formation of this compound occurs through a process called epimerization, which can be induced by factors such as high temperature, changes in pH, and humidity. While often considered to possess significantly lower antibiotic activity compared to its parent compound, doxycycline, the presence of this compound in pharmaceutical formulations and environmental settings warrants its consideration in antibiotic resistance studies.
The primary relevance of this compound in the context of antibiotic resistance is twofold:
-
As a Marker of Doxycycline Degradation: The presence and quantity of this compound in doxycycline products can indicate improper storage or handling, leading to a potential reduction in the therapeutic efficacy of the drug. Sub-potent doses of antibiotics are a known risk factor for the development of antibiotic resistance.
-
Potential for Co-selection of Resistant Strains: Although less potent, this compound retains the core tetracycline structure. Its continuous presence alongside doxycycline in various environments could contribute to the selective pressure that favors the survival and proliferation of bacteria possessing tetracycline resistance mechanisms.
These application notes provide an overview of the significance of this compound and protocols for its investigation in antibiotic resistance research.
Mechanisms of Tetracycline Resistance
Understanding the primary mechanisms of tetracycline resistance is crucial for contextualizing the potential role of this compound. Bacteria have evolved several strategies to counteract the effects of tetracycline antibiotics:
-
Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline molecules out of the bacterial cell, preventing them from reaching their ribosomal target. This is one of the most common mechanisms of tetracycline resistance.
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the bacterial ribosome and cause a conformational change that dislodges the tetracycline molecule, allowing protein synthesis to resume.
-
Enzymatic Inactivation: This is a less common mechanism where an enzyme chemically modifies the tetracycline molecule, rendering it inactive.
Given its structural similarity to doxycycline, it is plausible that this compound can be recognized, to some extent, by these resistance mechanisms. Therefore, its presence could play a role in the maintenance and selection of bacteria harboring these resistance determinants.
Data Presentation
While specific and extensive quantitative data on the antimicrobial activity of this compound against a wide array of resistant bacterial strains are limited in publicly available literature, the following table provides a comparative summary of Minimum Inhibitory Concentrations (MICs) for doxycycline against various bacterial species. Researchers can use this as a baseline for comparative studies with this compound.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Doxycycline against Selected Bacterial Strains
| Bacterial Species | Strain Type | Doxycycline MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 - 1 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 4 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 - 0.5 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.12 - 2 |
| Escherichia coli | Wild-Type | 0.5 - 2 |
| Escherichia coli | ESBL-producing | 4 - >32 |
| Klebsiella pneumoniae | Wild-Type | 1 - 4 |
| Klebsiella pneumoniae | Carbapenem-Resistant (CRE) | 8 - >64 |
| Pseudomonas aeruginosa | Wild-Type | 16 - 128 |
| Acinetobacter baumannii | Multi-drug Resistant | 8 - >64 |
Note: These values are illustrative and can vary significantly between individual isolates. It is recommended to perform susceptibility testing on specific strains of interest.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in antibiotic resistance.
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of this compound against a panel of bacterial strains.
Materials:
-
This compound analytical standard
-
Doxycycline (for comparison)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures of interest (e.g., resistant and susceptible strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland densitometer
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a minimal amount of a solvent like DMSO, followed by dilution in sterile water). The final concentration should be at least 10 times the highest concentration to be tested.
-
Prepare a similar stock solution for doxycycline.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare a separate plate for doxycycline for direct comparison.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (typically 100 µL).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.
-
2. Kirby-Bauer Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of bacterial susceptibility to this compound.
Materials:
-
Blank sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures and 0.5 McFarland standard as described above
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of Antibiotic Disks:
-
Impregnate blank sterile filter paper disks with a known amount of this compound solution and allow them to dry under sterile conditions. The concentration should be determined based on preliminary MIC data, if available. A standard disk content for tetracyclines is 30 µg.
-
-
Inoculation of MHA Plates:
-
Dip a sterile swab into the standardized bacterial suspension (0.5 McFarland).
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared this compound disks onto the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Include a standard doxycycline disk (30 µg) for comparison.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The interpretation of susceptible, intermediate, or resistant would require the establishment of specific breakpoints for this compound, which are currently not available. Therefore, this method is best used for comparative analysis against doxycycline.
-
3. Ethidium Bromide Efflux Assay
This assay can be used to investigate if this compound is a substrate for bacterial efflux pumps.
Materials:
-
Bacterial strain known to overexpress an efflux pump (and its corresponding wild-type)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
A known efflux pump inhibitor (EPI), such as Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)
-
This compound
-
Fluorometer or fluorescence plate reader
Procedure:
-
Preparation of Bacterial Cells:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
-
Loading with Ethidium Bromide:
-
Add EtBr to the cell suspension at a final concentration that is non-lethal (e.g., 1-2 µg/mL).
-
To maximize loading, pre-incubate the cells with an EPI like CCCP to de-energize the efflux pumps.
-
-
Initiation of Efflux:
-
Centrifuge the loaded cells, remove the supernatant, and resuspend them in PBS.
-
Divide the cell suspension into different tubes/wells:
-
Control (no additions)
-
Glucose (to energize the pumps)
-
Glucose + this compound (at a sub-MIC concentration)
-
Glucose + known EPI (positive control for efflux inhibition)
-
-
Initiate efflux by adding glucose to the appropriate samples.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence of the cell suspensions over time. EtBr fluorescence is high when intercalated with intracellular DNA and decreases as it is pumped out of the cell.
-
A slower rate of fluorescence decay in the presence of this compound compared to the glucose-only control would suggest that this compound is competing with EtBr for the efflux pump, thereby acting as a potential substrate or weak inhibitor.
-
Visualizations
Caption: Epimerization of Doxycycline to this compound.
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Key Mechanisms of Tetracycline Resistance.
Application Notes and Protocols for 6-Epidoxycycline Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epidoxycycline is a tetracycline antibiotic and an epimer of doxycycline, a widely used broad-spectrum antibiotic.[1][2] It is often considered an impurity or a degradation product of doxycycline, forming under conditions such as high temperature or changes in pH.[2] Despite this, this compound is a critical compound for research, particularly in the development and quality control of doxycycline-based pharmaceuticals where its detection and quantification are essential.[2][3] These application notes provide detailed information on the safe handling, storage, and use of this compound powder in a laboratory setting.
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety hazards is crucial for the safe handling of this compound powder. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound [1][][5]
| Property | Value |
| Molecular Formula | C₂₂H₂₄N₂O₈ |
| Molecular Weight | 444.43 g/mol |
| Appearance | Yellow solid powder[] |
| Solubility | Soluble in Methanol[5] |
| Storage Temperature | -20°C to -10°C[6][7] |
Table 2: GHS Hazard and Precautionary Statements for this compound [1][8][9]
| GHS Classification | Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response) | Precautionary Statement (Storage) | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. | P405: Store locked up. | P501: Dispose of contents/container to an approved waste disposal plant. |
| Reproductive Toxicity (Category 2) | H361d: Suspected of damaging the unborn child | P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood.P280: Wear protective gloves/protective clothing/eye protection/face protection. | P308 + P313: IF exposed or concerned: Get medical advice/attention. | ||
| Skin Irritation (Category 2) | H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of water. | |||
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |||
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area. | P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | |
| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. |
Safety Precautions and Handling
Due to its hazardous properties, strict safety protocols must be followed when handling this compound powder.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[10] The following are general recommendations for handling this compound powder:
-
Hand Protection: Wear nitrile or other chemical-resistant gloves. Double gloving is recommended for enhanced protection.[10][11]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[10] A full-face shield may be necessary for procedures with a high risk of splashing or aerosol generation.[10][12]
-
Body Protection: A laboratory coat is required. For larger quantities, a disposable gown with low permeability is recommended.[10][11]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) must be worn when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[11][13]
Engineering Controls
-
Ventilation: All procedures involving the handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.[13][14]
-
Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard signs.
General Handling Procedures
-
Avoid Dust Generation: Handle the powder carefully to avoid creating dust.[13] Use appropriate tools, such as spatulas, for transferring the powder.
-
Weighing: Weigh the powder in a chemical fume hood or a ventilated balance enclosure.[11]
-
Hygiene: Wash hands thoroughly with soap and water after handling the powder, even if gloves were worn.[13] Do not eat, drink, or smoke in the laboratory.[8][9]
-
Spill Management: In case of a spill, wear appropriate PPE and clean up using a method that does not generate dust, such as using a HEPA-filtered vacuum or gently wetting the powder before wiping.[2][10] Dispose of contaminated materials as hazardous waste.[13]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound powder.
-
Temperature: Store the powder in a tightly sealed container at -20°C to -10°C for long-term stability.[6][7]
-
Light and Moisture: this compound is sensitive to light and moisture.[] Store in a dark, dry place. The compound is hygroscopic.[]
-
Stock Solutions: Once prepared, aliquot stock solutions and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2][6]
Experimental Protocols
The following are general protocols for the preparation and use of this compound in a laboratory setting. These should be adapted based on specific experimental requirements.
Protocol 1: Preparation of a 10 mM Stock Solution in Methanol
-
Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.44 mg of the powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of methanol (in this example, 1 mL) to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.[2][6]
Protocol 2: General Cell-Based Assay for Cytotoxicity (Example)
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a mammalian cell line (e.g., HeLa, HEK293) using a commercially available viability assay (e.g., MTT, CellTiter-Glo®).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in cell culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same concentration of methanol as the highest treatment dose).
-
Cell Treatment: Remove the old medium from the 96-well plate and add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
Tetracyclines, including doxycycline and its epimers, are known to exert their effects through various mechanisms. The primary antibacterial mechanism involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[][8][15]
Beyond their antibiotic activity, tetracyclines possess anti-inflammatory and immunomodulatory properties.[12] These effects are mediated, in part, by the inhibition of matrix metalloproteinases (MMPs) and the modulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][16][17]
Caption: Inhibition of LPS-induced inflammatory signaling by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for conducting in vitro experiments with this compound powder.
Caption: General workflow for in vitro cell-based assays with this compound.
References
- 1. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Assays | MuriGenics [murigenics.com]
- 6. mdpi.com [mdpi.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. Small molecule inhibitors to prevent tetracycline resistance | Washington University Office of Technology Management [tech.wustl.edu]
- 10. Doxycycline enhances the Ras-MAPK signaling and proliferation of mouse thymic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 14. A sensitive cell-based assay to measure the doxycycline concentration in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 16. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Doxycycline inhibits leukemic cell migration via inhibition of matrix metalloproteinases and phosphorylation of focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 6-Epidoxycycline instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Epidoxycycline, particularly concerning its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the C-6 epimer of Doxycycline, a widely used tetracycline antibiotic. It is primarily known as a degradation impurity of Doxycycline that can form under conditions such as high temperature, humidity, and changes in pH.[1][2] Its stability is a concern because the formation of this and other degradation products can impact the potency and safety of Doxycycline-based formulations. Furthermore, if this compound is used as a reference standard in analytical testing, its own instability can lead to inaccurate quantification of impurities in pharmaceutical products.
Q2: What are the main factors that influence the stability of this compound in aqueous solutions?
A2: The primary factors affecting the stability of tetracyclines, and therefore likely this compound, in aqueous solutions are pH, temperature, and exposure to light.[3][4] Oxidation is another degradation pathway for Doxycycline that can also affect its epimers.[5]
Q3: What are the typical degradation products of Doxycycline, including this compound?
A3: Doxycycline primarily degrades into Metacycline and this compound, especially at high temperatures.[6][7][8] Another related substance that can be formed is 4-Epidoxycycline.[5] It is important to note that these degradation products can themselves be unstable and may undergo further degradation.[1]
Q4: How can I monitor the stability of my this compound solution?
A4: The most common and reliable method for monitoring the stability of this compound and separating it from Doxycycline and other related substances is High-Performance Liquid Chromatography (HPLC).[8][9][10][11] UV-Vis spectrophotometry can also be used for forced degradation studies, but HPLC provides better specificity and separation of individual impurities.[12]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: For commercially available this compound stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Standard in Aqueous Solution
Symptoms:
-
Decreasing peak area for this compound in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Change in the color of the solution.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Tetracyclines are susceptible to degradation at both acidic and alkaline pH. The optimal pH for Doxycycline degradation in one study was found to be approximately 5.[13] Verify the pH of your aqueous solution. Adjust the pH to a neutral or slightly acidic range (e.g., pH 4-6) using appropriate buffers to see if stability improves. |
| High Temperature | Elevated temperatures accelerate the degradation of tetracyclines.[6][7][8] Prepare and store your this compound solutions at refrigerated temperatures (2-8°C) or frozen (-20°C or -80°C) when not in use.[2] Avoid leaving solutions at room temperature for extended periods. |
| Exposure to Light | Photodegradation can be a significant issue for tetracyclines.[3] Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.[7] Conduct experiments under subdued lighting conditions whenever possible. |
| Oxidation | Doxycycline is known to undergo oxidation.[5] While less documented for this compound specifically, it is a plausible degradation pathway. Consider preparing solutions with deoxygenated water (e.g., by sparging with nitrogen) to minimize oxidative degradation. |
Issue 2: Inconsistent Quantification of this compound
Symptoms:
-
Poor reproducibility of peak areas in replicate HPLC injections.
-
Drifting retention times for the this compound peak.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| In-situ Degradation | This compound may be degrading in the autosampler of your HPLC system. Use a cooled autosampler (e.g., set to 4°C) to minimize degradation during the analytical run. |
| Solvent Mismatch | While stable in some organic solvents for short periods, prolonged exposure can be an issue. Studies have shown good stability of this compound for up to 72 hours in methanol and acetonitrile-methanol mixtures at room temperature and 4°C.[6] However, for long-term storage, aqueous solutions are generally less ideal. If using organic solvents, ensure they are of high purity and degassed. |
| Interaction with Container | Tetracyclines can adsorb to certain surfaces. Ensure you are using high-quality, inert vials for your solutions. |
Data Presentation
Table 1: Stability of Doxycycline and its Degradation Products in Analytical Solvents
This table summarizes the stability of Doxycycline (DOX), Metacycline (MET), and this compound (6-EPO) in specific organic solvents as determined by recovery percentage after 72 hours. This data is useful for understanding the short-term stability during analytical procedures.
| Compound | Solvent | Storage Condition | Time | Recovery (%) | Reference |
| Doxycycline | Methanol | Room Temperature | 72 h | 98.9 ± 0.2 | [6] |
| Metacycline | Methanol | Room Temperature | 72 h | 99.6 ± 0.3 | [6] |
| This compound | Methanol | Room Temperature | 72 h | 99.8 ± 0.5 | [6] |
| Doxycycline | Acetonitrile-Methanol (30:70, v/v) | Room Temperature | 72 h | 98.9 ± 0.2 | [6] |
| Metacycline | Acetonitrile-Methanol (30:70, v/v) | Room Temperature | 72 h | 99.6 ± 0.3 | [6] |
| This compound | Acetonitrile-Methanol (30:70, v/v) | Room Temperature | 72 h | 99.8 ± 0.5 | [6] |
| Doxycycline | Methanol | 4°C | 72 h | ≥ 99.9 ± 0.1 | [6] |
| Metacycline | Methanol | 4°C | 72 h | ≥ 99.9 ± 0.1 | [6] |
| This compound | Methanol | 4°C | 72 h | ≥ 99.9 ± 0.1 | [6] |
| Doxycycline | Acetonitrile-Methanol (30:70, v/v) | 4°C | 72 h | ≥ 99.9 ± 0.1 | [6] |
| Metacycline | Acetonitrile-Methanol (30:70, v/v) | 4°C | 72 h | ≥ 99.9 ± 0.1 | [6] |
| This compound | Acetonitrile-Methanol (30:70, v/v) | 4°C | 72 h | ≥ 99.9 ± 0.1 | [6] |
Table 2: Degradation of Doxycycline into Metacycline and this compound at 70°C
This table shows the percentage of Metacycline and this compound formed from Doxycycline in different formulations after 90 days at 70°C. This illustrates the significant impact of high temperature on degradation.
| Formulation | Metacycline (%) | This compound (%) | Reference |
| Standard Bulk Form | 27.8 ± 0.3 | 27.8 ± 0.3 | [6] |
| Tablets | 13.7 ± 0.1 | 13.7 ± 0.1 | [6] |
| Capsules | 18.8 ± 0.2 | 18.8 ± 0.2 | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[3]
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Store at a specific temperature (e.g., 70°C) for a defined period (e.g., 6, 24, and 48 hours).[11]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature for a defined period.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 30% H2O2) and stir at room temperature for a set time (e.g., 60 minutes).[11]
-
Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified duration.[11]
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., daylight or a UV lamp) for a defined period.[3]
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
If necessary, neutralize the acidic and alkaline samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method that can be used to separate Doxycycline from its degradation products, including this compound.
-
Column: µ-Bondapak C8 (4.6 x 150-mm, 5-µm particle size)[8]
-
Mobile Phase: Acetonitrile–water–THF (29.5:70:0.5, v/v/v), adjusted to pH 2.5 with 1.0M HCl[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV at 350 nm[8]
-
Column Temperature: 27°C[8]
Mandatory Visualization
Caption: Degradation pathway of Doxycycline.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Optimized Degradation of Doxycycline in Aqueous Systems Using Calcium Peroxide Nanoparticles via Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Doxycycline Stability and Epimerization Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the epimerization of doxycycline during storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your doxycycline samples and experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to the storage and handling of doxycycline to minimize epimerization.
Q1: What is epimerization and why is it a concern for doxycycline?
A1: Epimerization is a chemical process where a molecule with multiple stereocenters undergoes a change in the configuration at one of these centers. For doxycycline, this primarily occurs at the C4 position, converting it to 4-epidoxycycline, and at the C6 position to form 6-epidoxycycline.[1][2] These epimers have significantly reduced or no antibiotic activity and can be considered impurities.[1][3] Therefore, preventing epimerization is crucial for maintaining the potency and efficacy of doxycycline. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) set limits for these impurities in doxycycline products.[1]
Q2: My doxycycline powder has changed from a yellow to a brownish color. Can I still use it?
A2: A significant color change in doxycycline hyclate powder, which is typically yellow to yellow-green, may indicate degradation, including epimerization and oxidation.[4] It is strongly recommended to use a fresh stock of the compound to ensure the accuracy and reproducibility of your experimental results. To prevent this, always store the powder in a tightly sealed, light-resistant container at the recommended temperature.[4][5]
Q3: I prepared an aqueous solution of doxycycline last week for my cell culture experiments. Is it still stable?
A3: Aqueous solutions of doxycycline are susceptible to degradation, including epimerization and oxidation, and are also light-sensitive.[4][6][7] It is best practice to prepare fresh aqueous solutions and use them within 48 hours.[4][8] For short-term storage (a few days), solutions should be kept at 2-8°C and protected from light.[4] Studies have shown a significant decrease in doxycycline concentration in liquid formulations after 7 days, even under refrigeration.[4][5]
Q4: Can I store my doxycycline stock solutions at -20°C for long-term use?
A4: While freezing can slow down degradation, the long-term stability of aqueous doxycycline solutions at -20°C has not been extensively evaluated.[4] However, solutions prepared in dimethyl sulfoxide (DMSO) have demonstrated stability for up to one year when stored at -20°C.[4] If long-term storage of aliquots is necessary, consider using DMSO as the solvent. Reconstituted doxycycline hyclate solutions (10 mg/mL in Sterile Water for Injection) have been shown to be stable for 8 weeks when frozen immediately after reconstitution at –20°C.[8]
Q5: I've observed a loss of doxycycline activity in my experiments. How can I troubleshoot this?
A5: A loss of activity is often linked to degradation. To troubleshoot, consider the following:
-
Storage Conditions: Verify that both the solid powder and any prepared solutions have been stored according to recommendations (see summary tables below). Improper storage is a primary cause of degradation.[4]
-
Solution Age: Ensure that aqueous solutions are freshly prepared and used promptly.[4]
-
pH of the Medium: Doxycycline's stability is pH-dependent. Epimerization is known to occur in acidic media.[3] Check the pH of your experimental buffers and solutions.
-
Exposure to Light: Protect all doxycycline preparations from light by using amber vials or wrapping containers in aluminum foil.[4][8]
-
Excipient Compatibility: If you are working with a formulation, be aware that certain excipients can influence stability.[9][10]
Data Presentation: Factors Influencing Doxycycline Stability
The stability of doxycycline is influenced by several factors. The following tables summarize quantitative data on doxycycline stability under various conditions.
Table 1: Effect of Temperature on Doxycycline Stability (Solid Form)
| Storage Temperature (°C) | Doxycycline Form | Duration | Remaining Doxycycline (%) | Reference |
| -20 | Bulk Powder | 90 days | No significant change | [1] |
| 5 | Bulk Powder | 90 days | No significant change | [1] |
| 25 | Bulk Powder | 90 days | No significant change | [1] |
| 40 | Bulk Powder | 30 days | > 95% | [1] |
| 70 | Bulk Powder | 30 days | 85-90% | [1] |
| 70 | Bulk Powder | 90 days | 45-73% | [1] |
Table 2: Shelf-Life (t90%) of Doxycycline Formulations at 25°C
| Formulation | Shelf-Life (years) | Reference |
| Bulk Powder | 1.00 | [1][11] |
| Capsules | 2.84 | [1][11] |
| Tablets | 5.26 | [1][11] |
Table 3: Stability of Doxycycline in Aqueous Solutions
| Storage Condition | Concentration | Duration | Stability | Reference |
| Refrigerated & Protected from Light | 0.1 to 1 mg/mL | Up to 72 hours | Stable | [8] |
| 25°C in NaCl or Dextrose Injection | 0.1 to 1 mg/mL | 48 hours | Stable | [8] |
| Room Temperature (Compounded Suspension) | 33.3 and 166.7 mg/mL | > 7 days | Dramatic decrease in concentration | [5] |
| Refrigerated (Compounded Suspension) | 33.3 and 166.7 mg/mL | > 7 days | Dramatic decrease in concentration | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Doxycycline and its Epimers
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of doxycycline and its primary degradation product, 4-epidoxycycline. This method is adapted from published literature and is suitable for stability studies.[11][12][13]
1. Materials and Reagents:
-
Doxycycline Hyclate Reference Standard
-
4-Epidoxycycline Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 0.05 M, pH 4.0) in a 40:60 (v/v) ratio.[14] The exact ratio may need optimization based on your specific column and system.
-
Column Temperature: Ambient (e.g., 25°C).[14]
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to achieve the desired molarity. Adjust the pH to 4.0 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the acetonitrile and buffer in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the doxycycline hyclate and 4-epidoxycycline reference standards in the mobile phase to prepare stock solutions. Further dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the doxycycline sample (e.g., from a stability study) in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify doxycycline and 4-epidoxycycline based on their retention times and the calibration curve. The retention time for 4-epidoxycycline is typically shorter than that of doxycycline.[12]
Mandatory Visualizations
Caption: Factors influencing the epimerization and degradation of doxycycline.
Caption: Experimental workflow for assessing doxycycline stability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. Long-term Stabilization of Aqueous Doxycycline Formulations, in Mucoadhesive Hydrogels for Treatment of Oral Mucosal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Effects of excipients on the crystallization of pharmaceutical compounds during lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
Technical Support Center: Optimizing HPLC Separation of Doxycycline and 6-Epidoxycycline
Welcome to the technical support center for the HPLC analysis of doxycycline and its primary epimer, 6-epidoxycycline. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization and to troubleshoot common issues encountered during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of doxycycline and this compound challenging?
A1: Doxycycline and this compound are epimers, meaning they have the same molecular weight and chemical formula but differ in the stereochemical arrangement at one chiral center (C6). This subtle structural difference results in very similar physicochemical properties, making their separation by reversed-phase HPLC difficult. Achieving baseline resolution often requires careful optimization of chromatographic parameters.
Q2: What is the significance of separating this compound from doxycycline?
A2: this compound is a common degradation product and process impurity of doxycycline.[1][2] Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) set limits for the amount of this compound in doxycycline drug substances and products.[1] Therefore, accurate quantification of this impurity is crucial for quality control and to ensure the safety and efficacy of the drug.
Q3: What type of HPLC column is best suited for this separation?
A3: While various columns can be used, C8 and C18 columns are the most commonly reported for the successful separation of doxycycline and this compound.[2][3] Some methods have also demonstrated good separation on polar-embedded phases or porous graphitic carbon columns.[1][4] The choice of column will depend on the specific mobile phase and other chromatographic conditions.
Q4: What is a typical mobile phase for this separation?
A4: A typical mobile phase is a mixture of an aqueous buffer and an organic solvent, usually acetonitrile. The aqueous phase is often acidified to a pH between 2.5 and 3.7 using acids like perchloric acid, formic acid, or trifluoroacetic acid.[3][5] This acidic pH helps to suppress the ionization of silanol groups on the silica-based stationary phase and ensures the analytes are in a consistent protonated state, leading to better peak shape and retention.
Q5: At what wavelength should I detect doxycycline and this compound?
A5: Doxycycline and its related compounds have strong UV absorbance. Common detection wavelengths include 269 nm, 275 nm, 325 nm, and 350 nm.[3][6] The optimal wavelength may vary slightly depending on the mobile phase composition. It is recommended to determine the absorption maxima in your specific mobile phase using a diode array detector (DAD) or by scanning with a UV-Vis spectrophotometer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of doxycycline and this compound.
Problem 1: Poor Resolution Between Doxycycline and this compound
Poor resolution is the most common challenge in this analysis. If you are observing co-eluting or partially resolved peaks, consider the following solutions.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
-
Adjust Mobile Phase pH: The pH of the mobile phase is a critical parameter influencing the retention and selectivity of ionizable compounds like doxycycline.[7] A low pH (around 2.5) is generally recommended.[2][3] Small adjustments to the pH can significantly alter the selectivity between the two epimers.
-
Optimize Organic Solvent Percentage: Modifying the concentration of acetonitrile in the mobile phase will affect the retention times of both compounds. A lower percentage of organic solvent will increase retention and may improve resolution. Perform a series of injections with varying acetonitrile concentrations (e.g., in 1-2% increments) to find the optimal separation.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a different column. While C18 is common, a C8 column may offer different selectivity.[8][9] A column with a different stationary phase chemistry, such as a polar-embedded or a phenyl-hexyl column, could also provide the necessary selectivity.
-
Lower the Column Temperature: Temperature can influence the separation. While some methods use ambient or slightly elevated temperatures (e.g., 27°C or 30°C), lowering the temperature can sometimes increase the resolution between closely eluting peaks.[2][10]
Problem 2: Peak Tailing
Tetracyclines are known to exhibit peak tailing due to their ability to chelate with metal ions and interact with active silanol groups on the column packing material.[5]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
-
Ensure Low Mobile Phase pH: Operating at a low pH (e.g., 2.5) helps to protonate the silanol groups, reducing their interaction with the basic doxycycline molecule.[5]
-
Add Mobile Phase Additives: The addition of a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) can act as an ion-pairing agent and also mask silanol interactions.[5] Alternatively, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to the mobile phase to bind any metal impurities in the system that may contribute to tailing.
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns that are well end-capped will have fewer free silanol groups, leading to reduced peak tailing. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
Problem 3: Variable Retention Times
Inconsistent retention times can be caused by a number of factors related to the HPLC system and the mobile phase preparation.
-
Ensure Proper System Equilibration: Before starting a sequence, ensure the column is thoroughly equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.
-
Pre-mix Mobile Phase: If using a gradient or an isocratic mixture prepared by the pump, it is good practice to pre-mix the mobile phase components manually to ensure a homogenous composition.
-
Buffer Concentration and pH Stability: Ensure the buffer concentration is sufficient to maintain a stable pH. The pH of the mobile phase can change over time if it is not properly buffered or if it absorbs atmospheric CO2.
-
Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to shifts in retention times.[2]
Experimental Protocols
Below are examples of detailed experimental protocols that have been successfully used for the separation of doxycycline and this compound.
Method 1: C8 Column with Perchloric Acid
This method is adapted from a study that achieved good resolution between doxycycline, this compound, and another related substance, metacycline.[8]
-
Experimental Workflow
Caption: Workflow for HPLC analysis using a C8 column.
-
Chromatographic Conditions
Parameter Value Column Phenomenex Luna 5 µm C8 (250 x 4.6 mm) Mobile Phase Acetonitrile:Water:Perchloric Acid (26:74:0.25 v/v/v), adjusted to pH 2.5 with 5 M NaOH Flow Rate 1.0 mL/min Column Temperature Ambient Detection Wavelength 350 nm | Injection Volume | 20 µL |
-
Reported Performance: The resolution between this compound and doxycycline was reported to be 1.9, which meets European Pharmacopoeia requirements.[8]
Method 2: C18 Column with Oxalic Acid
This method demonstrates the use of a different column chemistry and mobile phase additive to achieve separation.[1]
-
Experimental Workflow
Caption: Workflow for HPLC analysis using a Polar-RP column.
-
Chromatographic Conditions
Parameter Value Column Synergi (4 µm) Polar-RP 80A Mobile Phase 0.02 M Oxalic Acid (pH 2.5):Acetonitrile (82:18 v/v) Flow Rate Not specified, typical for 2.0 mm ID columns is ~0.2-0.4 mL/min Column Temperature Ambient Detection Wavelength 346 nm | Injection Volume | Not specified |
-
Reported Performance: This method allowed for the complete separation of metacycline, this compound, and doxycycline.[1]
Summary of HPLC Method Parameters
The following table summarizes various reported HPLC conditions for the separation of doxycycline and its related substances for easy comparison.
| Column Type | Column Dimensions | Mobile Phase Composition | pH | Flow Rate (mL/min) | Detection (nm) | Reference |
| Phenomenex Luna C8 | 250 x 4.6 mm, 5 µm | ACN:H₂O:HClO₄ (26:74:0.25) | 2.5 | 1.0 | 350 | [3][8] |
| µ-Bondapak C8 | 150 x 4.6 mm, 5 µm | ACN:H₂O:THF (29.5:70:0.5) | 2.5 | 1.0 | 350 | [2][9] |
| Perfectsil Target ODS (C18) | 125 x 4.0 mm, 3-5 µm | Methanol:50 mM Ammonium Acetate buffer with 0.1% TFA & 0.1% TEA | 2.5 | 0.8 | Not specified | [5] |
| Synergi Polar-RP | Not specified | 0.02 M Oxalic Acid:ACN (82:18) | 2.5 | Not specified | 346 | [1] |
| Porous Graphitic Carbon | Not specified | 0.05 M KH₂PO₄ buffer:ACN (40:60) | 2.0 | Not specified | 268 | [4] |
| Thermo C8 | 250 x 4.0 mm, 5 µm | ACN:KH₂PO₄ buffer (40:60) | 4.0 | 1.0 | 325 | [6] |
References
- 1. ovid.com [ovid.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 6-Epidoxycycline Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of 6-Epidoxycycline, a critical degradation impurity of Doxycycline.[1] Researchers, scientists, and drug development professionals can use this resource to navigate common challenges and ensure accurate and reliable experimental results.
Troubleshooting Guide
Unexpected results during this compound quantification can often be traced back to specific experimental variables. This guide addresses common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | Doxycycline degradation due to exposure to acid, base, heat, or light.[2] | Review sample preparation and storage procedures to minimize exposure to stress factors.[2] Perform a forced degradation study on a reference sample to identify the retention times of known degradation products like 4-epidoxycycline and metacycline.[2] |
| Poor resolution between Doxycycline and this compound peaks | Suboptimal chromatographic conditions (e.g., mobile phase composition, column type, temperature). | Adjust mobile phase pH; a pH of 2.5 has been shown to be effective.[3] Consider using a column with shape selectivity, such as a cholesterol-based column, which can differentiate between epimers.[4] An increase in column temperature to 60°C can also improve separation on certain columns.[5] |
| Variable or low recovery of this compound | Instability of the analyte in the prepared analytical solution. | Prepare solutions fresh daily. If storing, use a mixture of acetonitrile-methanol (30:70, v/v) and store at 4°C for up to 72 hours, where recoveries have been shown to be ≥ 99.9 ± 0.1%.[3] For longer-term storage, solutions in DMSO at -20°C have demonstrated stability for up to a year.[5] |
| Peak tailing or broadening for Doxycycline and related peaks | Interaction of the analyte with the stationary phase or issues with the mobile phase. | Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can improve resolution, though it may increase retention time.[6] Ensure the mobile phase is properly buffered and the pH is controlled. |
| Inconsistent quantification results across different batches | Non-homogeneity of the sample or variations in the extraction procedure. | Ensure thorough powdering and mixing of tablet samples before weighing.[7] Use sonication during sample dissolution to ensure complete extraction.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is the C-6 epimer of Doxycycline, which forms as a degradation impurity under conditions such as high temperature, changes in pH, or humidity.[1] Its quantification is crucial for the quality control of pharmaceutical formulations to ensure the safety, efficacy, and stability of Doxycycline products, as degradation products may have reduced or no desired pharmacological activity.[8][9]
Q2: Under what conditions does Doxycycline degrade to form this compound?
A2: Doxycycline is known to degrade and epimerize under various stress conditions, including exposure to acid, base, heat, and light.[2][10] For instance, heating a Doxycycline solution can generate degradation products, including 4-epidoxycycline and this compound.[5] Both metacycline and this compound have been identified as degradation products at high temperatures.[3]
Q3: How can I prevent the formation of this compound during sample storage and preparation?
A3: To minimize the formation of this compound, it is critical to control storage and handling conditions. Solid Doxycycline should be stored at 2-8°C, tightly sealed, and protected from light.[2] For solutions, it is best to prepare them fresh.[5] If short-term storage is necessary, keeping the solution at 4°C can maintain stability for up to 72 hours.[3] Always protect solutions containing doxycycline from light.[7]
Q4: What are the typical chromatographic methods for separating Doxycycline from this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common method. Several methods have been developed and validated for this purpose. Key parameters often vary in terms of stationary phase, mobile phase composition, and temperature to achieve optimal separation.
| Parameter | USP Method | European Pharmacopoeia (EP) Method | Alternative Method 1 | Alternative Method 2 |
| Stationary Phase | L21 (Styrene-divinylbenzene copolymer) | L21 (Styrene-divinylbenzene copolymer), 8 µm | C8, 5 µm | C18, 5 µm |
| Column Dimensions | 4.6 mm x 25 cm | 4.6 mm x 25 cm | 4.6 mm x 250 mm | 4.6 mm x 150 mm |
| Mobile Phase | Gradient of tertiary butyl alcohol, 0.2 M phosphate buffer (pH 7.6), 0.1 M tetrabutylammonium hydrogen sulfate, and water.[5] | Isocratic: 2-methyl-2-propanol, buffer solution (pH 8.0), tetrabutylammonium hydrogen sulfate, and sodium edetate in water.[5] | Acetonitrile, water, and perchloric acid (26:74:0.25), adjusted to pH 2.5.[5] | Acetonitrile and 0.1% Potassium Dihydrogen Phosphate buffer (pH 3.1) (40:60 v/v).[5] |
| Column Temperature | 60 °C[5] | 60 °C[5] | Ambient[5] | Not Specified |
| UV Detection | 270 nm[5] | 254 nm[5] | 350 nm[5] | Not Specified |
Q5: My resolution between Doxycycline and its epimers is poor. What can I do?
A5: Poor resolution is a common issue due to the subtle structural differences between epimers.[4] To improve resolution, you can:
-
Optimize the Mobile Phase: Adjusting the pH is critical. A lower pH, around 2.5, can improve separation.[3]
-
Change the Stationary Phase: Columns that offer shape selectivity, in addition to hydrophobicity, are well-suited for isomer separation. A cholesterol-based column is a good alternative.[4]
-
Adjust the Temperature: Increasing the column temperature to 60°C can enhance separation efficiency for certain methods.[5]
-
Modify the Flow Rate: A slower flow rate may improve resolution between closely eluting peaks.[6]
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound quantification.
Forced Degradation Study Protocol
This protocol is used to intentionally degrade Doxycycline to identify the retention times of its degradation products, including this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Doxycycline in methanol or water.[2]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Analysis: Analyze all prepared samples using a validated stability-indicating HPLC method.[2]
Sample Preparation from Tablets for HPLC Analysis
-
Weigh and finely powder not fewer than 20 tablets.[7]
-
Transfer a quantity of the powder, equivalent to a specified amount of Doxycycline, into a volumetric flask.[6][7]
-
Add approximately half the flask volume of a suitable diluent (e.g., 0.01 N hydrochloric acid or a water/acetonitrile mixture).[4][5]
-
Sonicate the mixture for 10-15 minutes to aid dissolution.[4][6]
-
Dilute to the final volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]
Visualizations
The following diagrams illustrate key processes and relationships in this compound quantification.
Caption: Experimental workflow for this compound quantification.
Caption: Doxycycline degradation pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Doxycycline Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. benchchem.com [benchchem.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. uspnf.com [uspnf.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
Technical Support Center: Synthesis of 6-Epidoxycycline's Target Isomer, Doxycycline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of doxycycline, with a focus on minimizing the formation of its inactive isomer, 6-epidoxycycline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of doxycycline, offering potential causes and actionable solutions.
| Problem | Potential Causes | Suggested Solutions |
| High percentage of this compound (β-epimer) in the final product. | 1. Suboptimal Catalyst System: The catalyst lacks the necessary stereoselectivity. 2. Incorrect Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable but undesired β-epimer. 3. Inappropriate Solvent: The solvent may not adequately influence the stereochemical outcome of the hydrogenation. 4. Inefficient Purification: The crystallization process is not effectively removing the this compound. | 1. Catalyst Optimization: - Utilize a stereoselective catalyst such as a rhodium-based catalyst with a phosphine ligand (e.g., triphenylphosphine).[1][2] - Consider using a heterogeneous rhodium-on-carbon (Rh/C) catalyst, which has shown good selectivity.[3] - For certain processes, a palladium-on-carbon (Pd/C) catalyst poisoned with a thiourea/quinoline mixture can achieve high enantioselectivity.[3] 2. Temperature Control: Maintain the reaction temperature within the optimal range, typically between 50°C and 90°C for hydrogenation reactions. Lower temperatures generally favor the desired α-epimer.[4] 3. Solvent Selection: Employ solvents known to favor the formation of the α-epimer, such as methanol.[1][5] The solvent can play a crucial role in the stereoselectivity of the reaction.[6][7][8] 4. Purification Refinement: - Optimize the recrystallization process. Doxycycline p-toluenesulfonate can be crystallized to effectively remove the β-epimer.[1] - Employ multiple crystallization steps if necessary. |
| Low overall yield of doxycycline. | 1. Incomplete Hydrogenation: The reaction may not have gone to completion. 2. Catalyst Deactivation: The catalyst may have lost its activity. 3. Side Reactions: Formation of other degradation products, such as metacycline.[9] 4. Losses during Workup: Significant product loss during extraction and purification steps. | 1. Reaction Monitoring: Monitor the reaction progress using HPLC to ensure complete conversion of the starting material.[10][11][12][13] 2. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. Use fresh, high-quality catalyst. 3. Control of Reaction Conditions: Strictly control temperature and pressure to minimize side reactions. 4. Workup Optimization: Carefully optimize all workup and purification steps to minimize product loss. Consider using techniques like reverse phase chromatography for purification.[14] |
| Presence of metacycline and other impurities. | 1. Incomplete reaction of starting materials. 2. Degradation of doxycycline: Doxycycline can degrade under certain conditions of heat, pH, and humidity.[9] | 1. Ensure Complete Reaction: Use HPLC to monitor the disappearance of starting materials and intermediates. 2. Stable Storage and Handling: Store doxycycline and its intermediates under appropriate conditions (e.g., controlled room temperature, protected from light) to prevent degradation.[9] |
| Difficulty in separating doxycycline from this compound by HPLC. | 1. Suboptimal HPLC Method: The chosen column, mobile phase, or detection wavelength may not be providing adequate resolution. | 1. Method Development: - Utilize a C8 or C18 reverse-phase column.[10][13] - A mobile phase consisting of an acetonitrile/water/acid mixture (e.g., perchloric acid or oxalic acid) adjusted to an acidic pH (e.g., 2.5) often provides good separation.[10][12] - UV detection at 350 nm is a common and effective wavelength for analysis.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing doxycycline with high yield and purity?
A1: The main challenge is controlling the stereochemistry at the C6 position during the hydrogenation of the exocyclic double bond of the precursor (e.g., methacycline or a related intermediate). This step can lead to the formation of the undesired this compound (the β-epimer) in addition to the pharmacologically active doxycycline (the α-epimer).[2][3] Minimizing the formation of this diastereomer is critical for achieving high purity and yield.
Q2: Which catalyst is most effective for the stereoselective hydrogenation to doxycycline?
A2: Rhodium-based catalysts are widely reported to be effective for the stereoselective synthesis of doxycycline.[1][2][3] Homogeneous catalysts, such as Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride), and heterogeneous catalysts like rhodium-on-carbon have demonstrated high selectivity for the desired α-epimer.[2] The choice of catalyst may also depend on the specific starting material and desired process economics.
Q3: How does temperature affect the formation of this compound?
A3: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also favor the formation of the thermodynamically more stable, but undesired, this compound.[9] Reactions are typically run at elevated temperatures (e.g., 50-90°C), but careful optimization is necessary to balance reaction speed with stereoselectivity.[4]
Q4: What is the role of the solvent in the synthesis?
A4: The solvent can significantly influence the stereochemical outcome of the reaction.[6][7][8] Methanol is a commonly used solvent that has been shown to be effective in promoting the formation of the desired α-epimer.[1][5] Greener approaches using water as a solvent have also been explored.[3]
Q5: How can I accurately quantify the amount of this compound in my sample?
A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for separating and quantifying doxycycline and its impurities, including this compound and metacycline. A validated HPLC method using a C8 or C18 column with a suitable mobile phase (typically an acidified mixture of acetonitrile and water) and UV detection will allow for accurate determination of the purity of your product.[10][11][12][13]
Data Presentation
Table 1: Comparison of Catalytic Systems for Doxycycline Synthesis
| Catalyst System | Starting Material | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | α-Epimer (Doxycycline) Purity (%) | β-Epimer (this compound) Purity (%) | Yield (%) | Reference |
| Rh(NO₃)₃·2H₂O / PPh₃ / Hydrazine | Methacycline | Methanol | 88 | 8 | 99.2 | Not specified | 89.8 (as p-toluenesulfonate salt) | [1] |
| Rhodium salt bonded to aminopolysiloxane / Triphenylphosphine | 11a-chloro-6-demethyl-6-deoxy-6-methylene-5-hydroxytetracycline p-toluenesulphonate | Methanol | 88 | Not specified | 99.6 | ~0.2 | 88.1 (as p-toluenesulfonate salt) | [15] |
| Rhodium-carborane complexes | Methacycline | Not specified | Not specified | Not specified | Stereoselective formation | Not specified | Not specified | [16] |
| Cu(I)Cl(PPh₃)₂ / Rhodium Chloride | Methacycline p-toluene sulfonate | Methanol | 80-85 | ~6 | >99.5 | Not specified | 97.1 (as p-toluenesulfonate salt) | [4] |
Experimental Protocols
Protocol 1: Stereoselective Hydrogenation of Methacycline using a Homogeneous Rhodium Catalyst
This protocol is adapted from the procedure described in patent literature.[1][5]
Materials:
-
Methacycline
-
Methanol (degassed)
-
Tris(triphenylphosphine)chlororhodium(I) (Wilkinson's catalyst) or a similar rhodium complex
-
Hydrazine hydrate (if required for catalyst preparation)
-
p-Toluenesulfonic acid
-
Hydrogen gas
-
Stainless steel high-pressure reaction vessel
Procedure:
-
In a stainless steel high-pressure reaction vessel, suspend methacycline (e.g., 21.7 mmol) in degassed methanol (e.g., 84.5 mL).
-
Add the homogeneous rhodium catalyst (e.g., 0.017 mmol).
-
Purge the vessel with an inert gas (e.g., nitrogen) and then pressurize with hydrogen gas to the desired pressure (e.g., 8 kg/cm ²).
-
Heat the reaction mixture to the target temperature (e.g., 88°C) with stirring.
-
Maintain the reaction under these conditions for the required time (e.g., 6.5 hours), monitoring the reaction progress by HPLC if possible.
-
After the reaction is complete, cool the vessel and carefully discharge the hydrogen gas.
-
Add p-toluenesulfonic acid (e.g., 24.2 mmol) to the reaction mixture.
-
Stir the mixture for a period (e.g., 2 hours) to allow for the crystallization of doxycycline p-toluenesulfonate.
-
Collect the crystals by filtration, wash with cold methanol, and dry under vacuum at a low temperature (e.g., 35°C).
-
Analyze the product for purity and yield using a validated HPLC method.
Protocol 2: HPLC Analysis of Doxycycline and this compound
This protocol is based on established HPLC methods for the analysis of doxycycline and its impurities.[10][12]
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: Phenomenex Luna 5 µm C8, 250 x 4.6 mm, or equivalent
-
Guard Column: C8, 4 x 10 mm
-
Mobile Phase: Acetonitrile:Water:Perchloric acid (26:74:0.25 v/v/v), adjusted to pH 2.5 with 5 M sodium hydroxide.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 350 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare standard solutions of doxycycline and this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a suitable concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks for doxycycline and this compound based on their retention times compared to the standards. Calculate the percentage of each component based on the peak areas.
Visualizations
Caption: General workflow for the synthesis and purification of doxycycline.
Caption: Potential degradation and epimerization pathways of doxycycline.
References
- 1. Rhodium hydrogenation catalysts particularly for stereoselective hydrogenation of methacycline to doxycycline | Hovione [hovione.com]
- 2. [New stereoselective catalysts in doxycycline synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Rhodium-containing hydrogenation catalysts for the conversion of methacycline to doxycycline | Hovione [hovione.com]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Synthesis of a Doxycycline-[13CD3] Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Doxycycline Degradation Pathways: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of doxycycline under various stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and inquiries encountered during the experimental study of doxycycline degradation.
Q1: My doxycycline stock solution appears discolored. Can I still use it for my experiments?
A1: A noticeable color change in your doxycycline solution, which is typically yellow, may be an indicator of degradation. It is highly recommended to prepare a fresh solution to ensure the accuracy and validity of your experimental results. Aqueous solutions of doxycycline are particularly sensitive to light and are best used within 48 hours of preparation. For short-term storage, they can be kept at 2-8°C, shielded from light.[1]
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing doxycycline. What could be the cause?
A2: The appearance of extraneous peaks in your HPLC analysis strongly suggests the presence of degradation products. Doxycycline is known to degrade under various stress conditions, leading to the formation of impurities such as metacycline, 6-epidoxycycline, and 4-epidoxycycline.[2][3] To identify these peaks, it is advisable to run forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal) and compare the resulting chromatograms with your sample. This will help in identifying the specific degradation products formed.
Q3: My attempts at forced degradation under acidic conditions are showing minimal degradation of doxycycline. Is this normal?
A3: Doxycycline can exhibit variable stability in acidic conditions. While some studies report significant degradation in the presence of strong acids like 1 N HCl, especially with heating, others have noted its relative stability under certain acidic environments.[2][4] The extent of degradation is dependent on the acid concentration, temperature, and duration of exposure. If you are not observing the expected degradation, consider increasing the stress level by using a higher temperature or a longer exposure time.
Q4: Which stress condition is most likely to cause the most significant degradation of doxycycline?
A4: Based on several studies, doxycycline is particularly susceptible to degradation in alkaline (basic) conditions.[5][6][7] Exposure to a base like 0.1 M NaOH often results in more substantial degradation compared to acidic, oxidative, or photolytic stress.[5][6][7] Therefore, it is crucial to control the pH of your solutions and formulations to maintain the stability of doxycycline.
Q5: How should I store my doxycycline solutions to minimize degradation for long-term use?
A5: For long-term storage, it is recommended to prepare doxycycline solutions in dimethyl sulfoxide (DMSO) and store them at -20°C, where they have been shown to be stable for up to a year.[1] The stability of aqueous solutions of doxycycline for extended periods, even at -20°C, has not been as thoroughly evaluated.[1]
Quantitative Data on Doxycycline Degradation
The following tables summarize the percentage of doxycycline degradation observed under various stress conditions from different studies. This data is intended to provide a comparative overview.
Table 1: Degradation of Doxycycline under Hydrolytic and Oxidative Stress
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | - | - | Significant degradation noted | |
| Acid Hydrolysis | 1.0 N HCl | 12 hours | 60°C (reflux) | - | [2] |
| Alkali Hydrolysis | 0.1 M NaOH | - | - | More degradation than other conditions | [5] |
| Oxidative | 3% H₂O₂ | - | - | - | [6] |
| Oxidative | 30% H₂O₂ | 60 minutes | 25°C | Up to 19% | [8] |
Note: The extent of degradation can vary based on the specific experimental setup, concentration, and formulation.
Table 2: Degradation of Doxycycline under Thermal and Photolytic Stress
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Thermal (Dry Heat) | Solid Powder | 24 hours | 80°C | - | [1] |
| Thermal (Solution) | Stock Solution | 12 hours | 60°C | - | [1] |
| Thermal | Bulk Drug | 90 days | 70°C | 27-55% | [9] |
| Photolytic | Solid Powder | 24 hours | UV light (ICH Q1B) | - | [1] |
| Photolytic | Solution | 5.5 days | 40°C (Daylight) | 5.3% | [10] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on doxycycline to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of doxycycline in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1.0 N HCl.
-
Reflux the mixture at 60°C for 12 hours.
-
At specified time points, withdraw samples, neutralize with 1.0 N NaOH, and dilute to a suitable concentration for analysis.[1]
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1.0 N NaOH.
-
Reflux the mixture at 60°C for 12 hours.
-
At specified time points, withdraw samples, neutralize with 1.0 N HCl, and dilute for analysis.[1]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw a sample and dilute for analysis.[1]
-
-
Thermal Degradation:
-
Expose solid doxycycline powder to dry heat at 80°C for 24 hours.
-
Separately, expose the stock solution to heat at 60°C for 12 hours.
-
Prepare samples from both the solid and the solution for analysis.[1]
-
-
Photolytic Degradation:
-
Expose the solid doxycycline powder to UV light according to ICH Q1B guidelines for 24 hours.
-
Prepare a sample for analysis.[1]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.[11]
Visualizing Degradation Pathways and Workflows
Doxycycline Degradation Pathways
Doxycycline primarily degrades through epimerization and other rearrangements. The diagram below illustrates the key degradation pathways.
Caption: Key degradation pathways of doxycycline.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines the typical workflow for conducting and analyzing forced degradation studies of doxycycline.
Caption: Workflow for doxycycline degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. agilent.com [agilent.com]
- 11. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing 6-Epidoxycycline Formation in Doxycycline Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of 6-epidoxycycline, a critical degradation product of doxycycline. By understanding the factors that influence its formation and implementing appropriate control strategies, the stability and quality of doxycycline formulations can be significantly improved.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
A1: this compound is a stereoisomer and a primary degradation product of doxycycline. Its formation is a concern because it is considered an impurity and has significantly lower antibiotic activity than the parent drug.[1] Regulatory bodies like the European Pharmacopoeia (Ph Eur) and the United States Pharmacopeia (USP) set strict limits for this compound in doxycycline drug products, typically around 2%.[1][2] Therefore, controlling its formation is crucial for ensuring the safety, efficacy, and stability of the final formulation.
Q2: What are the primary factors that lead to the formation of this compound?
A2: The formation of this compound is primarily influenced by several environmental and formulation factors:
-
Temperature: Elevated temperatures significantly accelerate the degradation of doxycycline and the formation of this compound.[1][3][4]
-
pH: The stability of doxycycline is pH-dependent. Epimerization to this compound is known to occur under certain pH conditions.[1][5] Generally, doxycycline is more stable in acidic conditions.[5][6]
-
Light: Doxycycline is highly susceptible to photodegradation, which can contribute to the formation of various degradation products, including epimers.[7][8][9]
-
Moisture: The presence of water can facilitate degradation reactions, including epimerization.[1]
Q3: How can I accurately quantify the amount of this compound in my formulation?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for quantifying doxycycline and its related substances, including this compound.[1][10][11][12][13][14] A validated stability-indicating HPLC method is essential. Key aspects of a suitable HPLC method include:
-
Column: A C8 or C18 reversed-phase column is typically used.[1][3][10][11][14]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or oxalic acid) is common. The pH of the mobile phase is critical for achieving good separation.[1][3][10][12][14]
-
Detection: UV detection at a wavelength of 270 nm or 350 nm is generally employed.[1][3][10][11][14]
Troubleshooting Guide
This guide addresses common issues encountered during the development of doxycycline formulations and provides actionable steps to minimize this compound formation.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| High levels of this compound detected in initial stability studies. | Inappropriate pH of the formulation. | Adjust the pH of the formulation to a more acidic range (e.g., below 6) where doxycycline exhibits greater stability.[5][6] Conduct a pH-stability profile study to identify the optimal pH for your specific formulation. |
| Elevated processing or storage temperatures. | Review and optimize the manufacturing process to avoid high temperatures. Implement controlled room temperature storage (e.g., 25°C) and consider refrigerated storage (5°C) if necessary.[1][3][4] | |
| Exposure to light during manufacturing or storage. | Protect the formulation from light at all stages of manufacturing and storage by using amber-colored containers or light-resistant packaging.[7][8][9][15] | |
| Presence of excessive moisture. | Minimize the water content in the formulation. For solid dosage forms, ensure low moisture content of excipients and control humidity during manufacturing and storage.[1] | |
| Increase in this compound levels over time during storage. | Inadequate formulation stabilization. | Consider the inclusion of stabilizing excipients. For example, complexation with β-cyclodextrin has been shown to enhance the photostability of doxycycline.[7][8][9] Explore the use of antioxidants to prevent oxidative degradation, which can indirectly influence epimerization. |
| Incompatible excipients. | Conduct excipient compatibility studies to ensure that the chosen excipients do not promote the degradation of doxycycline. | |
| Inconsistent this compound results between batches. | Variability in raw materials. | Ensure consistent quality of the doxycycline active pharmaceutical ingredient (API) and all excipients. |
| Lack of process control. | Tightly control critical process parameters such as temperature, mixing times, and environmental conditions during manufacturing. |
Data Presentation
Table 1: Effect of Temperature on Doxycycline Degradation and this compound Formation
| Temperature (°C) | Storage Duration (days) | Doxycycline Content Reduction (%) | This compound and Metacycline Formation (%) | Reference |
| 40 | 30 | No significant degradation | Not reported | [1] |
| 70 | 30 | 10-15 | Not specified | [1] |
| 70 | 90 | 27-55 | ~18.8 (in capsules) | [1][3] |
| 70 | 90 | Not specified | ~13.7 (in tablets) | [1][3] |
| 70 | 90 | Not specified | ~27.8 (in bulk drug) | [1][3] |
Table 2: Effect of pH on Doxycycline Degradation Half-Life (Photodegradation)
| pH | Half-life (hours) | Reference |
| 4.0 | 6.5 | [16] |
| 5.5 | Not specified | [16] |
| 7.2 | 0.7 | [16] |
Experimental Protocols
1. Stability-Indicating HPLC Method for Doxycycline and this compound
This protocol is a representative example based on published methods.[1][10][14]
-
Chromatographic System:
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the sample (e.g., ground tablets, capsule contents, or liquid formulation) equivalent to a known amount of doxycycline into a volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or the mobile phase).
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Procedure:
-
Inject the standard solution containing known concentrations of doxycycline and this compound to determine their retention times and establish a calibration curve.
-
Inject the sample solution.
-
Identify the peaks of doxycycline and this compound in the sample chromatogram based on their retention times.
-
Quantify the amount of this compound by comparing its peak area with the calibration curve.
-
2. Forced Degradation Study Protocol
Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method.[11][17][18]
-
Acid Hydrolysis: Treat a solution of doxycycline with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat a solution of doxycycline with 0.1 M NaOH at room temperature for a specified period.
-
Oxidative Degradation: Treat a solution of doxycycline with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance or formulation to dry heat (e.g., 70°C).
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) or a combination of UV and visible light.
After exposure to the stress conditions, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the stability-indicating HPLC method.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]
- 3. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Effect of pH on the Adsorption–Desorption of Doxycycline in Feed for Small Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing Doxycycline Hyclate Photostability by Complexation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increasing doxycycline hyclate photostability by complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. matilda.science [matilda.science]
- 13. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. Degradation of Doxycycline, Enrofloxacin, and Sulfamethoxypyridazine under Simulated Sunlight at Different pH Values and Chemical Environments [mdpi.com]
- 17. Development and Validation of a Stability-Indicating RP-HPLC Method for Rapid Determination of Doxycycline in Pharmaceutical Bulk and Dosage Forms [ps.tbzmed.ac.ir]
- 18. researchgate.net [researchgate.net]
Troubleshooting low signal intensity for 6-Epidoxycycline in MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity for 6-Epidoxycycline in Mass Spectrometry (MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am not seeing any signal for this compound, or the signal is extremely low. What are the initial checks I should perform?
When encountering a lack of signal, it's crucial to systematically verify the functionality of your LC-MS system.
Initial Troubleshooting Steps:
-
System Suitability Test: Before running your samples, perform a system suitability test with a standard compound to ensure the LC-MS is performing as expected.
-
Check for Leaks: Inspect all connections in your LC system for any signs of leaks, which can lead to a drop in pressure and inconsistent flow, affecting your results.
-
ESI Spray Stability: Visually inspect the electrospray ionization (ESI) needle. A stable and consistent spray is essential for good ionization. An unstable spray can indicate a clog, improper gas settings, or solvent issues.
-
Review Instrument Parameters: Double-check that the correct MS method, with the appropriate precursor and product ions for this compound, is loaded and active. Ensure the instrument is in the correct scan mode (e.g., Multiple Reaction Monitoring - MRM).
Question 2: My this compound signal is weak and inconsistent. Could my mobile phase be the issue?
Yes, the mobile phase composition is critical for achieving good signal intensity and peak shape for tetracyclines and their epimers.
Mobile Phase Considerations:
-
pH Adjustment: The pH of the mobile phase significantly impacts the ionization efficiency of doxycycline and its epimers. Acidic conditions, typically around pH 2.5-4, are often used to promote protonation and enhance the signal in positive ion mode ESI.
-
Chelating Agents: Tetracyclines, including this compound, are known to chelate with metal ions present in the LC system (e.g., from stainless steel tubing and frits). This chelation can lead to poor peak shape and reduced signal intensity. The addition of a small amount of a chelating agent, such as oxalic acid (e.g., 0.01 M), to the aqueous mobile phase can mitigate this issue by preventing the formation of metal adducts.[1]
-
Organic Solvent: Acetonitrile is a commonly used organic solvent for the analysis of tetracyclines. The gradient profile should be optimized to ensure proper separation from doxycycline and other potential isomers.
Question 3: I am observing a peak for doxycycline, but the this compound peak is very small or absent. What could be the cause?
This issue often points towards problems with epimerization, chromatographic separation, or MS/MS parameter optimization.
Potential Causes and Solutions:
-
Epimerization in Solution: Doxycycline can undergo epimerization at C6 in acidic solutions, forming this compound. Conversely, the equilibrium can be influenced by pH and temperature. Ensure your sample preparation and storage conditions are consistent and controlled to minimize unwanted shifts in the epimeric ratio. Doxycycline is more stable in acidic conditions (below pH 5.0) regarding degradation, but epimerization can still occur.[2]
-
Chromatographic Co-elution: If this compound is not adequately separated from the much more abundant doxycycline peak, its signal can be suppressed or obscured.
-
Action: Optimize your HPLC method to achieve baseline separation of doxycycline and this compound. This may involve adjusting the gradient, flow rate, or trying a different column chemistry (e.g., C8 or Polar-RP).[3]
-
-
MS/MS Parameter Optimization: While this compound shares the same precursor and primary fragment ions as doxycycline, the optimal collision energy might differ slightly.
-
Action: If possible, infuse a pure standard of this compound to determine the optimal collision energy for its most abundant transitions. Even without a pure standard, you can perform a collision energy optimization experiment on the small peak you are observing to see if the signal can be enhanced.
-
Question 4: Could my sample preparation method be the reason for low this compound signal?
Absolutely. Inefficient extraction, sample degradation, or the introduction of interfering substances during sample preparation can all lead to low signal intensity.
Sample Preparation Best Practices:
-
Extraction Efficiency: Tetracyclines can bind to proteins and form complexes with cations in the sample matrix. To ensure efficient extraction, consider using a buffer containing a chelating agent like EDTA (e.g., McIlvaine buffer).
-
Matrix Effects: Co-extracted matrix components can suppress the ionization of this compound in the ESI source.
-
Action: Employ a robust sample cleanup technique such as Solid-Phase Extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove interfering substances.[4] You can assess matrix effects by comparing the signal of a standard in neat solvent versus a post-extraction spiked blank matrix sample.
-
-
pH of Extraction Solvent: The pH of the extraction solvent should be optimized to ensure the stability and solubility of this compound. Acidified acetonitrile is often used for protein precipitation and extraction.
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of doxycycline and its epimers. Note that this compound has the same mass-to-charge ratios as doxycycline.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Doxycycline / this compound | 445.1 | 428.1 | ~20 |
| Doxycycline / this compound | 445.1 | 154.0 | ~27 |
Note: Optimal collision energies can vary between different mass spectrometer models and should be determined empirically.
Experimental Protocols
Protocol 1: Sample Extraction from Plasma (Protein Precipitation)
-
To 150 µL of plasma sample in a polypropylene tube, add 10 µL of an internal standard solution (e.g., Doxycycline-d3).
-
Briefly vortex the sample for approximately 10 seconds.
-
Add 20 µL of 0.1% formic acid and vortex for 30 seconds.
-
Add 1 mL of acetonitrile and vortex for 10 minutes to precipitate proteins.[5]
-
Centrifuge the sample at 15,000 rpm for 5 minutes at ambient temperature.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography
-
Column: A C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used.[4]
-
Mobile Phase A: Water with 0.1% formic acid or 0.01 M oxalic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The exact gradient profile needs to be optimized for the specific column and application to ensure separation of this compound from doxycycline.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Supramolecular Arrangement of Doxycycline with Sulfobutylether-β-Cyclodextrin: Impact on Nanostructuration with Chitosan, Drug Degradation and Antimicrobial Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concurrent Determination of Tigecycline, Tetracyclines and Their 4-Epimer Derivatives in Chicken Muscle Isolated from a Reversed-Phase Chromatography System Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereomer recognition of three pairs of tetracyclines by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Inducer Concentration for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the concentration of inducers for tetracycline-inducible (Tet-On/Tet-Off) systems in cell-based assays.
A Note on 6-Epidoxycycline vs. Doxycycline: It is a common point of confusion, but Doxycycline is the active molecule used to induce gene expression in Tet-inducible systems.[1][2] this compound is a degradation impurity formed from the epimerization of Doxycycline under conditions like high temperature or pH changes.[3] It is typically monitored in pharmaceutical formulations to ensure the quality of the Doxycycline product and is not the intended inducing agent for these experimental systems.[3][4] Therefore, this guide will focus on the optimization of Doxycycline .
Frequently Asked Questions (FAQs)
1. What is the typical starting concentration for Doxycycline in cell-based assays?
For most Tet-On systems, a starting range of 0.1 to 2 µg/mL is recommended.[5] Many cell lines show maximal gene expression with concentrations as low as 10 to 100 ng/mL.[6] The optimal concentration is highly dependent on the specific cell line and the gene of interest, making it crucial to perform a dose-response experiment.[7]
2. How do I determine the optimal Doxycycline concentration?
The most effective method is to perform a dose-response curve. This involves treating your cells with a range of Doxycycline concentrations and measuring the expression of your gene of interest. A good starting point is to test a range such as 0, 1, 10, 50, 100, and 1,000 ng/ml.[6] The expression level can be quantified using methods like RT-qPCR for mRNA levels or Western blotting for protein levels.[8]
3. What are the signs of Doxycycline-induced cytotoxicity?
High concentrations of Doxycycline can be toxic to cells. Signs of cytotoxicity include:
-
Reduced cell proliferation or changes in cell growth rates.[2][9]
-
Changes in cell morphology (e.g., rounding, detachment).
-
Increased apoptosis or necrosis.[10]
-
A significant decrease in cell viability as measured by assays like MTT or LDH release.[11][12]
It is essential to assess cell viability in parallel with gene induction to find a concentration that provides robust induction without significant toxicity.[9]
4. How stable is Doxycycline in cell culture media and how often should I replace it?
Doxycycline has a half-life of approximately 24 hours in cell culture medium.[6] To maintain consistent induction, especially for long-term experiments, it is recommended to replenish the Doxycycline-containing medium every 48 hours.[6][13]
5. Are there any off-target effects of Doxycycline I should be aware of?
Yes. Even at non-toxic concentrations, Doxycycline can have off-target effects. It has been reported to impair mitochondrial function and alter cellular metabolism, shifting it towards a more glycolytic phenotype.[2][9] These effects can confound experimental results. Therefore, it is critical to include proper controls, such as wild-type cells treated with the same Doxycycline concentration, to distinguish the effects of gene induction from the off-target effects of the drug.[9]
6. How should I prepare and store Doxycycline stock solutions?
Doxycycline is light-sensitive and should be protected from prolonged light exposure. Stock solutions are typically prepared in water or DMSO. For storage, it's recommended to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C in the dark.[3] Stored properly, frozen stock solutions can be stable for several months.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Gene Induction | 1. Doxycycline concentration is too low.2. Inefficient transfection/transduction of the Tet-inducible system.3. Doxycycline has degraded.4. Incorrectly prepared stock solution. | 1. Perform a dose-response titration to find the optimal concentration (e.g., 10 ng/mL to 2 µg/mL).[8][14]2. Verify the presence of the inducible construct in your cells.3. Use a fresh stock solution of Doxycycline; ensure it was stored properly (protected from light, -20°C).[15]4. Prepare fresh Doxycycline stock and filter-sterilize. |
| High Cell Death or Cytotoxicity | 1. Doxycycline concentration is too high.2. The expressed gene of interest is toxic to the cells.3. Solvent (e.g., DMSO) concentration is too high. | 1. Lower the Doxycycline concentration. Perform a viability assay (e.g., MTT, Trypan Blue) across a range of concentrations to find the highest non-toxic dose.[11]2. Confirm if the phenotype is expected. Try inducing at a lower level with less Doxycycline.3. Ensure the final solvent concentration in the culture medium is low (e.g., <0.1% for DMSO).[1] |
| High Background ("Leaky") Expression | 1. The Tet-inducible system has basal activity without Doxycycline.2. The cell line is highly sensitive. | 1. This can be an inherent property of the promoter system. Screen different clones for lower basal expression.2. Use the lowest possible Doxycycline concentration that still gives a robust induction. |
| Inconsistent Results Between Experiments | 1. Variation in cell density or passage number.2. Inconsistent Doxycycline concentration or activity.3. Differences in incubation time. | 1. Use cells within a consistent range of passage numbers and ensure consistent seeding density for each experiment.[16]2. Use aliquoted, single-use Doxycycline stocks to ensure consistent concentration.[1]3. Perform a time-course experiment to determine the optimal induction duration.[7] |
Quantitative Data Summary
Table 1: Recommended Doxycycline Concentration Ranges for Cell-Based Assays
| Parameter | Recommended Range | Notes |
| Initial Titration Range | 0 - 1000 ng/mL | A broad range is recommended to identify the optimal induction window.[6] |
| Typical Optimal Range | 10 - 200 ng/mL | Many systems achieve maximal induction in this range without significant cytotoxicity.[6] |
| High Concentration (Use with Caution) | > 500 ng/mL | Increased risk of off-target effects and cytotoxicity.[2][9] |
| Stock Solution Concentration | 1 - 10 mg/mL | Typically prepared in sterile water or DMSO. |
Table 2: Time-Course of Induction
| Time Point | Expected Outcome | Notes |
| 12-24 hours | Initial detection of mRNA/protein expression. | A common time point for initial checks.[6][8] |
| 48 hours | Robust protein expression. | Often sufficient for many experimental endpoints. |
| 72+ hours | Sustained expression. | Media with fresh Doxycycline should be replaced every 48 hours for long-term studies.[6][13] |
Experimental Protocols
Protocol: Determining Optimal Doxycycline Concentration
This protocol outlines a dose-response experiment to find the ideal Doxycycline concentration that maximizes gene induction while minimizing cytotoxicity.
Materials:
-
Your Tet-inducible cell line
-
Complete cell culture medium
-
Doxycycline stock solution (e.g., 1 mg/mL)
-
96-well plates (one for induction analysis, one for viability)
-
Reagents for your chosen readout (e.g., RT-qPCR, Western blot, luciferase assay)
-
Reagents for a viability assay (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed your cells in two 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare Doxycycline Dilutions: Prepare a series of Doxycycline dilutions in complete culture medium. A suggested range of final concentrations is: 0 ng/mL (vehicle control), 10 ng/mL, 25 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, 500 ng/mL, and 1000 ng/mL.
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different Doxycycline concentrations. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plates for your desired induction period (e.g., 24, 48, or 72 hours).
-
Assess Gene Induction (Plate 1): After incubation, process the cells in the first plate to measure the expression of your gene of interest.
-
For RT-qPCR: Lyse the cells and extract RNA.
-
For Western Blot: Lyse the cells and prepare protein lysates.
-
For Reporter Assays (e.g., Luciferase): Follow the manufacturer's protocol for the specific assay.
-
-
Assess Cell Viability (Plate 2): At the same time, perform a cell viability assay on the second plate according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the gene expression level against the Doxycycline concentration to determine the concentration that gives the desired level of induction (e.g., EC50 or maximal induction).
-
Plot the cell viability against the Doxycycline concentration.
-
Select the optimal Doxycycline concentration that provides robust gene induction without a significant decrease in cell viability.
-
Visualizations
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. takarabio.com [takarabio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Mechanisms of doxycycline-induced cytotoxicity on human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: 6-Epidoxycycline Analytical Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Epidoxycycline. Our aim is to help you avoid common interferences and ensure the accuracy and reliability of your analytical measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure it?
A1: this compound is the C-6 epimer of Doxycycline, a widely used tetracycline antibiotic.[1][2] It is typically formed as a degradation impurity when Doxycycline is exposed to conditions such as high temperature, humidity, or changes in pH.[1] Monitoring this compound is crucial for the quality control of pharmaceutical formulations to ensure the safety and efficacy of Doxycycline products, as the epimer may have reduced antibiotic activity and could be toxic.[3] The British Pharmacopoeia, for instance, sets a limit of 2% for this impurity.[4]
Q2: What are the most common sources of interference in this compound analysis?
A2: The most common sources of interference include:
-
Co-eluting impurities: Other degradation products of Doxycycline, such as Metacycline and 4-Epidoxycycline, can co-elute with this compound, leading to inaccurate quantification.[3][5][6]
-
Matrix effects: When analyzing biological samples (e.g., plasma, urine, tissue), endogenous components of the matrix can interfere with the ionization of this compound in LC-MS/MS analysis.[7][8][9] This can cause ion suppression or enhancement, leading to erroneous results.[7][8][9][10]
-
Sample preparation: Inadequate sample cleanup can introduce interfering substances that obscure the analyte peak or affect chromatographic performance.[11]
-
pH instability: Doxycycline and its epimers are sensitive to pH.[12][13] Inappropriate pH during sample preparation or in the mobile phase can lead to further epimerization or degradation, altering the concentration of this compound.[12]
Q3: How does pH affect the analysis of this compound?
A3: The stability of Doxycycline and its epimers is highly dependent on pH. Generally, acidic conditions (pH below 6) help to minimize the epimerization of Doxycycline to this compound.[12] Conversely, neutral to alkaline pH can accelerate this conversion and other degradation pathways.[5][6][12] Therefore, controlling the pH of the sample, standards, and mobile phase is critical for accurate measurement. For instance, many HPLC methods utilize a mobile phase with a pH around 2.0-3.1 to ensure the stability of the analytes during the chromatographic run.[14][15]
Q4: What are the recommended storage conditions for samples and standards containing this compound?
A4: To prevent the degradation of this compound and the interconversion with Doxycycline, samples and standards should be stored at low temperatures and protected from light. For stock solutions, storage at -20°C or -80°C is recommended for long-term stability.[1] It is also advisable to prepare working solutions fresh on the day of analysis.[1] Since tetracyclines can undergo epimerization and degradation under inappropriate storage, careful handling is essential to maintain the integrity of the analytical samples.[16]
Troubleshooting Guides
Issue 1: Poor peak shape or resolution between this compound and other related substances.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition or pH. | Adjust the mobile phase composition, particularly the organic modifier and buffer concentration. Optimize the pH of the mobile phase; acidic pH (e.g., 2.0-3.0) often improves peak shape and resolution for tetracyclines.[14][15][17] |
| Suboptimal column chemistry. | Consider using a different stationary phase. Porous graphitic carbon (PGC) and C8 or C18 columns are commonly used.[14][15] The choice of column can significantly impact selectivity.[14] |
| Column temperature is not optimized. | Vary the column temperature. Some methods specify elevated temperatures (e.g., 60°C) to improve separation efficiency.[15] |
| Flow rate is too high or too low. | Optimize the flow rate to achieve a balance between resolution and analysis time. |
| Sample overload. | Reduce the injection volume or dilute the sample to avoid peak fronting or tailing. |
Issue 2: Inconsistent or non-reproducible results, possibly due to matrix effects.
| Possible Cause | Troubleshooting Step |
| Ion suppression or enhancement in LC-MS/MS. | Qualitative Assessment: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[9] Quantitative Assessment: Compare the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[9][10] |
| Insufficient sample cleanup. | Improve the sample preparation method. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be more effective at removing interfering matrix components than simple protein precipitation.[11] |
| Co-elution of matrix components with the analyte. | Modify the chromatographic conditions (gradient, mobile phase, column) to separate the analyte from the interfering matrix components.[10] |
| Use of an inappropriate internal standard (IS). | Employ a stable isotope-labeled internal standard (SIL-IS) of this compound if available. This is the most effective way to compensate for matrix effects.[9][10] If a SIL-IS is not available, use a structural analog that co-elutes and experiences similar matrix effects. |
| High concentration of matrix components. | Dilute the sample with the mobile phase or a suitable solvent to reduce the concentration of interfering substances.[10] This may require a more sensitive instrument to achieve the desired limit of quantification. |
Experimental Protocols
Example HPLC-UV Method for Separation of Doxycycline and Related Substances
This protocol is a generalized example based on common practices and may require optimization for specific applications.
-
Chromatographic System:
-
Column: C8 or C18, 4.6 mm x 250 mm, 5 µm particle size.[15]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium phosphate or 0.1% perchloric acid) with the pH adjusted to 2.0-3.0.[14][15] The ratio of organic to aqueous phase should be optimized for best separation (e.g., 26:74 v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: Ambient or controlled (e.g., 27°C or 60°C).[3][15]
-
Injection Volume: 20 µL.[15]
-
-
Sample Preparation (for pharmaceutical dosage forms):
-
Accurately weigh and crush the tablets or empty the capsules.
-
Dissolve the powder in a suitable solvent, such as 0.01 M hydrochloric acid or the mobile phase.[18]
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Prepare a resolution solution containing Doxycycline, this compound, and Metacycline to ensure adequate separation between the peaks.[15]
-
Data Presentation
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 (European Pharmacopoeia) [15] | Method 2 (Alternative) [15] | Method 3 (Porous Graphitic Carbon) [14] |
| Stationary Phase | Styrene-divinylbenzene copolymer R | C8 | Porous Graphitic Carbon (PGC) |
| Column Dimensions | 4.6 mm x 25 cm | 4.6 mm x 250 mm, 5 µm | Not specified |
| Mobile Phase | Buffer pH 8.0, tetrabutylammonium hydrogen sulfate, sodium edetate | Acetonitrile, water, perchloric acid (26:74:0.25), pH 2.5 | 0.05 M potassium phosphate buffer (pH 2.0) - acetonitrile (40:60) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Column Temperature | 60 °C | Ambient | Not specified |
| Detection Wavelength | 254 nm | 350 nm | 268 nm |
Visualizations
Logical Workflow for Troubleshooting Peak Interference
A logical workflow for troubleshooting peak interference issues.
Experimental Workflow for Sample Analysis
A general experimental workflow for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Doxycycline EP Impurity A | 3219-99-6 | SynZeal [synzeal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Identification of Related Substances in Doxycycline Hyclate by 2D-LC-IT-TOF/MS [journal11.magtechjournal.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Degradation of Doxycycline in Aqueous Systems Using Calcium Peroxide Nanoparticles via Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. ovid.com [ovid.com]
- 18. drugfuture.com [drugfuture.com]
Navigating the Maze of Tetracycline Isomers: A Technical Guide to Resolving Co-elution
Technical Support Center
For researchers, scientists, and drug development professionals working with tetracyclines, achieving clean chromatographic separation of isomers is a frequent and critical challenge. Co-elution of isomers such as epitetracycline, anhydrotetracycline, and 4-epianhydrotetracycline can compromise the accuracy of quantification and the purity assessment of drug substances. This guide provides detailed troubleshooting advice and frequently asked questions to help you resolve these complex separation issues.
Frequently Asked Questions (FAQs)
Q1: What are the common tetracycline isomers that co-elute?
The most common isomers that pose co-elution challenges are tetracycline and its degradation products: 4-epitetracycline (ETC), anhydrotetracycline (ATC), and 4-epianhydrotetracycline (EATC).[1][2][3][4] Epimerization at the C4 position, particularly in mildly acidic conditions (pH 2-6), leads to the formation of epitetracycline.[5][6][7] Stronger acidic conditions (below pH 2) can lead to the formation of anhydro- forms.[6]
Q2: Why is it crucial to separate these tetracycline isomers?
The separation of tetracycline from its isomers is critical for several reasons. The United States Pharmacopeia (USP) and other regulatory bodies have strict limits on the levels of these impurities in tetracycline drug products. Moreover, some degradation products may have reduced microbiological activity or even altered toxicological profiles. Accurate quantification of the parent drug and its impurities is therefore essential for ensuring the safety and efficacy of the pharmaceutical product.
Q3: What are the primary chromatographic parameters to adjust for better separation?
To resolve co-eluting tetracycline isomers, you should focus on optimizing the following high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) parameters:
-
Stationary Phase (Column): The choice of column is paramount. Different stationary phases offer varying selectivities.
-
Mobile Phase Composition: The type and ratio of organic modifier (e.g., acetonitrile, methanol) and aqueous buffer are critical.
-
Mobile Phase pH: The pH of the mobile phase significantly influences the ionization state of tetracyclines and thus their retention and selectivity.
-
Temperature: Column temperature can affect the kinetics of separation and the stability of the isomers.
-
Gradient Elution: A well-designed gradient program can significantly improve the resolution of closely eluting compounds.
Troubleshooting Guide: Resolving Co-elution
This section provides specific troubleshooting steps to address the co-elution of tetracycline isomers.
Issue: Poor resolution between tetracycline and its epimer (4-epitetracycline).
Root Cause: Insufficient selectivity of the chromatographic system.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Tetracyclines are amphoteric molecules. A low pH (typically between 2.0 and 3.0) is generally recommended to suppress the ionization of silanol groups on silica-based columns and to ensure consistent protonation of the tetracycline molecules.[6][8] An acidic mobile phase, such as one containing oxalic acid or phosphate buffer, is often effective.[2][8][9]
-
Select an Appropriate Stationary Phase: While standard C18 columns can be used, alternative selectivities may provide better resolution. Consider the following:
-
Phenyl Columns: These offer pi-pi interactions that can enhance selectivity for aromatic compounds like tetracyclines. A method using a microparticulate phenyl column has been shown to be effective.[2]
-
Polar-Embedded Columns (e.g., RP-AmideC16): These columns can provide different selectivity due to hydrogen bonding interactions.[10]
-
Polar Advantage Columns (e.g., Acclaim PA2): These are designed for a wide pH range and can offer unique selectivity for polar compounds.[11]
-
Polymeric Columns (e.g., Polystyrene-divinylbenzene): These are stable over a wide pH range and can provide good separation of tetracyclines.[12]
-
-
Adjust Organic Modifier: The choice and concentration of the organic modifier (acetonitrile or methanol) in the mobile phase can fine-tune the separation. Acetonitrile often provides better peak shape and lower viscosity. Experiment with different gradient slopes to improve resolution.
Experimental Workflow for Isomer Separation
Caption: Workflow for the separation of tetracycline isomers.
Key Experimental Protocols
Below are summaries of successful experimental conditions reported in the literature for the separation of tetracycline isomers.
Method 1: HPLC with a Phenyl Stationary Phase
This method is suitable for the separation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline from tetracycline.[2]
| Parameter | Condition |
| Column | Microparticulate Phenyl (3.9 mm i.d. x 30 cm) |
| Mobile Phase A | 0.2 M Phosphate buffer, pH 2.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | Step gradient from 12% to 22% Acetonitrile |
| Flow Rate | Not specified |
| Temperature | Not specified |
| Detection | UV |
| Analysis Time | 22 minutes |
Method 2: HPLC with a Polar Advantage II (PA2) Column
This method demonstrates good resolution between tetracycline (TC) and 4-epianhydrotetracycline (EATC).[11]
| Parameter | Condition |
| Column | Acclaim™ Polar Advantage II (PA2), 3 µm, 4.6 x 150 mm |
| Mobile Phase A | Ammonium dihydrogen phosphate, pH 2.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | Gradient separation (details not specified) |
| Flow Rate | Not specified |
| Temperature | Not specified |
| Detection | UV |
| Analysis Time | 8 minutes (HPLC), 2 minutes (UHPLC) |
Method 3: Reversed-Phase HPLC for Multiple Tetracyclines
This method was used for the simultaneous determination of tetracycline (TC), 4-epitetracycline (4-epiTC), and oxytetracycline (OTC).[9]
| Parameter | Condition |
| Column | Waters Symmetry C18 |
| Mobile Phase | 0.010 M aqueous oxalic acid:acetonitrile:methanol (150:20:20 by volume) |
| Gradient | Isocratic |
| Flow Rate | Not specified |
| Temperature | Ambient |
| Detection | Photodiode-array (PDA) |
| Analysis Time | < 8 minutes |
Logical Relationship of Chromatographic Parameters
The interplay of various chromatographic parameters is key to achieving successful separation. The following diagram illustrates the logical relationship for method development.
Caption: Key parameters influencing isomer separation.
By systematically addressing these parameters and utilizing the provided methodologies, researchers can effectively troubleshoot and resolve the co-elution of tetracycline isomers, leading to more accurate and reliable analytical results.
References
- 1. spacefrontiers.org [spacefrontiers.org]
- 2. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and determination of anhydrotetracycline, 4-epianhydrotetracycline, tetracycline, and 4-epitetracycline in a tetracycline mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and Detection of Tetracyclines by High-Speed Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. fda.gov [fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Separation of tetracyclines by liquid chromatography with acidic mobile phases and polymeric columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the resolution between doxycycline and its epimers
Welcome to the technical support center for the analytical separation of doxycycline and its epimers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for enhanced resolution and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common epimers of doxycycline that I need to separate?
A1: The primary epimers of concern during the analysis of doxycycline are 4-epidoxycycline and 6-epidoxycycline. Doxycycline can undergo epimerization at the C4 and C6 positions, particularly under acidic conditions.[1] It is crucial to separate these epimers from the parent drug to ensure accurate quantification and purity assessment.
Q2: Which chromatographic technique is best suited for separating doxycycline and its epimers?
A2: Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used and effective for this separation. UPLC, with its smaller particle size columns (e.g., 1.7 µm), can offer faster analysis times and improved resolution compared to traditional HPLC.[2] The choice between HPLC and UPLC often depends on the available instrumentation and the specific requirements of the analysis.
Q3: What are the key factors influencing the resolution between doxycycline and its epimers?
A3: The resolution is primarily influenced by the choice of stationary phase, mobile phase composition (including organic modifier and pH), and column temperature.[3][4][5] Fine-tuning these parameters is essential for achieving baseline separation.
Q4: How does mobile phase pH affect the separation?
A4: The pH of the mobile phase plays a critical role by influencing the ionization state of doxycycline and its epimers. Tetracyclines are amphoteric molecules, and controlling the pH is necessary to achieve consistent retention and peak shape. Acidic mobile phases, often in the range of pH 2.0-4.0, are commonly used to suppress the ionization of silanol groups on the stationary phase and to ensure the analytes are in a single ionic form, which aids in achieving sharp peaks and good separation.[6][7][8]
Q5: Can temperature be used to optimize the separation?
A5: Yes, column temperature is an important parameter. Elevated temperatures, such as 55°C or 60°C, can improve separation efficiency by reducing mobile phase viscosity and enhancing mass transfer.[9][10] However, excessively high temperatures might accelerate the degradation of doxycycline.[8] Therefore, temperature optimization is a balance between improving chromatography and maintaining sample stability.
Troubleshooting Guide
Issue 1: Poor resolution between doxycycline and 4-epidoxycycline.
-
Possible Cause 1: Inappropriate Mobile Phase Composition.
-
Solution: Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier generally increases retention times and can improve the separation of closely eluting peaks. Experiment with small, incremental changes to find the optimal ratio.
-
-
Possible Cause 2: Incorrect Mobile Phase pH.
-
Possible Cause 3: Suboptimal Stationary Phase.
Issue 2: Tailing of the doxycycline peak.
-
Possible Cause 1: Secondary Interactions with Residual Silanols.
-
Solution: Tailing can occur due to interactions between the basic amine groups of doxycycline and acidic residual silanol groups on the silica-based stationary phase. Using a highly end-capped column or adding a competing base, like triethylamine (TEA), to the mobile phase can mitigate this issue. The use of an acidic mobile phase (pH 2-3) also helps by protonating the silanol groups and reducing these interactions.
-
-
Possible Cause 2: Chelation with Metal Ions.
Issue 3: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in Mobile Phase Composition.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate. For isocratic methods, pre-mixing the mobile phase can enhance consistency.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Possible Cause 3: Column Equilibration.
-
Solution: Ensure the column is properly equilibrated with the mobile phase before injecting the sample. Insufficient equilibration can lead to drifting retention times. A general rule is to flush the column with at least 10-20 column volumes of the mobile phase.
-
Data Presentation
Table 1: Comparison of HPLC and UPLC Methods for Doxycycline and Epimer Separation
| Parameter | HPLC Method 1[7] | HPLC Method 2[6] | UPLC Method[2] |
| Stationary Phase | Phenomenex Luna C8 (5 µm, 250 x 4.6 mm) | Hypersil BDS C8 (5 µm, 250 x 4.0 mm) | Acquity UPLC BEH C18 (1.7 µm, 100 x 2.1 mm) |
| Mobile Phase | Acetonitrile:Water:Perchloric acid (26:74:0.25), pH 2.5 | Acetonitrile:0.01 M KH2PO4 buffer (40:60, v/v), pH 4.0 | Acetonitrile:Methanol (50:50, 0.1% formic acid):Water (0.1% formic acid) (15:85) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.35 mL/min |
| Column Temperature | Not Specified | 25°C | 30°C |
| Detection | UV at 350 nm | UV at 325 nm | UV at 350 nm |
| Retention Time (Doxycycline) | ~8 min | Not Specified | 11.3 min |
| Retention Time (4-epidoxycycline) | Not Specified | Not Specified | 10.6 min |
| Retention Time (this compound) | ~6 min | Not Specified | 9.4 min |
| Resolution (6-epi/Doxy) | 1.9 | Not Specified | Baseline separation |
Experimental Protocols
Protocol 1: UPLC Method for the Separation of Doxycycline, 4-epidoxycycline, and this compound [2]
-
Instrumentation:
-
Waters Acquity UPLC system with a binary solvent manager, autosampler, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile and Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare standard solutions of doxycycline and its epimers in a suitable diluent, such as the mobile phase.
-
For tissue samples, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.
-
Protocol 2: HPLC Method for the Determination of Doxycycline Hyclate [6]
-
Instrumentation:
-
HPLC system with a pump, autosampler, UV detector, and a C8 column.
-
-
Chromatographic Conditions:
-
Column: Hypersil BDS C8 (5 µm, 250 x 4.0 mm).
-
Mobile Phase: A mixture of 0.01 M potassium dihydrogen orthophosphate buffer (pH adjusted to 4.0 with 0.1 M potassium hydroxide) and acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (ambient).
-
Detection Wavelength: 325 nm.
-
Injection Volume: 10 µL.
-
-
Mobile Phase Preparation:
-
Dissolve the appropriate amount of potassium dihydrogen orthophosphate in water to make a 0.01 M solution.
-
Adjust the pH to 4.0 using 0.1 M potassium hydroxide.
-
Mix the buffer and acetonitrile in the specified ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Visualizations
Caption: Reversible epimerization of doxycycline at C4 and C6 positions.
Caption: General workflow for HPLC analysis of doxycycline.
References
- 1. Doxycycline Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tutorchase.com [tutorchase.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. quora.com [quora.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
Validation & Comparative
A Comparative Guide to the Biological Activities of 6-Epidoxycycline and Doxycycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of doxycycline and its C-6 epimer, 6-epidoxycycline. Doxycycline is a widely used tetracycline antibiotic with known antibacterial, anti-inflammatory, and matrix metalloproteinase (MMP) inhibitory properties. This compound is primarily recognized as a degradation product and impurity that can form under conditions such as high temperature or changes in pH.[1] While extensive data is available for doxycycline, quantitative biological activity data for this compound is scarce in publicly available literature. However, existing information strongly indicates that this compound possesses significantly lower, if any, clinically relevant biological activity.
Executive Summary
Doxycycline exhibits a broad spectrum of biological activities, making it a versatile therapeutic agent. In contrast, its epimer, this compound, is generally considered to have very low to negligible biological activity.[1] One patent document explicitly states that the β-epimer, 6-epi-doxycycline, is "devoid of clinical interest," suggesting it lacks therapeutic efficacy. This guide summarizes the known quantitative data for doxycycline's activity and provides the qualitative context for the presumed inactivity of this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the known biological activities of doxycycline. Due to the lack of available data, the corresponding values for this compound are noted as not available.
Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
| Organism | Doxycycline MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | 0.5 - 4 | Data not available |
| Streptococcus pneumoniae | 0.06 - 2 | Data not available |
| Escherichia coli | 4 - 16 | Data not available |
| Haemophilus influenzae | 0.5 - 2 | Data not available |
| Pseudomonas aeruginosa | 16 - >128 | Data not available |
| Acinetobacter baumannii | 1 - 8 | Data not available |
| Bacteroides fragilis | 0.25 - 8 | Data not available |
| Mycoplasma pneumoniae | 0.015 - 0.5 | Data not available |
Note: MIC values can vary depending on the strain and testing methodology.
Table 2: Anti-inflammatory and MMP Inhibitory Activity
| Activity | Doxycycline IC50/Inhibition | This compound IC50/Inhibition |
| MMP-1 Inhibition | ~18% inhibition at 50 µM | Data not available |
| MMP-2 Inhibition | Effective at attenuating activity | Data not available |
| MMP-8 Inhibition | Ki = 36 µM | Data not available |
| MMP-9 Inhibition | IC50 ≈ 608 µM | Data not available |
| MMP-13 Inhibition | ~50-60% inhibition at 30 µM | Data not available |
| LPS-induced Nitric Oxide Production Inhibition | Dose-dependent inhibition | Data not available |
| LPS-induced TNF-α, IL-6, IL-8 Gene Expression | Dose-dependent modulation | Data not available |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (doxycycline or this compound) is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain of interest is cultured on an appropriate agar medium. Several colonies are then used to inoculate a broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control (no antimicrobial agent) and a sterility control (no bacteria) are included. The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage-like cells (e.g., RAW264.7) are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (doxycycline or this compound) for a specified period (e.g., 1 hour).
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): After 24 hours of incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess assay.
-
Cytokines (TNF-α, IL-6, IL-8): The levels of pro-inflammatory cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Alternatively, the gene expression of these cytokines can be assessed by extracting RNA from the cells and performing quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the levels of inflammatory mediators in the treated groups to the LPS-stimulated control group. The half-maximal inhibitory concentration (IC50) can be calculated.
Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and their inhibition by test compounds.
-
Sample Preparation: Cell culture supernatants or tissue homogenates containing MMPs are collected. For in vitro inhibition studies, a known source of MMPs is incubated with various concentrations of the test compound (doxycycline or this compound).
-
Gel Electrophoresis: The samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is performed to separate the proteins based on their molecular weight.
-
Enzyme Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature. The gel is then incubated overnight in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. The areas of gelatin degradation by active MMPs will appear as clear bands against a blue background.
-
Data Analysis: The intensity of the clear bands is quantified using densitometry. The inhibitory effect of the test compound is determined by the reduction in band intensity compared to the control.
Signaling Pathways and Experimental Workflows
Conclusion
Doxycycline is a multifunctional drug with well-characterized antibacterial, anti-inflammatory, and MMP-inhibitory activities. In stark contrast, its C-6 epimer, this compound, is considered to be a degradation product with little to no biological activity. While direct quantitative comparisons are lacking in the literature, the available evidence consistently points to the stereochemistry at the C-6 position being critical for doxycycline's biological function. For researchers in drug development and related fields, it is crucial to monitor the formation of this compound as an impurity in doxycycline formulations, as its presence indicates degradation of the active pharmaceutical ingredient. Further studies would be beneficial to definitively quantify the biological activity of this compound to confirm its presumed inactive status.
References
A Comparative Analysis of 4-Epidoxycycline and 6-Epidoxycycline: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of doxycycline epimers is crucial for accurate experimental design and interpretation. This guide provides a detailed comparative analysis of 4-epidoxycycline and 6-epidoxycycline, focusing on their chemical properties, biological activities, and analytical separation. While direct comparative studies are limited, this document synthesizes available data to highlight their distinct roles and characteristics.
Introduction
Doxycycline, a widely used tetracycline antibiotic, can undergo epimerization at the C4 and C6 positions, leading to the formation of 4-epidoxycycline and this compound, respectively. These stereoisomers, while structurally similar to the parent compound, exhibit significantly different biological properties. 4-epidoxycycline is a hepatic metabolite of doxycycline, whereas this compound is primarily considered a degradation product.[1] Understanding the distinctions between these epimers is critical for pharmaceutical analysis, stability studies, and in vitro experimental systems.
Chemical and Physical Properties
Both 4-epidoxycycline and this compound share the same molecular formula and molecular weight as doxycycline. However, the stereochemical difference at the C4 or C6 position influences their three-dimensional structure and can affect their interaction with biological targets.
| Property | 4-Epidoxycycline | This compound |
| Synonyms | 4-epi-Doxycycline, Doxycycline EP Impurity C | 6-epi-Doxycycline |
| CAS Number | 6543-77-7[2] | 3219-99-6[3] |
| Molecular Formula | C22H24N2O8[2] | C22H24N2O8[3] |
| Molecular Weight | 444.44 g/mol [2] | 444.44 g/mol [3] |
| Chemical Structure | Epimer of doxycycline at the C4 position | Epimer of doxycycline at the C6 position |
Comparative Biological Activity
The most significant distinction between 4-epidoxycycline and this compound lies in their biological activity.
4-Epidoxycycline: This epimer is notably less active as an antibiotic compared to doxycycline.[4] Its primary utility is in molecular biology as a regulator of gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems.[4] It is considered an advantageous alternative to doxycycline in these systems because it can control gene expression without exerting significant antibiotic pressure, which could otherwise lead to unwanted side effects or the development of antibiotic resistance in cell cultures or animal models.[4][5]
This compound: As a degradation product, this compound is generally considered to have significantly reduced or no antibacterial activity. While one source suggests it has some activity against Gram-positive bacteria, it is noted to be less potent than other antibiotics in its class.[6] There is a general lack of comprehensive studies on its biological effects.
| Feature | 4-Epidoxycycline | This compound |
| Antibacterial Activity | Lacks significant antibiotic activity in mice.[4][5] | Generally considered inactive or having significantly reduced activity.[7] Some reports of activity against Gram-positive bacteria exist.[6] |
| Primary Role | Regulator of gene expression in Tet-On/Tet-Off systems.[4] | Degradation product of doxycycline.[1] |
| Utility | Alternative to doxycycline to avoid antibiotic effects in research.[4][5] | Primarily monitored as an impurity in doxycycline stability studies. |
Pharmacokinetics and Toxicology
Data on the pharmacokinetics of this compound is scarce. 4-epidoxycycline is a known hepatic metabolite of doxycycline, suggesting it is formed in vivo.
Toxicology: According to safety data, this compound is classified as harmful if swallowed and is suspected of damaging the unborn child.[3] There is limited specific toxicological data available for 4-epidoxycycline, though its use in in vivo models for gene expression suggests a relatively low toxicity profile at effective doses.[4]
| Parameter | 4-Epidoxycycline | This compound |
| Origin | Hepatic metabolite of doxycycline.[4] | Degradation product of doxycycline.[1] |
| Known Toxicities | No major toxicities reported at doses used for gene expression control. | Harmful if swallowed; Suspected of causing reproductive harm.[3] |
Experimental Protocols
Analytical Separation of Doxycycline Epimers by HPLC
The separation and quantification of 4-epidoxycycline and this compound from doxycycline are crucial for stability testing and quality control of pharmaceutical formulations. Several high-performance liquid chromatography (HPLC) methods have been developed for this purpose.
Objective: To separate and quantify doxycycline, 4-epidoxycycline, and this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV Detector
-
C18 or C8 reverse-phase column
Example Protocol (based on literature):
-
Mobile Phase Preparation: A mixture of acetonitrile, water, and an acid (e.g., perchloric acid or formic acid) is commonly used. The exact ratio and pH are optimized to achieve baseline separation. For example, a mobile phase of acetonitrile:water:perchloric acid (26:74:0.25) adjusted to pH 2.5.
-
Column: A C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is common.
-
Detection: UV detection at a wavelength of 350 nm is suitable for these compounds.
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.
-
Analysis: The retention times of the individual epimers will differ, allowing for their identification and quantification based on peak area relative to a standard curve.
This is a generalized protocol. Specific conditions may need to be optimized based on the exact column and instrumentation used.
Signaling Pathways and Logical Relationships
While specific signaling pathways for 4-epidoxycycline and this compound are not well-elucidated, the parent compound, doxycycline, is known to influence several cellular signaling pathways. This information provides a potential framework for future investigations into the effects of its epimers.
Doxycycline has been shown to affect pathways such as the Ras-MAPK, p38 MAPK, and NF-κB signaling cascades, which are involved in cell proliferation, inflammation, and apoptosis.
Diagrams
Caption: Workflow of Tet-On and Tet-Off inducible gene expression systems.
Caption: Potential signaling pathways modulated by doxycycline.
Conclusion
4-epidoxycycline and this compound, while both epimers of doxycycline, have distinct origins and biological significance. 4-epidoxycycline serves as a valuable tool in molecular biology for gene expression regulation due to its reduced antibiotic activity. In contrast, this compound is primarily a degradation product that is important to monitor in pharmaceutical quality control and stability studies, with limited and less characterized biological activity. Further research is warranted to fully elucidate the comparative pharmacology and toxicology of these two epimers.
References
- 1. clearsynth.com [clearsynth.com]
- 2. agilent.com [agilent.com]
- 3. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. lcms.cz [lcms.cz]
- 6. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 7. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxycycline vs. Its Epimers: A Comparative Analysis of Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of doxycycline and its primary epimers, 4-epidoxycycline and 6-epidoxycycline. Doxycycline, a widely used tetracycline antibiotic, can undergo epimerization at carbon 4 and carbon 6, particularly under certain pH and temperature conditions, leading to the formation of these stereoisomers. Understanding the antibacterial potency of these related compounds is crucial for drug formulation, stability studies, and the accurate assessment of therapeutic efficacy.
Executive Summary
Data Presentation: Antibacterial Activity Profile
The following table summarizes the known antibacterial activity of doxycycline and its epimers based on available scientific information. It is important to note that direct comparative studies providing side-by-side MIC values are not prevalent in the literature.
| Compound | Chemical Structure | Antibacterial Activity | Mechanism of Action | Key Findings from Literature |
| Doxycycline | (4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | Active | Binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thus inhibiting bacterial protein synthesis.[1][2][3][4][5] | Broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[1] |
| 4-Epidoxycycline | (4R,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | Reported as Inactive or Minimally Active | The change in stereochemistry at the C-4 position is believed to hinder effective binding to the bacterial ribosome. | Considered an inactive metabolite and degradation product of doxycycline.[6][7][8][9] Its lack of antibiotic activity is a well-established concept.[6][7] |
| This compound | (4S,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | Reported to have very low antibiotic activity | Similar to 4-epidoxycycline, the altered stereochemistry likely interferes with ribosomal binding. | Identified as a degradation product of doxycycline, particularly at elevated temperatures, with minimal antibacterial effect.[3] |
Mechanism of Action: Doxycycline
Doxycycline's primary mechanism of action involves the inhibition of protein synthesis in bacteria. This process is crucial for bacterial growth and replication. The following diagram illustrates the signaling pathway of doxycycline's antibacterial action.
Caption: Doxycycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standardized method for determining the MIC of antimicrobial agents, adapted for the comparison of doxycycline and its epimers.
1. Preparation of Materials:
-
Antimicrobial Agents: Doxycycline, 4-epidoxycycline, and this compound stock solutions prepared in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a high concentration (e.g., 1280 µg/mL).
-
Bacterial Strains: Standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates of interest.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer or nephelometer.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the antimicrobial agent to the first well of each row, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antimicrobial agent. This will result in a range of concentrations of the test compound.
-
The final volume in each well will be 50 µL before the addition of the inoculum.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
4. Incubation and Interpretation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Experimental Workflow: MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and antibacterial activity of doxycycline neoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-term Stabilization of Aqueous Doxycycline Formulations, in Mucoadhesive Hydrogels for Treatment of Oral Mucosal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genome-wide effect of tetracycline, doxycycline and 4-epidoxycycline on gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genome‐wide effect of tetracycline, doxycycline and 4‐epidoxycycline on gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: Differentiating Doxycycline from its Epimer, 6-Epidoxycycline
For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Doxycycline, a widely used tetracycline antibiotic, can undergo epimerization at the C6 position to form 6-epidoxycycline, an impurity that must be monitored and controlled. This guide provides a detailed comparison of the spectroscopic differences between doxycycline and this compound, supported by experimental data and protocols to aid in their differentiation.
The structural distinction between doxycycline and its 6-epimer, while subtle, gives rise to discernible differences in their spectroscopic profiles. These variations, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for the unambiguous identification and quantification of each compound.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | Doxycycline | This compound | Key Differentiator |
| ¹³C NMR (DMSO-d₆) | C6: ~38.6 ppm | C6: ~40.9 ppm | The chemical shift of the C6 carbon is a primary indicator of epimerization. |
| ¹H NMR | Distinct chemical shifts and coupling constants for protons near the C6 chiral center. | Altered chemical shifts and coupling constants for protons in proximity to the C6 position due to the change in stereochemistry. | Changes in the local magnetic environment around the C6 proton and adjacent protons. |
| UV-Visible Spectroscopy | Similar absorption maxima. | Similar absorption maxima. | Generally not suitable for direct differentiation due to nearly identical chromophores. |
| Infrared (IR) Spectroscopy | Characteristic vibrational bands for functional groups. | Highly similar IR spectrum to doxycycline. | Minor shifts in the fingerprint region may be present but are often insufficient for definitive identification without a reference standard. |
| Mass Spectrometry (MS) | Identical mass-to-charge ratio (m/z). | Identical mass-to-charge ratio (m/z). | Not suitable for distinguishing between epimers without chromatographic separation. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for distinguishing between doxycycline and this compound. The change in stereochemistry at the C6 position alters the spatial orientation of nearby atoms, leading to measurable changes in the chemical shifts of both carbon and proton nuclei.
¹³C NMR Spectroscopy
The most significant and reliable difference is observed in the ¹³C NMR spectrum. The chemical shift of the carbon atom at the site of epimerization (C6) is directly affected by the change in its chemical environment.
Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) of Doxycycline and this compound in DMSO-d₆
| Carbon Position | Doxycycline (ppm) | This compound (ppm) |
| C6 | ~38.6 | ~40.9 |
| C4 | 64.6 | 65.4 |
| C4a | 41.4 | 42.0 |
| C5 | 68.0 | 68.4 |
| C5a | 45.3 | 50.0 |
| C6-CH₃ | 15.9 | 17.3 |
| C12a | 73.1 | 74.4 |
Data extracted from a PhD thesis, University of Bath.
¹H NMR Spectroscopy
UV-Visible (UV-Vis) Spectroscopy
Doxycycline and this compound possess the same chromophoric system, which is responsible for the absorption of UV-Vis light. Consequently, their UV-Vis spectra are nearly identical, making this technique unsuitable for distinguishing between the two epimers on its own. Both compounds exhibit characteristic absorption maxima in various solvents.
Table 2: UV-Visible Absorption Maxima of Doxycycline
| Solvent | λmax (nm) | Reference |
| Water | 266 | |
| 0.01 N Methanolic HCl | 267, 351 | |
| Standard Solution | 374 | |
| Complex with Bromothymol Blue | 528 | [2] |
| Oxidative Coupling Product | 528 | [3] |
While UV-Vis spectroscopy is not a primary tool for differentiation, it is extensively used for the quantification of doxycycline in various formulations, often following chromatographic separation from its impurities.[4][5]
Infrared (IR) Spectroscopy
The IR spectra of doxycycline and this compound are expected to be very similar, as they share the same functional groups. Both will exhibit characteristic absorption bands corresponding to O-H, N-H, C=O, C=C, and C-N vibrations. While minor differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the subtle changes in vibrational modes caused by the different stereochemistry, these are often difficult to resolve and interpret without a high-quality reference standard for this compound.
Mass Spectrometry (MS)
As epimers, doxycycline and this compound have the same molecular weight and elemental composition. Therefore, standard mass spectrometry techniques will show an identical mass-to-charge ratio (m/z) for both compounds, rendering MS incapable of distinguishing between them without prior separation, typically by liquid chromatography (LC-MS).
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols based on common practices for the analysis of tetracyclines.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) of doxycycline or this compound reference standard in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
UV-Visible Spectrophotometry
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., water, methanol, or 0.1 M HCl). Serially dilute the stock solution to obtain a concentration that falls within the linear range of the spectrophotometer (typically in the µg/mL range).
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer with matched quartz cuvettes.
-
Measurement:
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Use the solvent as a blank for baseline correction.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Logical Workflow for Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of doxycycline and this compound.
Caption: Workflow for the spectroscopic differentiation of doxycycline and this compound.
Conclusion
While doxycycline and this compound are challenging to distinguish due to their structural similarity, NMR spectroscopy, particularly ¹³C NMR, provides a robust and definitive method for their differentiation. The distinct chemical shift of the C6 carbon serves as a reliable marker for identifying the presence of the 6-epimer. While other spectroscopic techniques like UV-Vis and IR are valuable for general characterization and quantification post-separation, they lack the specificity required to distinguish between these two epimers directly. A combination of chromatographic separation and spectroscopic analysis, with a strong emphasis on NMR, is essential for the accurate quality control of doxycycline.
References
6-Epidoxycycline: A Comparative Guide to its Validation as a Pharmaceutical Impurity Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities are critical components of pharmaceutical quality control, ensuring the safety and efficacy of therapeutic products. 6-Epidoxycycline, a known degradation product of the broad-spectrum antibiotic doxycycline, is a key impurity that requires rigorous monitoring. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound as a pharmaceutical impurity standard, supported by experimental data and detailed protocols.
The Significance of Impurity Profiling
Pharmaceutical impurities are unwanted chemicals that can arise during the synthesis, purification, storage, or degradation of active pharmaceutical ingredients (APIs).[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of these impurities.[1][2][3] this compound is classified as a "specified impurity" in doxycycline drug substances and products, necessitating its routine monitoring.[3]
Comparative Analysis of Analytical Methods for this compound Validation
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of doxycycline and its related substances, including this compound. Various HPLC methods have been developed and validated, each with its own set of chromatographic conditions and performance characteristics. Below is a comparative summary of key validation parameters from different studies.
Table 1: Comparison of HPLC Method Validation Parameters for this compound Analysis
| Parameter | Method 1 (Porous Graphitic Carbon Column) | Method 2 (C8 Column) | Method 3 (C18 Column) |
| Linearity Range | 5-50 µg/mL | 30-300 µg/mL (for doxycycline) | 25–500 µg/mL (for doxycycline) |
| Correlation Coefficient (r²) | > 0.999 | 0.9994 (for doxycycline) | > 0.9999 (for doxycycline) |
| Limit of Detection (LOD) | 0.5-2 µg/mL | 0.02 µg/mL (for doxycycline) | 5 µg/mL (for doxycycline) |
| Limit of Quantification (LOQ) | Not Specified | 0.1 µg/mL (for doxycycline) | 25 µg/mL (for doxycycline) |
| Recovery | 98.9-100.5% | Not Specified | 98.29-99.92% (intra-day for doxycycline) |
| Precision (RSD%) | Not Specified | Not Specified | 0.06-2.57% (for doxycycline) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical procedures. The following sections outline the experimental protocols for the HPLC methods compared above.
Method 1: Porous Graphitic Carbon (PGC) Column Method
This method allows for the simultaneous determination of several tetracyclines and their impurities.[4]
-
Chromatographic System:
-
Column: Porous Graphitic Carbon (PGC)
-
Mobile Phase: 0.05 M potassium phosphate buffer (pH 2.0) and acetonitrile (40:60, v/v)
-
Detection: UV at 268 nm
-
Flow Rate: Not Specified
-
Method 2: C8 Reversed-Phase Column Method
This is an isocratic reversed-phase HPLC method developed for the determination of doxycycline hyclate.[4][5]
-
Chromatographic System:
-
Column: C8 reversed-phase, 250 mm x 4.0 mm i.d., 5.0 μm particle size
-
Mobile Phase: Acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4.0) (40:60, v/v)
-
Detection: UV at 325 nm
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient (25 °C)
-
Method 3: C18 Reversed-Phase Column Method
This stability-indicating RP-HPLC method was developed for the rapid determination of doxycycline.[6]
-
Chromatographic System:
-
Column: Perfectsil® Target ODS-3 (C18), 5µm, 125 mm×4 mm
-
Mobile Phase: Methanol and 50 mM ammonium acetate buffer (containing 0.1% v/v trifluoroacetic acid and 0.1% v/v triethylamine, pH 2.5) (50:50 v/v)
-
Detection: Not Specified
-
Flow Rate: 0.8 mL/min
-
Temperature: Room temperature
-
Visualizing the Process: From Degradation to Validation
Understanding the formation of this compound and the workflow for its validation is essential. The following diagrams, created using the DOT language, illustrate these key processes.
Caption: Doxycycline Degradation Pathway.
The above diagram illustrates the chemical relationship between doxycycline and its primary degradation products, this compound and Metacycline. Epimerization at the C6 position of the doxycycline molecule leads to the formation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. database.ich.org [database.ich.org]
- 4. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 5. [PDF] Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Comparative study of tetracycline analogues in gene expression
A Comparative Guide to Tetracycline Analogues in Gene Expression
For researchers, scientists, and drug development professionals utilizing inducible gene expression systems, the choice of the inducing agent is critical for obtaining reliable and reproducible results. The tetracycline (Tet)-inducible system, a cornerstone of modern molecular biology, relies on tetracycline and its analogues to control the expression of a gene of interest. This guide provides a comparative study of three commonly used tetracycline analogues—doxycycline, minocycline, and tetracycline—in the context of gene expression regulation in mammalian cells.
Performance Comparison of Tetracycline Analogues
The efficacy of a tetracycline analogue in a Tet-inducible system is determined by several factors, including its induction efficiency, the concentration required for optimal induction (dose-response), the speed of induction and de-induction (kinetics), and its potential off-target effects. Doxycycline is widely regarded as the preferred effector for Tet-On and Tet-Off systems due to its high affinity for the Tet repressor protein (TetR) and its derivatives, good bioavailability, and a relatively long half-life of 15 to 24 hours.[1] Minocycline, another semisynthetic derivative, also demonstrates potent induction but is noted for being more lipophilic than doxycycline, which may influence its tissue penetration and off-target effects.[1] Tetracycline, the parent compound, is also effective but is generally less stable than doxycycline.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for doxycycline, minocycline, and tetracycline based on available experimental data. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the literature; therefore, these values are compiled from various studies and should be considered as a general guide.
Table 1: Dose-Response Characteristics for Gene Induction
| Analogue | Cell Line | Typical Induction Concentration | IC50 for Cytotoxicity (24h) | Reference |
| Doxycycline | Various mammalian | 10 - 100 ng/mL | 9.2 µg/mL (HL-60 cells) | [2][3] |
| Minocycline | Various mammalian | Not widely reported for induction | 9.9 µg/mL (HL-60 cells) | [2] |
| Tetracycline | HL-60 | 20 - 100 ng/mL | >10 µg/mL (Chang cells) | [4][5] |
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Doxycycline | Minocycline | Tetracycline | Reference |
| Bioavailability | 90% - 100% | 90% - 100% | 60% - 80% | [1] |
| Half-life | 15 - 24 hours | 11 - 22 hours | 6 - 12 hours | [1] |
| Protein Binding | 82% - 93% | 76% | 55% - 65% | [1] |
| Lipophilicity | More lipophilic than tetracycline | More lipophilic than doxycycline | Baseline | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures involved in comparing these analogues, the following diagrams are provided in the DOT language.
Tetracycline-Inducible Gene Expression System (Tet-On)
The Tet-On system is the most commonly used tetracycline-inducible system. The following diagram illustrates the signaling pathway.
Caption: The Tet-On inducible gene expression system.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical workflow for comparing the efficacy and toxicity of different tetracycline analogues.
Caption: Workflow for comparing tetracycline analogues.
Logical Framework for Analogue Selection
The choice of a tetracycline analogue depends on the specific requirements of the experiment. This diagram presents a logical framework to guide this decision.
Caption: Decision framework for selecting an analogue.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of tetracycline analogues. The following are generalized protocols for key experiments.
Protocol 1: Dose-Response and Induction Kinetics Using a Luciferase Reporter Assay
Objective: To determine the effective concentration range and the kinetics of gene induction for each tetracycline analogue.
Materials:
-
Mammalian cell line stably expressing a Tet-inducible luciferase reporter gene and the rtTA transactivator.
-
Doxycycline, minocycline, and tetracycline stock solutions (1 mg/mL in sterile water or ethanol).
-
Cell culture medium and supplements.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stable cell line in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Dose-Response:
-
Prepare serial dilutions of each tetracycline analogue in cell culture medium. A typical range would be from 0.1 ng/mL to 1000 ng/mL.
-
Replace the medium in the wells with the medium containing the different concentrations of the analogues. Include a no-analogue control.
-
Incubate the plate for 24-48 hours.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Induction Kinetics:
-
Add the optimal concentration of each analogue (determined from the dose-response experiment) to the cells.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), lyse the cells and measure luciferase activity.
-
-
De-induction Kinetics:
-
Induce the cells with the optimal concentration of each analogue for 24 hours.
-
Wash the cells twice with phosphate-buffered saline (PBS) and replace the medium with fresh medium lacking the analogue.
-
At various time points after removal of the analogue (e.g., 0, 4, 8, 12, 24, 48 hours), lyse the cells and measure luciferase activity.[4]
-
-
Data Analysis: Plot the luciferase activity against the analogue concentration for the dose-response curve and against time for the kinetics curves.
Protocol 2: Cytotoxicity Assessment Using an MTT Assay
Objective: To determine the cytotoxic effects of each tetracycline analogue on the host cell line.
Materials:
-
Mammalian cell line used for the gene expression studies.
-
Doxycycline, minocycline, and tetracycline stock solutions.
-
Cell culture medium and supplements.
-
96-well tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density.
-
Treatment: Add serial dilutions of each tetracycline analogue to the wells. A broad range of concentrations should be tested (e.g., 0.1 µg/mL to 100 µg/mL).[2] Include a no-analogue control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and plot it against the analogue concentration to determine the IC50 value.
Off-Target Effects
A significant consideration when using tetracycline analogues is their potential for off-target effects, which can confound experimental results. Doxycycline has been reported to alter cellular metabolism and proliferation, even at concentrations commonly used for gene induction.[6] Minocycline has also been shown to have various cellular effects, including anti-inflammatory and anti-proliferative activities, and can influence gene expression related to these pathways.[7][8] It is crucial to perform appropriate controls, such as treating the parental cell line (lacking the Tet-inducible construct) with the same concentration of the analogue to identify any phenotypic changes that are independent of the induced gene of interest. For a comprehensive analysis of off-target gene expression changes, RNA sequencing (RNA-seq) of cells treated with each analogue can be performed.
Conclusion
The choice of a tetracycline analogue for inducible gene expression is a critical experimental parameter. Doxycycline remains the most widely used and well-characterized inducer, offering high potency and stability. However, for experiments requiring rapid induction and de-induction, the shorter half-life of tetracycline might be advantageous. Minocycline presents another viable option, though its specific induction characteristics and off-target effects in the context of Tet-inducible systems are less extensively documented. Researchers should carefully consider the specific requirements of their experimental system and perform appropriate validation experiments, including dose-response and cytotoxicity assays, to select the most suitable tetracycline analogue and its optimal concentration.
References
- 1. ashp.org [ashp.org]
- 2. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 7. Minocycline suppresses activation of nuclear factor of activated T cells 1 (NFAT1) in human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Doxycycline Hyclate vs. Monohydrate: A Comparative Guide to Stability and Epimer Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of two common salt forms of the broad-spectrum antibiotic doxycycline: hyclate and monohydrate. A critical aspect of doxycycline's stability is its propensity for epimerization, a process that can impact its therapeutic efficacy. This document summarizes key experimental data on the stability and epimer formation of both forms under various stress conditions, details the methodologies used in these assessments, and visually represents the degradation pathways and experimental workflows.
Comparative Stability and Epimer Formation
Doxycycline's chemical stability is a crucial factor in its formulation, storage, and therapeutic effectiveness. The two most frequently used salt forms, hyclate and monohydrate, exhibit differences in their physicochemical properties that can influence their stability profiles. Doxycycline hyclate is known for its higher water solubility, while doxycycline monohydrate is less soluble and is suggested to be more stable in its solid state.[1][2]
Degradation of doxycycline can occur under various conditions, including exposure to heat, light, humidity, and changes in pH.[3] The primary degradation pathways involve epimerization at the C4 and C6 positions, leading to the formation of 4-epidoxycycline and 6-epidoxycycline, respectively, as well as the formation of metacycline.[3][4] These degradation products have significantly reduced antibacterial activity.
While direct side-by-side comparative stability studies under identical stress conditions are limited in publicly available literature, existing research provides valuable insights into the stability of each form.
Quantitative Stability Data
The following tables summarize the degradation of doxycycline under various stress conditions as reported in studies primarily focusing on the hyclate and monohydrate forms. It is important to note that direct comparison between the two tables should be made with caution due to potential variations in experimental conditions across different studies.
Table 1: Stability Data for Doxycycline Hyclate
| Stress Condition | Exposure Time | Temperature | pH | % Degradation | Primary Degradants Identified | Reference |
| Acid Hydrolysis (0.1 N HCl) | 8 hours | 80°C | ~1 | 10.5% | 4-epidoxycycline, Metacycline | [3] |
| Base Hydrolysis (0.1 N NaOH) | 10 minutes | Room Temp | ~13 | 45.2% | 4-epidoxycycline, Metacycline | [3] |
| Oxidative (30% H₂O₂) | 2 hours | Room Temp | - | 18.7% | Not Specified | [3] |
| Thermal (Solid State) | 90 days | 70°C | - | 72.2% | Metacycline, this compound | [4] |
| Photolytic (200 Wh/m²) | - | - | - | Significant | Not Specified | [3] |
Table 2: Stability Data for Doxycycline Monohydrate
Degradation Pathway of Doxycycline
The degradation of doxycycline primarily involves epimerization and the formation of other related substances. The following diagram illustrates the key degradation pathways.
Caption: Degradation pathways of doxycycline.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A typical protocol involves subjecting the drug substance to a variety of stress conditions.
1. Preparation of Stock Solution: A stock solution of doxycycline hyclate or monohydrate (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or water.
2. Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N to 1 N hydrochloric acid and refluxed at a specific temperature (e.g., 80°C) for a defined period.[3]
-
Base Hydrolysis: The stock solution is treated with an equal volume of 0.1 N to 1 N sodium hydroxide at room temperature or elevated temperatures for a specific duration.[3]
-
Oxidative Degradation: The stock solution is exposed to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[3]
-
Thermal Degradation: The solid drug substance is exposed to dry heat at various temperatures (e.g., 40-70°C) for an extended period.[4]
-
Photolytic Degradation: The solid drug or its solution is exposed to UV light of a specific wavelength and intensity.[3]
3. Sample Analysis: Following exposure to stress conditions, the samples are neutralized if necessary, diluted to a suitable concentration, and analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
HPLC Method for Doxycycline and its Epimers
A stability-indicating HPLC method is crucial for separating and quantifying doxycycline from its degradation products.
Typical Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate or oxalic acid) at a specific pH.[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of 350 nm.[4]
-
Column Temperature: Ambient or controlled (e.g., 27°C).[4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting a comparative stability study of doxycycline hyclate and monohydrate.
Caption: Experimental workflow for stability testing.
Conclusion
The stability of doxycycline is a critical attribute that can be influenced by its salt form and environmental conditions. Doxycycline hyclate, being more water-soluble, may exhibit different degradation kinetics in solution compared to the less soluble but potentially more stable solid-state form of doxycycline monohydrate. The primary degradation pathway for both is epimerization, leading to the formation of less active or inactive isomers.
For researchers and drug development professionals, understanding these stability differences is paramount for selecting the appropriate salt form for a given formulation, establishing appropriate storage conditions, and developing robust analytical methods to ensure product quality and efficacy. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of the stability and epimer formation rates of doxycycline hyclate and monohydrate.
References
A Head-to-Head Comparison of Doxycycline and Minocycline Impurities for the Research Professional
For researchers, scientists, and drug development professionals, understanding the impurity profile of active pharmaceutical ingredients is paramount to ensuring the quality, safety, and efficacy of therapeutic products. This guide provides an objective, data-driven comparison of the impurity profiles of two commonly used tetracycline antibiotics: doxycycline and minocycline.
This comparison delves into the specified impurities listed in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), presenting a clear overview of the regulatory landscape for these two drugs. Detailed experimental protocols for impurity analysis are also provided to support laboratory investigations.
Executive Summary
Doxycycline and minocycline, while structurally similar, exhibit distinct impurity profiles influenced by their respective manufacturing processes and degradation pathways. The primary impurities in doxycycline are often related to epimerization and degradation, such as 6-epidoxycycline and methacycline. For minocycline, the C4-epimer, 4-epiminocycline, is a key specified impurity. Pharmacopoeial standards reflect these differences, with specific limits established for known and unknown impurities. High-performance liquid chromatography (HPLC) remains the gold standard for the separation and quantification of these impurities.
Impurity Profile Comparison
The following tables summarize the key specified impurities for doxycycline and minocycline as outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). These tables provide a quantitative basis for comparing the regulatory expectations for each antibiotic.
Table 1: Comparison of Specified Impurities and Acceptance Criteria in Doxycycline
| Impurity Name | Common Name/Synonym | USP Limit | EP Limit |
| This compound | Doxycycline EP Impurity A | ≤ 2.0% | ≤ 2.0% |
| Methacycline | Doxycycline EP Impurity B | Not specified individually in some monographs, but falls under total impurities | ≤ 2.0% |
| 4-Epidoxycycline | Doxycycline EP Impurity C | ≤ 1.0% (for Doxycycline Hyclate Capsules)[1][2] | Not more than 0.25 times the area of the peak due to impurity A (0.5%) |
| Oxytetracycline | Doxycycline EP Impurity E | Not specified individually, falls under total impurities | Not more than 0.25 times the area of the peak due to impurity A (0.5%) |
| Any other individual impurity | - | ≤ 0.5% | Not more than 0.25 times the area of the peak due to impurity A (0.5%) |
| Total Impurities | - | Not specified in some monographs | - |
Note: Limits can vary depending on the specific dosage form (e.g., capsules, tablets, hyclate vs. monohydrate). The limits presented are representative examples.
Table 2: Comparison of Specified Impurities and Acceptance Criteria in Minocycline
| Impurity Name | Common Name/Synonym | USP Limit | EP Limit |
| 4-Epiminocycline | Minocycline EP Impurity A | ≤ 1.2% | Not specified individually, controlled as an epimer |
| Any other individual impurity | - | Falls under "other impurities" | Not specified individually |
| Total Other Impurities | - | ≤ 2.0% | Not specified individually |
Note: Pharmacopoeial monographs for minocycline often control the epimer content and total other impurities.
Degradation Pathways
The formation of impurities in doxycycline and minocycline is often a result of degradation under various stress conditions such as heat, light, and pH changes. Understanding these pathways is crucial for developing stable formulations and appropriate storage conditions.
Doxycycline Degradation
Doxycycline is known to undergo epimerization at the C6 position to form this compound, and can also degrade to form methacycline, particularly at high temperatures.[3][4]
Minocycline Degradation
A primary degradation pathway for minocycline involves epimerization at the C4 position to form 4-epiminocycline.[5] This transformation is influenced by pH and can occur during manufacturing and storage.
Experimental Protocols
Accurate determination of impurity profiles relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for this purpose. Below are representative experimental protocols for the analysis of impurities in doxycycline and minocycline.
Doxycycline Impurity Analysis via HPLC
This method is based on typical pharmacopoeial procedures for the analysis of doxycycline and its related substances.
Methodology Details:
-
Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and tetrahydrofuran (THF), with the pH adjusted to approximately 2.5 with an acid like hydrochloric acid.[3][4]
-
Flow Rate: A flow rate of around 1.0 mL/min is generally employed.[3][4]
-
Detection: UV detection at a wavelength of 350 nm is suitable for quantifying doxycycline and its impurities.[3][4]
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, which is often the mobile phase or a component of it.
Minocycline Impurity Analysis via HPLC
This protocol is representative of methods used for the determination of minocycline and its epimer.
Methodology Details:
-
Column: A column with L1 packing (C18) is specified in the USP monograph for minocycline hydrochloride.
-
Mobile Phase: The mobile phase often involves a buffer solution (e.g., ammonium oxalate and edetate disodium) with an organic modifier. The USP method for minocycline hydrochloride specifies a complex mobile phase.
-
Flow Rate: The flow rate is adjusted to achieve adequate separation of minocycline and its epimer.
-
Detection: UV detection at approximately 280 nm or 348 nm is commonly used.
-
Sample Preparation: The sample is typically dissolved in water. It is crucial to protect minocycline solutions from light.[6]
Conclusion
The impurity profiles of doxycycline and minocycline are well-characterized, with established limits in major pharmacopoeias. For doxycycline, key impurities arise from epimerization at C6 and degradation to methacycline. In contrast, the primary impurity of concern for minocycline is its C4 epimer. The choice between these antibiotics in a research or development context may be influenced by their respective impurity profiles and the potential impact of these impurities on the intended application. The provided HPLC methodologies offer a starting point for the robust analytical characterization required to ensure the quality and consistency of these essential medicines. Researchers are encouraged to consult the latest versions of the relevant pharmacopoeias for the most up-to-date impurity limits and analytical procedures.
References
- 1. Doxycycline Hyclate Capsules and Doxycycline Hyclate Tablets | USP-NF [uspnf.com]
- 2. uspnf.com [uspnf.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drugfuture.com [drugfuture.com]
A Comparative Guide to the Spectroscopic Identification of 6-Epidoxycycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Epidoxycycline and its parent compound, Doxycycline, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Understanding the distinct spectroscopic signatures of these compounds is crucial for identity confirmation, purity assessment, and stability studies in pharmaceutical research and development.
Introduction to Doxycycline and its Epimer
Doxycycline is a widely used tetracycline antibiotic. Under certain conditions, it can undergo epimerization at the C6 position to form this compound, a related substance with potentially different biological activity and impurity profile. Accurate differentiation between these two molecules is therefore a critical analytical challenge.
Spectroscopic Data Comparison
The primary structural difference between doxycycline and this compound lies in the stereochemistry at the C6-methyl group. This subtle change leads to distinct, measurable differences in their NMR and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. The change in the spatial orientation of the C6-methyl group in this compound relative to doxycycline is expected to cause shifts in the NMR signals of nearby protons and carbons. While complete assigned NMR data for this compound is not as readily available in the public domain as for doxycycline, the following tables summarize the reported data for doxycycline and the anticipated differences for its epimer.
Table 1: ¹H NMR Chemical Shift Comparison (Predicted for this compound)
| Proton | Doxycycline (ppm) | This compound (Predicted ppm) | Expected Difference |
| H-6 | ~2.1-2.3 | Shifted | The change in stereochemistry at C6 will alter the magnetic environment of the H-6 proton, leading to a noticeable chemical shift change. |
| CH₃-6 | ~1.5 | Shifted | The protons of the C6-methyl group will experience a different shielding effect, resulting in a change in their chemical shift. |
| H-5a | ~2.5 | Minor Shift | Protons on adjacent carbons may experience minor shifts due to the altered conformation of the ring system. |
| H-7 | ~7.4 | Minimal Change | Protons on the aromatic ring are less likely to be significantly affected by the stereochemical change at C6. |
Table 2: ¹³C NMR Chemical Shift Comparison (Predicted for this compound)
| Carbon | Doxycycline (ppm) | This compound (Predicted ppm) | Expected Difference |
| C-6 | ~35 | Significant Shift | The carbon atom at the epimeric center will exhibit a distinct chemical shift. |
| C-5a | ~75 | Shifted | The chemical shift of the adjacent carbon is also expected to be altered. |
| C-6a | ~45 | Shifted | The change in stereochemistry will influence the electronic environment of neighboring carbons. |
| CH₃-6 | ~17 | Shifted | The carbon of the methyl group at the C6 position will show a different chemical shift. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While doxycycline and this compound have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be used for differentiation.
Table 3: Mass Spectrometry Data Comparison
| Parameter | Doxycycline | This compound | Key Distinguishing Features |
| Molecular Weight | 444.44 g/mol | 444.44 g/mol | Identical molecular weights. |
| [M+H]⁺ ion | m/z 445.16 | m/z 445.16 | Identical parent ions. |
| Key Fragment Ions (ESI-MS/MS) | m/z 428.1 (loss of NH₃), m/z 410.1 (loss of NH₃ and H₂O) | Fragmentation pattern may differ in the relative intensities of key fragments. | The stereochemical difference can influence the stability of fragment ions, leading to variations in their relative abundances. The transition of m/z 445 -> 428 is a characteristic fragmentation for doxycycline.[1] |
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound and its comparison with doxycycline.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the sample (this compound or doxycycline) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample and solvent.
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
-
Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2-5 seconds
-
-
Process the spectrum similarly to the ¹H spectrum.
Mass Spectrometry (ESI-MS/MS)
Objective: To obtain the mass spectrum and fragmentation pattern of this compound to confirm its identity and differentiate it from doxycycline.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the sample (this compound or doxycycline) in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the analyte.
-
Flow rate: 0.2-0.4 mL/min.
-
Injection volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization mode: Positive Electrospray Ionization (ESI+).
-
Scan mode: Full scan (to determine the [M+H]⁺ ion) and product ion scan (for MS/MS fragmentation).
-
Collision energy: Optimize the collision energy to obtain a characteristic fragmentation pattern.
-
Monitor the transition of the parent ion (m/z 445.16) to its major product ions.
-
Workflow and Logic Diagrams
Caption: Experimental workflow for confirming the identity of this compound.
Caption: Relationship between doxycycline, this compound, and their spectroscopic differentiation.
References
A Comparative Guide to Inter-laboratory Validation of 6-Epidoxycycline Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 6-Epidoxycycline, a critical impurity of the broad-spectrum antibiotic Doxycycline. Ensuring the accurate determination of this compound is paramount for the quality control, stability, and safety of Doxycycline drug products. This document summarizes key performance data from various analytical methods, including inter-laboratory validation studies, to support method selection and validation in a research and drug development setting.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of Doxycycline and its related substances, including this compound. The choice of method often depends on the desired run time, resolution, and sensitivity. Below is a summary of performance data from various validated methods.
Inter-laboratory Validation Data
An inter-laboratory collaborative study involving five separate laboratories provides crucial data on the reproducibility of an HPLC method for Doxycycline and its impurities.[1] This study highlights the robustness of the analytical procedure when transferred across different laboratory environments.
Table 1: Inter-laboratory Study Results for Doxycycline Determination [1]
| Parameter | Relative Standard Deviation (RSD) |
| Repeatability (within-laboratory) | 0.9% |
| Reproducibility (between-laboratories) | 1.2% |
These results indicate a low level of variability in the analytical method when performed by different laboratories, demonstrating its suitability for routine quality control.
Single-Laboratory Validation Data
While inter-laboratory studies are the gold standard for assessing method reproducibility, single-laboratory validation provides in-depth characterization of a method's performance. The following tables summarize key validation parameters from various HPLC and UPLC methods for the analysis of Doxycycline and its epimers.
Table 2: Comparison of HPLC Method Performance Parameters
| Parameter | Method 1 (Skúlason et al.)[2] | Method 2 (Monser & Darghouth)[3] | Method 3 (Ramesh et al.)[4] |
| Linearity Range (Doxycycline) | 3-60 µg/mL | 5-50 µg/mL | 30-300 µg/mL |
| Correlation Coefficient (r) | 0.9990 | > 0.999 | 0.9994 |
| Linearity Range (this compound) | 0.5-7 µg/mL | - | - |
| Correlation Coefficient (r) | 1.000 | - | - |
| Resolution (Metacycline/6-Epidoxycycline) | 1.2 | - | - |
| Resolution (this compound/Doxycycline) | 1.9 | - | - |
| Precision (Within-day) | Determined | Determined | RSD < 1.3% |
| Precision (Between-day) | Determined | Determined | RSD < 1.3% |
| Limits of Detection (LOD) | - | 0.5-2 µg/mL | 0.02 µg/mL |
| Limits of Quantification (LOQ) | - | - | 0.1 µg/mL |
| Recoveries | - | 98.9-100.5% | Excellent |
Table 3: UPLC Method Performance for Doxycycline and Impurities [5]
| Parameter | Performance |
| Selectivity | Selective for Doxycycline and its impurities |
| Robustness | Method is robust |
| Accuracy | Accurate |
| Precision | Precise and reproducible |
| Separation Time | Baseline separation achieved in 6 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for HPLC and UPLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method (Skúlason et al.)[2]
-
Column: Phenomenex Luna 5 µm C(8) 250 x 4.6 mm with a Phenomenex® C(8) 4 x 10 mm I.D. guard column.
-
Mobile Phase: A mixture of acetonitrile, water, and perchloric acid (26:74:0.25) adjusted to pH 2.5 with 5 M sodium hydroxide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 350 nm.
Ultra-High-Performance Liquid Chromatography (UPLC) Method[5]
-
Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) maintained at 55 °C.
-
Mobile Phase: Isocratic elution with 75 mM ammonium acetate, 4 mM EDTA (pH 8.8) and acetonitrile (97:3).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 270 nm.
Visualizations
To further elucidate the processes involved, the following diagrams illustrate the chemical relationship between Doxycycline and its epimers, and a typical workflow for analytical method validation.
Caption: Chemical relationship of Doxycycline and its impurities.
Caption: Workflow for Analytical Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 5. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 6-Epidoxycycline
The proper disposal of 6-Epidoxycycline, an isomer of the tetracycline antibiotic doxycycline, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is suspected of damaging an unborn child.[1] Therefore, stringent safety measures must be observed during handling and disposal.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemically resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Respirator | To be used if there is a risk of generating dust or aerosols. |
This data is compiled from safety guidelines for Doxycycline.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and all contaminated materials should be managed as hazardous waste.[2] These procedures are based on guidelines for its parent compound, doxycycline, and general regulations for pharmaceutical waste.
1. Waste Segregation and Collection:
-
Pure Compound and Unused Solutions: Any leftover or unused this compound, whether in solid form or in solution, must be collected for disposal as hazardous waste.[2]
-
Contaminated Materials: All materials that have come into contact with this compound, including paper towels, absorbent pads, and disposable labware, must also be treated as hazardous waste.[2]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container destined for incineration.[2]
2. Containerization and Labeling:
-
Use approved, leak-proof containers for collecting hazardous waste. Color-coded containers are often used to distinguish different types of waste; for instance, black containers are frequently designated for RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste.
-
Clearly label the waste container with "Hazardous Waste," the name of the chemical (this compound), and the date.
3. Decontamination of Reusable Equipment:
-
Non-porous materials and reusable glassware can be decontaminated by soaking them in a 10% bleach solution for 24 hours.[2]
4. Final Disposal:
-
Hazardous pharmaceutical waste is typically managed through incineration at a licensed facility.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Crucially, do not dispose of this compound or its contaminated materials down the drain. The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous pharmaceutical waste.[3][4]
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple agencies, including:
-
Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). The 2019 Subpart P rule provides specific guidelines for managing hazardous waste pharmaceuticals in healthcare settings.[3][5]
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.[5]
-
State and Local Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Epidoxycycline
This guide provides immediate safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 6-Epidoxycycline. Adherence to these procedures is critical to ensure personal safety and proper disposal of hazardous materials.
Hazard Summary
This compound is classified as a hazardous substance with the following primary risks[1][2]:
-
Acute Toxicity: Harmful if swallowed[1].
-
Reproductive Toxicity: Suspected of damaging the unborn child[1][2].
-
Irritation: Causes irritation to the eyes, respiratory system, and skin[2].
| Hazard Classification | GHS Codes |
| Acute Toxicity, Oral | H302 |
| Reproductive Toxicity | H361d |
| Skin Irritation | H315 (implied) |
| Eye Irritation | H319 (implied) |
| Respiratory Irritation | H335 (implied) |
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted to determine the specific PPE required for the procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) tested to ASTM D6978 standard. | To prevent skin contact and absorption.[2][3] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | To protect eyes from dust particles and splashes.[2] |
| Body Protection | Impermeable, long-sleeved laboratory coat or gown that closes in the back. | To protect skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use an approved P2 particulate respirator or work within a certified chemical fume hood. | To prevent inhalation of harmful dust.[2] |
| Foot Protection | Closed-toe shoes. Shoe covers may be required depending on the risk assessment. | To protect feet from spills. |
Operational Plan for Safe Handling
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area[2].
-
Containment: Whenever possible, operations that may generate dust (e.g., weighing, preparing solutions) should be conducted within a chemical fume hood or other containment device[2].
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Remove and properly dispose of PPE before leaving the work area.
-
Spill and Emergency Procedures
-
Spills:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
Clean spills promptly. Use a method that avoids dust generation, such as gently covering with a damp cloth or using a vacuum with a HEPA filter[6].
-
Collect the spilled material into a suitable, sealed container for disposal[4][5].
-
Clean the spill area with a suitable decontamination solution, such as a sodium hypochlorite solution[2].
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention[2][4].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water[2][4].
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[4][7].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice[4][5].
-
Disposal Plan
All waste materials, including unused this compound, contaminated lab supplies, and used PPE, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Hierarchy of Controls for Handling this compound
The following diagram illustrates the hierarchy of controls, from most to least effective, for mitigating exposure to this compound.
Caption: Hierarchy of controls for safe handling of this compound.
References
- 1. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Epi-6-epi Doxycycline - Safety Data Sheet [chemicalbook.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
